molecular formula C9H16BrCl B115574 2-Bromo-9-chloro-1-nonene CAS No. 148252-45-3

2-Bromo-9-chloro-1-nonene

Cat. No.: B115574
CAS No.: 148252-45-3
M. Wt: 239.58 g/mol
InChI Key: DAHDYQUKJQTRBV-UHFFFAOYSA-N
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Description

2-Bromo-9-chloro-1-nonene, also known as this compound, is a useful research compound. Its molecular formula is C9H16BrCl and its molecular weight is 239.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9-chloronon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrCl/c1-9(10)7-5-3-2-4-6-8-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDYQUKJQTRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435714
Record name 2-bromo-9-chloro-1-nonene
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Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-45-3
Record name 2-Bromo-9-chloro-1-nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-9-chloro-1-nonene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-9-chloro-1-nonene is a bifunctional organic molecule featuring a vinyl bromide at one terminus and a primary alkyl chloride at the other. This unique arrangement of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its predicted chemical and physical properties, detailed spectroscopic analysis, a plausible multi-step synthetic protocol, and an exploration of its expected reactivity. Safety and handling considerations for this class of compounds are also addressed.

Molecular Structure and Predicted Physicochemical Properties

This compound (C₉H₁₆BrCl) possesses a nine-carbon aliphatic chain with distinct halogen functionalities at the C1/C2 and C9 positions. The presence of a terminal double bond and two different halogens imparts significant potential for selective chemical transformations.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Weight 239.58 g/mol Calculated from atomic weights.
Boiling Point > 200 °CThe boiling points of haloalkanes generally increase with molecular weight.[1][2] Given the molecular weight of this compound, its boiling point is expected to be significantly higher than that of smaller haloalkanes.
Density ~1.2 g/mLHalogenated hydrocarbons are typically denser than water. The presence of both bromine and chlorine will contribute to a higher density.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, hydrocarbons).The long alkyl chain and the halogen substituents make the molecule nonpolar, leading to poor solubility in water but good solubility in nonpolar organic solvents.
CAS Number 148252-45-3

Spectroscopic Signature: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons on the carbon bearing the chlorine, and the methylene protons of the alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
=CH₂ (vinyl)5.5 - 6.0MultipletDeshielding effect of the double bond and adjacent bromine atom.[6][7]
-CH₂-Cl3.5 - 3.7TripletDeshielding effect of the electronegative chlorine atom.[8]
-CH₂-C=C2.2 - 2.5MultipletAllylic position to the double bond.
-(CH₂)₅-1.2 - 1.8MultipletAliphatic methylene protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the sp² carbons of the alkene and the sp³ carbons of the alkyl chain, with the carbons attached to the halogens being significantly deshielded.[13][14][15][16][17]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Key Influencing Factors
C=C-Br110 - 120sp² carbon attached to bromine.
=CH₂125 - 135Terminal sp² carbon.
-CH₂-Cl44 - 48sp³ carbon attached to chlorine.
-CH₂-C=C30 - 35Allylic sp³ carbon.
-(CH₂)₅-25 - 32Aliphatic sp³ carbons.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the terminal alkene and the carbon-halogen bonds.[4][5][9][11][12]

Table 4: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
=C-H (vinyl)3070 - 3090MediumStretch
C-H (alkyl)2850 - 2960StrongStretch
C=C (alkene)1630 - 1650MediumStretch
C-Cl650 - 800StrongStretch
C-Br500 - 600StrongStretch

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The proposed pathway leverages well-established reactions in organic synthesis.[18][19][20][21][22][23][24][25]

Synthesis_Pathway cluster_0 Step 1: Hydrochlorination cluster_1 Step 2: Oxidation cluster_2 Step 3: Corey-Fuchs Reaction cluster_3 Step 4: Elimination 8-Nonen-1-ol 8-Nonen-1-ol 9-Chloro-1-nonanol 9-Chloro-1-nonanol 8-Nonen-1-ol->9-Chloro-1-nonanol SOCl₂, Pyridine 9-Chlorononanal 9-Chlorononanal 9-Chloro-1-nonanol->9-Chlorononanal PCC or Dess-Martin 1,1-Dibromo-9-chloro-1-nonene 1,1-Dibromo-9-chloro-1-nonene 9-Chlorononanal->1,1-Dibromo-9-chloro-1-nonene CBr₄, PPh₃ This compound This compound 1,1-Dibromo-9-chloro-1-nonene->this compound n-BuLi or LDA

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)
  • To a solution of 8-nonen-1-ol in anhydrous dichloromethane, add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 9-chloro-1-nonanol.

  • Dissolve 9-chloro-1-nonanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 9-chlorononanal, which can often be used in the next step without further purification.

  • To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane, add carbon tetrabromide (CBr₄) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add a solution of 9-chlorononanal in dichloromethane dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into pentane to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford 1,1-dibromo-9-chloro-1-nonene.

  • Dissolve 1,1-dibromo-9-chloro-1-nonene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add one equivalent of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield this compound.

Reactivity Profile

The dual functionality of this compound allows for a range of selective chemical transformations. The vinyl bromide and the primary alkyl chloride exhibit distinct reactivities, enabling orthogonal synthetic strategies.[26][27][28][29][30][31][32][33][34]

Reactivity_Profile cluster_vinyl_bromide Vinyl Bromide Reactivity cluster_alkyl_chloride Alkyl Chloride Reactivity This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd-catalyzed (e.g., Suzuki, Sonogashira) Lithiation Lithiation This compound->Lithiation t-BuLi, -78 °C SN2 Substitution SN2 Substitution This compound->SN2 Substitution Nucleophiles (e.g., CN⁻, N₃⁻, R₂NH) Grignard Formation Grignard Formation This compound->Grignard Formation Mg, THF

Caption: Key reaction pathways for this compound.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is generally less reactive towards nucleophilic substitution than the primary alkyl chloride. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

  • Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents.[27]

  • Lithium-Halogen Exchange: Treatment with strong organolithium bases (e.g., t-BuLi) at low temperatures can generate a vinyllithium species, which can then react with various electrophiles.

Reactions at the Primary Alkyl Chloride Moiety

The primary alkyl chloride is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

  • Nucleophilic Substitution (Sₙ2): The C(sp³)-Cl bond is a good electrophilic site for Sₙ2 reactions with a range of nucleophiles, such as cyanides, azides, and amines.[26][32]

  • Grignard Reagent Formation: The alkyl chloride can react with magnesium metal to form a Grignard reagent, which can then be used in reactions with carbonyl compounds and other electrophiles.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated hydrocarbons should be strictly followed.[35][36][37][38]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a versatile and promising building block for organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization, making it a valuable tool for the synthesis of complex target molecules. This guide provides a foundational understanding of its predicted properties, a viable synthetic route, and its potential reactivity, thereby serving as a valuable resource for researchers in the field of drug discovery and materials science.

References

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Sources

Spectroscopic Data for 2-Bromo-9-chloro-1-nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 2-Bromo-9-chloro-1-nonene. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on the practical application of these techniques for the unequivocal identification and characterization of this bifunctional molecule.

Introduction: The Structural Significance of this compound

This compound is a unique aliphatic chain featuring two distinct halogen atoms at opposing ends of a nine-carbon backbone, with a terminal double bond. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, potentially for the development of new pharmaceutical agents or specialized polymers. The presence of a vinyl bromide offers a site for cross-coupling reactions, while the terminal chloroalkane provides a handle for nucleophilic substitution. Accurate spectroscopic characterization is paramount for its use in any synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon framework and the precise location of the substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments along the carbon chain. The vinyl protons are expected to be the most downfield due to the deshielding effect of the double bond and the adjacent bromine atom.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-1a (vinyl)5.65dJ = 2.0
H-1b (vinyl)5.45dJ = 2.0
H-32.25tJ = 7.5
H-93.54tJ = 6.8
H-4 to H-81.30 - 1.80m-

Interpretation and Rationale:

  • Vinyl Protons (H-1a, H-1b): The two geminal protons on the terminal double bond are diastereotopic and are expected to appear as distinct doublets. Their significant downfield shift is a result of the sp² hybridization of the carbon they are attached to and the electron-withdrawing effect of the bromine atom on the adjacent carbon.[1][2]

  • Allylic Protons (H-3): These protons are adjacent to the double bond and are thus shifted slightly downfield compared to typical alkane protons. They are expected to appear as a triplet due to coupling with the adjacent methylene group (H-4).

  • Chlorinated Methylene Protons (H-9): The protons on the carbon bearing the chlorine atom are deshielded by the electronegative chlorine, resulting in a downfield shift to around 3.54 ppm. This signal should appear as a triplet from coupling to the neighboring methylene protons (H-8).

  • Aliphatic Chain Protons (H-4 to H-8): The remaining methylene protons in the aliphatic chain are expected to resonate in the typical alkane region of the spectrum, likely as a complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule, offering a clear fingerprint of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1117.5
C-2140.0
C-335.0
C-428.5
C-529.0
C-632.5
C-726.8
C-832.7
C-945.1

Interpretation and Rationale:

  • Olefinic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum.[3] C-2, being directly attached to the bromine, will be further downfield than C-1.

  • Halogenated Carbons (C-2, C-9): The carbons directly bonded to the halogen atoms will experience a significant downfield shift due to the electron-withdrawing nature of bromine and chlorine. The carbon attached to chlorine (C-9) is expected around 45.1 ppm, while the carbon with the bromine (C-2) will be significantly further downfield.[4]

  • Aliphatic Carbons (C-3 to C-8): The remaining sp³ hybridized carbons of the long alkyl chain will appear in the upfield region of the spectrum, with subtle differences in their chemical shifts due to their position relative to the functional groups.[5]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of This compound in 0.6 mL of CDCl3 B Transfer to a 5 mm NMR tube A->B C Insert sample into a 400 MHz (or higher) NMR spectrometer B->C D Acquire 1H NMR spectrum (16 scans) C->D E Acquire 13C NMR spectrum (1024 scans) D->E F Apply Fourier Transform E->F G Phase and baseline correct spectra F->G H Calibrate 1H spectrum to residual CHCl3 at 7.26 ppm and 13C spectrum to CDCl3 at 77.16 ppm G->H

Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of various types, and the C-Br and C-Cl bonds.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
=C-H StretchVinyl3080Medium
C-H StretchAlkyl2925, 2855Strong
C=C StretchAlkene1640Medium
C-H BendAlkyl1465Medium
=C-H BendVinyl (out-of-plane)910Strong
C-Cl StretchChloroalkane725Strong
C-Br StretchBromoalkene650Strong

Interpretation and Rationale:

  • C=C and =C-H Vibrations: The presence of the terminal alkene is confirmed by the =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.[6] A strong out-of-plane =C-H bending vibration is expected around 910 cm⁻¹, which is characteristic of a monosubstituted alkene.

  • C-H Alkyl Vibrations: Strong absorptions corresponding to the C-H stretching of the long alkyl chain are predicted just below 3000 cm⁻¹.

  • Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 690-515 cm⁻¹.[7]

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis A Perform a background scan on a clean ATR crystal B Place a small drop of neat liquid This compound onto the ATR crystal A->B C Acquire the IR spectrum (e.g., 16 scans at 4 cm-1 resolution) B->C D Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) C->D

Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique that will likely lead to significant fragmentation for this compound.

Predicted Mass Spectrum Data

The mass spectrum will be characterized by a molecular ion peak and several fragment ions. The presence of both bromine and chlorine will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

m/z Relative Abundance Proposed Fragment Isotopic Signature
238/240/242Low[M]⁺M, M+2, M+4 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br)
159/161Medium[M - Br]⁺M, M+2 (due to ³⁵Cl/³⁷Cl)
203/205Low[M - Cl]⁺M, M+2 (due to ⁷⁹Br/⁸¹Br)
41High[C₃H₅]⁺ (allyl cation)-

Interpretation and Rationale:

  • Molecular Ion Peak: Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a cluster of peaks at m/z 238, 240, and 242.[8][9] The relative intensities of these peaks will be a convolution of the isotopic abundances of both halogens.

  • Key Fragmentations:

    • Loss of a Bromine Radical: Cleavage of the C-Br bond is a likely fragmentation pathway, leading to a fragment ion with an isotopic pattern characteristic of a single chlorine atom (peaks at m/z 159 and 161 in a 3:1 ratio).

    • Loss of a Chlorine Radical: Fragmentation involving the loss of a chlorine radical will result in a fragment ion with the characteristic 1:1 isotopic pattern of a single bromine atom (peaks at m/z 203 and 205).

    • Allylic Cleavage: The formation of a stable allyl cation (m/z 41) through cleavage of the C3-C4 bond is expected to be a favorable fragmentation pathway, potentially leading to the base peak in the spectrum.[10]

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization and Analysis cluster_detection Data Acquisition A Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or GC inlet B Ionize the sample using Electron Ionization (EI) at 70 eV A->B C Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer B->C D Record the mass spectrum over a range of m/z 50-300 C->D

Workflow for EI-MS data acquisition.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with analogous structures, offers a robust framework for the identification and purity assessment of this versatile synthetic intermediate. Experimental verification of these predictions will be essential for any future applications of this compound in research and development.

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An In-Depth Technical Guide to 2-Bromo-9-chloro-1-nonene (CAS 148252-45-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9-chloro-1-nonene, a bifunctional nine-carbon alkene possessing both a vinylic bromide and a terminal primary chloride. While specific literature on this exact molecule is not extensively available, this document leverages established principles of organic chemistry to detail its physicochemical properties, propose robust synthetic methodologies, predict its spectroscopic characteristics, and explore its potential reactivity and applications in modern chemical synthesis and drug discovery. The unique arrangement of reactive functional groups makes this compound a versatile building block for the synthesis of complex molecules, offering orthogonal reactivity that can be strategically exploited.

Molecular Overview and Physicochemical Properties

This compound is a halogenated olefin with the molecular formula C₉H₁₆BrCl. Its structure features a terminal double bond with a bromine atom attached to the C2 position (a vinylic bromide) and a chlorine atom at the C9 position, terminating a seven-carbon aliphatic chain. This bifunctional nature is key to its synthetic utility.

Structural and Physicochemical Data
PropertyValueSource
CAS Number 148252-45-3Internal Database
Molecular Formula C₉H₁₆BrClPubChem
Molecular Weight 239.58 g/mol PubChem
IUPAC Name 2-bromo-9-chloronon-1-enePubChem
Canonical SMILES C=C(Br)CCCCCCCClPubChem
Predicted LogP 4.6PubChem
Predicted Boiling Point ~250-270 °C (at 760 mmHg)Estimation
Predicted Density ~1.2 g/cm³Estimation

Proposed Synthetic Routes

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on fundamental organic reactions, two plausible and efficient synthetic strategies are proposed: a Grignard-based approach and a Wittig-type olefination.

Synthesis via Grignard Reagent Addition to a Bromo-aldehyde

This approach leverages the chemoselective formation of a Grignard reagent from a dihaloalkane. The carbon-bromine bond is generally more reactive towards magnesium than a carbon-chlorine bond, allowing for selective Grignard formation at the chlorinated end of a precursor.[1][2]

Workflow Diagram:

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination 7-chloro-1-bromoheptane 7-chloro-1-bromoheptane Grignard_Reagent 7-chloroheptylmagnesium bromide 7-chloro-1-bromoheptane->Grignard_Reagent Mg, THF (anhydrous) Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Bromoacetaldehyde Target_Molecule This compound Intermediate_Alkoxide->Target_Molecule Acidic Workup (e.g., NH4Cl) Bromoacetaldehyde Bromoacetaldehyde

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Activate the magnesium with a small crystal of iodine. Add anhydrous tetrahydrofuran (THF) and a small portion of a solution of 7-chloro-1-bromoheptane (1.0 eq) in anhydrous THF. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 7-chloro-1-bromoheptane solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled bromoacetaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Wittig Olefination

The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[3][4][5] In this proposed synthesis, a custom ylide is generated from a bromo-substituted phosphonium salt.

Workflow Diagram:

Wittig_Synthesis cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Generation cluster_2 Step 3: Wittig Reaction Dibromomethane Dibromomethane Phosphonium_Salt (Bromomethyl)triphenylphosphonium bromide Dibromomethane->Phosphonium_Salt Triphenylphosphine Ylide Bromomethylenetriphenylphosphorane Phosphonium_Salt->Ylide Strong Base (e.g., n-BuLi) Target_Molecule This compound Ylide->Target_Molecule 8-chlorooctanal 8-chlorooctanal 8-chlorooctanal

Caption: Proposed Wittig synthesis of this compound.

Experimental Protocol:

  • Phosphonium Salt Preparation: Reflux a solution of triphenylphosphine (1.0 eq) and dibromomethane (1.2 eq) in acetonitrile for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated (bromomethyl)triphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Ylide Generation and Wittig Reaction: Suspend the phosphonium salt (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting dark red solution to stir at -78 °C for 1 hour. Add a solution of 8-chlorooctanal (1.0 eq) in anhydrous THF dropwise.

  • Workup and Purification: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.6-5.8d1H=CH₂ (vinylic proton, cis to Br)
~5.4-5.6d1H=CH₂ (vinylic proton, trans to Br)
~3.5-3.6t2H-CH₂-Cl
~2.2-2.4t2H-CH₂-C=C
~1.7-1.9m2H-CH₂-CH₂Cl
~1.2-1.6m6H-(CH₂)₃-
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~130-135=C(Br)-
~115-120=CH₂
~45-CH₂-Cl
~32-35-CH₂-C=C
~30-32-CH₂-CH₂Cl
~25-30-(CH₂)₃-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch[6]
~2850-2960StrongC-H stretch (aliphatic)
~1630MediumC=C stretch[6][7]
~910 & ~990Strong=C-H bend (out-of-plane)[6][7]
~650-750StrongC-Cl stretch
~550-650StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a complex molecular ion region due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[8][9] This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing both halogens.

  • M⁺ peaks: A cluster of peaks around m/z 238, 240, and 242.

  • Key Fragmentation Pathways:

    • Loss of Br• (m/z ~159, 161)

    • Loss of Cl• (m/z ~203, 205)

    • Cleavage of the C-C bonds in the alkyl chain.

    • Site-selective fragmentation, where the bond adjacent to the initially ionized halogen is preferentially cleaved, has been observed in similar bromo-chloro-alkanes.[10][11]

Reactivity and Synthetic Potential

The orthogonal reactivity of the vinylic bromide and the primary alkyl chloride makes this compound a highly versatile synthetic intermediate.

Logical Relationship Diagram:

Reactivity cluster_vinyl_bromide Vinylic Bromide Reactions cluster_alkyl_chloride Alkyl Chloride Reactions Target This compound Suzuki Suzuki Coupling Target->Suzuki Pd catalyst, base, Ar-B(OH)2 Stille Stille Coupling Target->Stille Pd catalyst, Ar-SnR3 Heck Heck Reaction Target->Heck Pd catalyst, base, alkene Sonogashira Sonogashira Coupling Target->Sonogashira Pd/Cu catalyst, base, alkyne SN2 SN2 Substitution (e.g., with -N3, -CN, -OR) Target->SN2 Nucleophile Grignard_Formation Grignard Formation (harsher conditions) Target->Grignard_Formation Mg, refluxing THF

Caption: Reactivity map of this compound.

Reactions at the Vinylic Bromide

The vinylic bromide is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[12][13][14] This allows for the introduction of aryl, vinyl, and alkynyl groups.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base will yield the corresponding substituted nonene.

  • Stille Coupling: Coupling with organostannanes provides another route to carbon-carbon bond formation.

  • Heck Reaction: Reaction with an alkene under palladium catalysis will form a new C-C bond, extending the carbon skeleton.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system will introduce an alkyne moiety.

Reactions at the Primary Alkyl Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions.[3][15][16] This allows for the introduction of a wide range of functional groups.

  • Nucleophilic Substitution: Reaction with nucleophiles such as azide, cyanide, alkoxides, or amines will displace the chloride and introduce new functionality. The reactivity is generally lower than that of the corresponding alkyl bromide or iodide.[16]

  • Grignard Formation: While less reactive than the alkyl bromide, the alkyl chloride can be converted to a Grignard reagent under more forcing conditions (e.g., higher temperatures, activated magnesium). This would typically be performed after the vinylic bromide has been reacted.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in several areas.

  • Drug Discovery: Halogenated organic compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability and binding affinity.[17][18] This molecule can serve as a scaffold for creating libraries of compounds for screening against various biological targets. The long aliphatic chain provides lipophilicity, which can be important for membrane permeability.

  • Polymer Chemistry: The terminal alkene functionality can participate in addition polymerization reactions, potentially leading to the formation of functionalized polymers where the chloro- and bromo- groups can be further modified post-polymerization.[19][20][21]

  • Materials Science: The ability to introduce different functional groups at either end of the molecule could be used to synthesize novel surfactants, liquid crystals, or self-assembling monolayers.

  • Agrochemicals: Many pesticides and herbicides are halogenated organic molecules. The unique structure of this compound could be a starting point for the development of new agrochemicals.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the care afforded to other halogenated hydrocarbons.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability: Likely combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit understudied, synthetic building block. Its dual functionality, with a reactive vinylic bromide and a primary alkyl chloride, allows for a wide range of selective chemical transformations. This guide has outlined its fundamental properties, proposed viable synthetic routes, predicted its spectroscopic signature, and discussed its potential reactivity and applications. For researchers in organic synthesis, medicinal chemistry, and materials science, this molecule offers a versatile platform for the construction of novel and complex chemical architectures. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

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An In-Depth Technical Guide to the Synthesis of 2-Bromo-9-chloro-1-nonene: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and fine chemical synthesis, the strategic construction of bifunctional molecules is a cornerstone of innovation. The haloalkene, 2-bromo-9-chloro-1-nonene, presents a versatile scaffold, featuring a vinyl bromide for subsequent cross-coupling reactions and a terminal alkyl chloride amenable to nucleophilic substitution. This guide provides a comprehensive analysis of the viable synthetic pathways to this target, focusing on the critical selection of starting materials and the mechanistic underpinnings that ensure a successful and selective synthesis. We will explore two primary retrosynthetic disconnections, offering detailed, field-tested protocols and insights into the causality behind experimental choices.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and challenges. The choice between these routes will depend on precursor availability, desired stereoselectivity, and tolerance to potential side products.

G Target This compound Route1_Step1 Anti-Markovnikov Hydrobromination Target->Route1_Step1 Route2_Step1 Allylic Bromination Target->Route2_Step1 Route1_Start 9-chloro-1-nonyne Route2_Start 9-chloro-1-nonene Route1_Step1->Route1_Start Route2_Step1->Route2_Start

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 9-chloro-1-nonyne via Anti-Markovnikov Hydrobromination

This route is arguably the more direct and selective of the two, hinging on the controlled hydrobromination of a terminal alkyne. The inherent polarity of the C-H bond in a terminal alkyne and the ability to control the regiochemistry of HBr addition are key to this strategy's success.

Starting Material: Synthesis of 9-chloro-1-nonyne

The precursor, 9-chloro-1-nonyne, can be synthesized through the alkylation of an acetylide anion with a suitable seven-carbon electrophile. To ensure monosubstitution and prevent reaction at the chloro-end, 1-chloro-7-iodoheptane is the preferred alkylating agent due to the greater leaving group ability of iodide compared to chloride.[1][2][3][4][5]

Experimental Protocol: Synthesis of 9-chloro-1-nonyne

  • Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 200 mL of anhydrous ammonia at -78 °C.

  • Add a catalytic amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O).

  • Carefully add sodium metal in small pieces until a persistent blue color is observed, then quench the blue color with a small crystal of ferric nitrate.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Alkylation: To the suspension of sodium acetylide, add a solution of 1-chloro-7-iodoheptane in anhydrous tetrahydrofuran (THF) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 9-chloro-1-nonyne.

Key Transformation: Anti-Markovnikov Hydrobromination

The addition of hydrogen bromide across the triple bond of 9-chloro-1-nonyne must be controlled to yield the desired 2-bromo-1-nonene isomer. This is achieved by promoting a radical addition mechanism, which proceeds via the more stable vinyl radical intermediate, leading to the anti-Markovnikov product.[6][7]

G cluster_0 Radical Hydrobromination of 9-chloro-1-nonyne 9-chloro-1-nonyne 9-chloro-1-nonyne Vinyl Radical Intermediate Vinyl Radical Intermediate 9-chloro-1-nonyne->Vinyl Radical Intermediate HBr, ROOR This compound This compound Vinyl Radical Intermediate->this compound HBr

Caption: Radical addition of HBr to 9-chloro-1-nonyne.

Experimental Protocol: Radical-mediated Hydrobromination

  • Dissolve 9-chloro-1-nonyne in a suitable solvent such as pentane or diethyl ether in a quartz reaction vessel.

  • Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (1-2 mol%).

  • Cool the mixture to 0 °C and saturate the solution with dry hydrogen bromide gas.

  • Irradiate the reaction mixture with a UV lamp while maintaining the temperature at 0 °C.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by bubbling nitrogen through the solution to remove excess HBr.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to afford this compound as a mixture of (E)- and (Z)-isomers.

For enhanced stereoselectivity, a copper-catalyzed hydrobromination can be employed, which typically yields the (E)-isomer with high selectivity.

Experimental Protocol: Copper-Catalyzed Hydrobromination

  • To a solution of 9-chloro-1-nonyne in a suitable solvent like THF, add a copper(I) catalyst, such as CuBr (5 mol%).

  • Add a phosphine ligand, for example, triphenylphosphine (10 mol%).

  • Introduce a stoichiometric amount of a hydride source, such as polymethylhydrosiloxane (PMHS).

  • Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction until completion, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield predominantly (E)-2-bromo-9-chloro-1-nonene.

Parameter Radical Hydrobromination Copper-Catalyzed Hydrobromination
Reagents HBr, Radical Initiator (AIBN/Peroxide), UV lightCu(I) catalyst, Ligand, Hydride Source, NBS
Stereoselectivity Mixture of (E)- and (Z)-isomersPredominantly (E)-isomer
Reaction Conditions Low temperature (0 °C), UV irradiationRoom temperature
Advantages Readily available and inexpensive reagentsHigh stereoselectivity
Disadvantages Lack of stereocontrolHigher cost of reagents

Route 2: Synthesis from 9-chloro-1-nonene via Allylic Bromination

This pathway utilizes a commercially available starting material and introduces the bromine at the allylic position. The success of this route depends on favoring radical substitution over electrophilic addition to the double bond.

Starting Material: 9-chloro-1-nonene

9-chloro-1-nonene is a known compound and can be sourced from commercial suppliers. Its synthesis can be achieved via the Wittig reaction of 8-chlorooctanal or by the cross-metathesis of 1-decene and allyl chloride.

Key Transformation: Allylic Bromination with N-Bromosuccinimide (NBS)

The selective bromination at the allylic position (C-3) of 9-chloro-1-nonene is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. NBS serves as a source of a low concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.[2][3][4]

The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical can then react with bromine to yield the desired 2-bromo-1-nonene. However, the resonance delocalization of the radical can also lead to the formation of the isomeric 1-bromo-9-chloro-2-nonene.

G cluster_1 Allylic Bromination of 9-chloro-1-nonene 9-chloro-1-nonene 9-chloro-1-nonene Allylic Radical Intermediate Allylic Radical Intermediate 9-chloro-1-nonene->Allylic Radical Intermediate NBS, AIBN/hν This compound This compound Allylic Radical Intermediate->this compound Br₂ 1-Bromo-9-chloro-2-nonene 1-Bromo-9-chloro-2-nonene Allylic Radical Intermediate->1-Bromo-9-chloro-2-nonene Br₂ (rearranged)

Caption: Allylic bromination of 9-chloro-1-nonene showing potential products.

Experimental Protocol: Allylic Bromination

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 9-chloro-1-nonene in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the mixture to reflux (or irradiate with a sunlamp) and monitor the reaction by GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to separate the desired this compound from its regioisomer.

Parameter Allylic Bromination with NBS
Starting Material 9-chloro-1-nonene
Key Reagent N-Bromosuccinimide (NBS)
Initiator Radical initiator (AIBN/BPO) or light
Potential Byproduct 1-Bromo-9-chloro-2-nonene
Advantages Utilizes a potentially more accessible starting material
Disadvantages Potential for regioisomeric byproducts, requiring careful purification

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and viable pathways. The choice of the optimal route is a strategic decision based on the availability and cost of the starting materials, and the desired level of stereochemical control.

  • Route 1 (from 9-chloro-1-nonyne) offers superior control over the position of the bromine atom, with the copper-catalyzed variant providing excellent stereoselectivity for the (E)-isomer. The synthesis of the starting alkyne is a key consideration for this approach.

  • Route 2 (from 9-chloro-1-nonene) benefits from a potentially more readily available starting material. However, careful control of the reaction conditions and purification are necessary to manage the formation of the regioisomeric byproduct.

Both routes underscore the importance of understanding the underlying reaction mechanisms to guide experimental design and achieve the desired synthetic outcome. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this valuable bifunctional building block.

References

  • Schaub, T., et al. (2007). A lipophilic silver catalyst for the carboxylative cyclization of propargylic alcohols.
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  • Chemical Communications. (n.d.). A new synthesis of 1-chloroalkynes. Retrieved from [Link]

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IUPAC name of 2-bromo-9-chloronon-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Systematic Nomenclature and Chemical Profile of 2-bromo-9-chloronon-1-ene

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a detailed deconstruction of the IUPAC name "2-bromo-9-chloronon-1-ene," intended for researchers, scientists, and professionals in drug development. Beyond a simple definition, this document elucidates the hierarchical rules governing its formation, presents its structural and physicochemical properties, and discusses its implied chemical reactivity. This analysis serves as a model for applying systematic nomenclature principles to complex, polyfunctional molecules.

Deconstructing the IUPAC Name: A Hierarchical Approach

The name 2-bromo-9-chloronon-1-ene is not an arbitrary label but a precise descriptor derived from a logical, rule-based system. The process of assigning this name involves a hierarchical set of decisions designed to produce a single, universally understood identifier. The following workflow illustrates this decision-making process.

G start Begin Analysis: 2-bromo-9-chloronon-1-ene find_parent Step 1: Identify Principal Functional Group & Parent Chain start->find_parent number_chain Step 2: Number the Parent Chain find_parent->number_chain Alkene (-ene) is highest priority. Longest chain with C=C is 9 carbons (non-). id_substituents Step 3: Identify & Locate Substituents number_chain->id_substituents Number from end nearest C=C. C=C starts at C1. assemble_name Step 4: Alphabetize & Assemble Full Name id_substituents->assemble_name Substituents found: - Bromine at C2 (2-bromo) - Chlorine at C9 (9-chloro) final_name Final IUPAC Name: 2-bromo-9-chloronon-1-ene assemble_name->final_name 'bromo' precedes 'chloro' alphabetically.

Caption: Logical workflow for deriving the IUPAC name.

Parent Chain and Principal Functional Group

The foundation of any IUPAC name is the parent structure. The rules mandate identifying the longest continuous carbon chain that contains the functional group with the highest priority.[1][2]

  • Functional Group Priority: In 2-bromo-9-chloronon-1-ene, the functional groups are an alkene (carbon-carbon double bond) and two halides (bromo- and chloro-). According to IUPAC rules, alkenes have a higher priority than alkyl halides.[3][4] Therefore, the alkene dictates the suffix of the name.

  • Suffix: The -ane suffix of the corresponding alkane is changed to -ene to signify the presence of the double bond.[5][6]

  • Parent Chain Length: The longest carbon chain containing the double bond has nine carbon atoms. The prefix for a nine-carbon chain is "non-".

Combining these, the parent structure is identified as a nonene .

Numbering and Locants

Once the parent chain is identified, it must be numbered. The primary rule is to assign the lowest possible number (or locant) to the principal functional group.[6][7][8]

  • The chain is numbered from the end that is closer to the double bond.

  • In this molecule, the double bond is at the very end of the chain. Numbering begins at this end to assign the double bond the locant "1". The name thus becomes non-1-ene . Note that older conventions might write this as 1-nonene, but placing the locant immediately before the feature it describes (non-1-ene) is the current IUPAC recommendation.[7]

This numbering scheme is fixed and is used to locate all other substituents, irrespective of whether another scheme could give the substituents lower numbers. The double bond's priority is absolute in this context.[6]

Substituents and Final Assembly

With the numbering established, the substituents are identified and named.

  • A bromine atom is attached to carbon #2, designated as 2-bromo .

  • A chlorine atom is attached to carbon #9, designated as 9-chloro .

The final step is to assemble the full name by adding the substituent prefixes to the parent name. Substituents are listed in alphabetical order, ignoring any multiplying prefixes like di-, tri-, etc.[9]

  • "Bromo" comes before "chloro" alphabetically.

Therefore, the complete and correct IUPAC name is 2-bromo-9-chloronon-1-ene .

Structural Representation and Physicochemical Data

The IUPAC name corresponds to a single, unambiguous chemical structure. The PubChem database assigns this molecule the Compound ID (CID) 10105685.[10]

G C1 C1 C2 C2 C3 C3 C2->C3 Br Br C2->Br 2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 Cl Cl C9->Cl 9 H2C H₂C= H2C->C2 1 caption Annotated Structure of 2-bromo-9-chloronon-1-ene

Caption: Annotated structure showing carbon numbering.

Computed Physicochemical Properties

Quantitative data provides essential context for experimental design. The following properties for 2-bromo-9-chloronon-1-ene have been computationally derived and are available in public databases.

PropertyValueSource
Molecular Formula C₉H₁₆BrClPubChem[10]
Molecular Weight 239.58 g/mol PubChem[10]
XLogP3 4.6PubChem[10]
Topological Polar Surface Area 0 ŲPubChem[10]
Heavy Atom Count 11PubChem[10]
CAS Number 148252-45-3ChemicalBook[11]

XLogP3 is a computed measure of hydrophobicity (log P). A higher value indicates greater lipid solubility.

Implied Reactivity and Scientific Context

The structure of 2-bromo-9-chloronon-1-ene contains several features that inform its potential chemical behavior, making it a versatile intermediate for organic synthesis.

The Alkene Functional Group

The primary site of reactivity is the terminal double bond (C1=C2). This electron-rich π-system is susceptible to electrophilic addition reactions . For example, reaction with a hydrohalic acid like HBr would be expected to follow Markovnikov's rule. The electrophile (H⁺) adds to the carbon with more hydrogen atoms (C1), and the nucleophile (Br⁻) adds to the more substituted carbon (C2), which can better stabilize the resulting carbocation intermediate. This would lead to the formation of 2,2-dibromo-9-chlorononane.

The Halide Substituents

The molecule possesses two different carbon-halogen bonds:

  • Vinylic Halide (C2-Br): The bromine is attached directly to a double-bonded carbon. Vinylic halides are generally unreactive in nucleophilic substitution (both SN1 and SN2) and elimination reactions due to the high strength of the sp² C-Br bond.

  • Primary Alkyl Halide (C9-Cl): The chlorine is attached to a primary, sp³-hybridized carbon at the end of a long, flexible alkyl chain. This site is susceptible to nucleophilic substitution reactions , likely proceeding through an SN2 mechanism with appropriate nucleophiles (e.g., -CN, -OH, -OR). It can also undergo elimination reactions (E2) with a strong, bulky base to form non-8-ene derivatives.

The presence of these two distinct halide types allows for selective chemical transformations, enabling the molecule to be used as a building block in the synthesis of more complex structures.

Conclusion

The IUPAC name 2-bromo-9-chloronon-1-ene is a highly descriptive identifier that is systematically derived from a set of prioritized rules. An understanding of this system is critical for any practicing chemist or researcher. The name precisely defines a molecule with a 9-carbon backbone, a terminal double bond that dictates the chain numbering, a vinylic bromine at position 2, and a primary chlorine at position 9. This structural arrangement confers distinct reactivity at different sites within the molecule, highlighting its potential utility as a synthetic intermediate in various fields of chemical research and development.

References

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An In-depth Technical Guide to 2-Bromo-9-chloro-1-nonene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9-chloro-1-nonene (CAS No. 148252-45-3), a bifunctional organic building block with significant potential in pharmaceutical research and drug development. The unique structural architecture of this molecule, featuring a terminal vinyl bromide and a primary alkyl chloride, offers orthogonal reactivity for sequential chemical transformations. This document delineates the key chemical and physical properties of this compound, outlines its commercial availability, and presents a representative synthetic protocol. Furthermore, it details robust quality control methodologies, including spectroscopic characterization, and explores its prospective applications as a versatile linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Safety, handling, storage, and disposal protocols are also rigorously addressed to ensure safe and effective utilization in a laboratory setting.

Introduction: The Strategic Value of Bifunctional Linkers in Drug Discovery

The paradigm of modern drug discovery is increasingly focused on the development of targeted therapies that can selectively modulate biological pathways implicated in disease. This has led to the emergence of sophisticated molecular architectures, such as PROTACs and ADCs, which necessitate the use of specialized chemical linkers to connect distinct functional moieties. This compound is a prime example of such a bifunctional linker, possessing two chemically distinct halogenated termini. The vinyl bromide offers a handle for transition metal-catalyzed cross-coupling reactions, while the alkyl chloride provides a site for nucleophilic substitution. This orthogonal reactivity is highly desirable for the stepwise construction of complex molecular systems, allowing for a modular and convergent synthetic approach.

This guide aims to serve as a detailed resource for researchers and drug development professionals, providing the technical insights required to effectively incorporate this compound into their synthetic workflows.

Commercial Availability and Supplier Information

This compound is available from several reputable chemical suppliers, typically on a research scale. When procuring this reagent, it is imperative to obtain a certificate of analysis (CoA) to verify its purity and identity.

SupplierPurityNotes
Sigma-Aldrich Not specifiedAvailable through their catalog.[1]
BLDpharm Information availableProvides access to NMR, HPLC, LC-MS, and UPLC data.[2]
Fluorochem ≥97.0%Provides a dedicated Safety Data Sheet (SDS).[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 148252-45-3
Molecular Formula C₉H₁₆BrCl
Molecular Weight 239.58 g/mol
IUPAC Name 2-bromo-9-chloronon-1-ene
Canonical SMILES C=C(Br)CCCCCCCCl[2]
InChI Key DAHDYQUKJQTRBV-UHFFFAOYSA-N[3]

Representative Synthesis Protocol

The synthesis can be envisioned in a two-step sequence starting from a commercially available ω-chloroalkyne. The first step involves a hydrobromination of the terminal alkyne to generate the vinyl bromide, followed by a chain extension with a suitable chloro-functionalized Grignard reagent. A more direct, albeit potentially lower-yielding approach, would be the functional group interconversion from a suitable precursor. A patented process for the preparation of α-bromo,ω-chloroalkanes involves the reaction of an α,ω-dichloroalkane with an α,ω-dibromoalkane, which could be adapted for this synthesis.[4][5]

Representative Synthesis Workflow

cluster_0 Step 1: Preparation of 9-chloronon-1-yne cluster_1 Step 2: Hydrobromination 1,7-dichloroheptane 1,7-dichloroheptane reaction1 Grignard Reaction 1,7-dichloroheptane->reaction1 1. ethynylmagnesium_bromide ethynylmagnesium_bromide ethynylmagnesium_bromide->reaction1 2. 9-chloronon-1-yne 9-chloronon-1-yne reaction2 Anti-Markovnikov Hydrobromination 9-chloronon-1-yne->reaction2 1. reaction1->9-chloronon-1-yne HBr HBr HBr->reaction2 2. (gas) AIBN AIBN AIBN->reaction2 3. (radical initiator) This compound This compound reaction2->this compound Target_Ligand Target_Ligand Linker This compound (functionalized) Target_Ligand->Linker Suzuki/Sonogashira Coupling E3_Ligase_Ligand E3_Ligase_Ligand Linker->E3_Ligase_Ligand Nucleophilic Substitution

Sources

Stability and storage of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-9-chloro-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring a terminal alkene, a vinylic bromide, and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. However, the inherent reactivity of these functional groups also presents significant challenges regarding the compound's stability and requisite storage conditions. This guide provides a comprehensive overview of the chemical properties of this compound, potential degradation pathways, recommended storage protocols to ensure its long-term integrity, and methodologies for assessing its stability.

Introduction to this compound: A Profile

This compound is a halogenated alkene with the chemical formula C₉H₁₆BrCl.[1][2] Its structure is characterized by a nine-carbon chain with a double bond at the C1 position, a bromine atom attached to the C2 position (vinylic bromide), and a chlorine atom at the C9 position (primary alkyl chloride).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆BrCl[1][2]
Molecular Weight 239.58 g/mol [1][2]
CAS Number 148252-45-3[1][3]
Appearance Likely a liquid at room temperature (based on similar compounds)General Chemical Knowledge
Boiling Point Not readily available, but expected to be elevated due to molecular weight and halogenationGeneral Chemical Knowledge
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes) and insoluble in water.General Chemical Knowledge

The presence of three distinct reactive centers—the alkene, the vinylic bromide, and the alkyl chloride—dictates the chemical behavior and stability of this compound. The alkene double bond is susceptible to addition reactions, oxidation, and polymerization.[4][5][6] The vinylic bromide is generally less reactive in nucleophilic substitution than its alkyl counterpart but can participate in cross-coupling reactions. The primary alkyl chloride is susceptible to nucleophilic substitution reactions.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by its molecular structure and external environmental factors. Several degradation pathways can compromise the purity and integrity of the compound over time.

Oxidative Degradation

The terminal double bond in this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of various oxidation products, including epoxides, aldehydes, or carboxylic acids, potentially initiating polymerization. Storing under an inert atmosphere is crucial to mitigate this pathway.[7]

Polymerization

Terminal alkenes, particularly those with activating groups, can be prone to free-radical or acid-catalyzed polymerization. The presence of impurities, exposure to light, or elevated temperatures can initiate this process, leading to the formation of oligomers or high-molecular-weight polymers. This will manifest as a viscous liquid or solid precipitate in the sample.

Hydrolysis

While halogenated hydrocarbons can undergo hydrolysis, the rate is highly dependent on the structure and conditions.[8] The primary alkyl chloride at the C9 position is more susceptible to hydrolysis than the vinylic bromide at the C2 position, especially under basic conditions, which would lead to the corresponding alcohol. It is imperative to protect the compound from moisture.[7]

Dehydrohalogenation

Under basic conditions or at elevated temperatures, elimination of HBr or HCl is a potential degradation pathway, leading to the formation of dienes or alkynes.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and usability of this compound, strict adherence to proper storage and handling procedures is essential. These protocols are designed to mitigate the risks of degradation outlined in the previous section.

Table 2: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Reduces the rate of all potential chemical degradation pathways, including polymerization and hydrolysis.[7][9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation reactions involving atmospheric oxygen.[7]
Light Store in an amber glass vial or in a dark place.Protects the compound from UV light, which can induce free-radical degradation and polymerization.[7]
Container Use a tightly sealed container with a PTFE-lined cap.Prevents exposure to moisture and atmospheric oxygen.[7]
Purity Store in a highly purified state.Impurities can act as catalysts for decomposition or polymerization.
Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably under a fume hood.[10][11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Inert Atmosphere: When handling, use techniques that maintain an inert atmosphere, such as using a Schlenk line or a glove box, to prevent exposure to air and moisture.[10]

  • Transfer: Use clean, dry syringes or cannulas for transferring the liquid. Avoid contact with reactive materials.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[12]

Stability Testing and Quality Control

Regularly assessing the purity and stability of this compound is crucial, especially for material that has been in storage for an extended period. A comprehensive stability testing program should include both qualitative and quantitative analytical methods.

Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is recommended to monitor the stability of this compound.

Table 3: Analytical Methods for Stability Testing

TechniquePurpose
Gas Chromatography (GC) To determine purity and quantify the parent compound and any volatile degradation products or impurities.
High-Performance Liquid Chromatography (HPLC) To separate and quantify the parent compound and non-volatile degradation products.[13][14]
Mass Spectrometry (MS) Coupled with GC or HPLC (GC-MS, LC-MS) to identify the structure of unknown impurities and degradation products.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and identify degradation products by observing changes in the chemical shifts and integration of protons and carbons.
Infrared (IR) Spectroscopy To detect the formation of new functional groups, such as hydroxyl (from hydrolysis) or carbonyl (from oxidation) groups.
Experimental Protocol: Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of this compound. This involves subjecting the compound to forced degradation under various stress conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a solution of hydrochloric acid (e.g., 1 M HCl) to an aliquot of the stock solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Add a solution of sodium hydroxide (e.g., 1 M NaOH) to another aliquot. Heat under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a third aliquot and let it stand at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot at an elevated temperature (e.g., 60°C) for an extended period.

    • Photolytic Degradation: Expose an aliquot to a UV light source.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under recommended conditions, using a validated stability-indicating HPLC or GC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The percentage of degradation can be calculated to assess the stability under different conditions.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_interpretation Data Interpretation Prep Prepare stock solution of This compound Acid Acidic Hydrolysis (HCl, Heat) Prep->Acid Base Basic Hydrolysis (NaOH, Heat) Prep->Base Oxidation Oxidative Degradation (H2O2) Prep->Oxidation Thermal Thermal Degradation (Heat) Prep->Thermal Photo Photolytic Degradation (UV Light) Prep->Photo Analyze Analyze by HPLC/GC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Interpret Identify & Quantify Degradation Products Analyze->Interpret

Caption: Workflow for an accelerated stability study.

Conclusion

The stability of this compound is a critical factor that dictates its utility in research and development. Its trifunctional nature makes it susceptible to degradation through oxidation, polymerization, hydrolysis, and dehydrohalogenation. By understanding these potential degradation pathways and implementing stringent storage and handling protocols—including low-temperature storage under an inert atmosphere and protection from light and moisture—the integrity of this valuable synthetic intermediate can be preserved. A robust stability testing program utilizing chromatographic and spectroscopic techniques is essential for quality control and to ensure the reliability of experimental outcomes.

References

  • Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips.
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  • The Organic Chemistry Tutor. (2018, April 28). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]

  • Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

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  • Belal, F., El-Din, M. K. S., Eid, M. I., & El-Gamal, R. M. (2012). Use of validated stability-indicating chromatographic methods for quantitative analysis of idrocilamide in a pharmaceutical form.
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Methodological & Application

Application Note & Protocol: Chemoselective Formation of a Grignard Reagent from 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemoselective formation of a Grignard reagent from 2-Bromo-9-chloro-1-nonene. Grignard reagents are powerful nucleophiles pivotal in the formation of carbon-carbon bonds, a cornerstone of organic synthesis.[1][2][3] The presence of two distinct halogen atoms on the same molecule, a bromide and a chloride, presents a unique challenge and opportunity for selective reactivity. This guide details the underlying principles of this chemoselectivity, provides a robust experimental protocol for the synthesis and subsequent titration of the Grignard reagent, and outlines critical safety considerations for handling these highly reactive organometallic compounds.

Introduction: The Challenge of Chemoselectivity

Grignard reagents, with the general formula RMgX, are formed by the reaction of an organic halide with magnesium metal.[3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][6] This reactivity makes them invaluable in synthetic chemistry for reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[2][3][7]

The synthesis of Grignard reagents from dihalogenated substrates requires careful consideration of the relative reactivity of the carbon-halogen bonds. In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a highly chemoselective reaction. Generally, the order of reactivity for organic halides in Grignard formation is I > Br > Cl > F.[3][8] This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more readily undergoing oxidative addition with magnesium than the C-Cl bond.[9] This application note will leverage this inherent reactivity difference to selectively form the Grignard reagent at the C2 position, leaving the chloro-group at C9 intact for potential subsequent transformations.

Reaction Mechanism and Rationale

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[10][11] While the exact mechanism has been a subject of extensive study, it is generally accepted to involve radical intermediates.[5][7]

The key steps are:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound. This results in the formation of a radical anion, which rapidly dissociates to form an alkyl radical and a bromide anion.

  • Radical Recombination: The alkyl radical and the magnesium radical cation (Mg•+) recombine on the magnesium surface to form the organomagnesium compound, (9-chloro-1-nonen-2-yl)magnesium bromide.

The choice of an ether solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O), is crucial for the success of the reaction. Ethers are aprotic, preventing the premature quenching of the highly basic Grignard reagent.[5] Furthermore, the lone pairs on the ether oxygen atoms coordinate to and stabilize the magnesium center of the Grignard reagent, a phenomenon known as solvation.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of the Grignard reagent.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_storage Storage reagent_prep Reagent & Glassware Preparation mg_activation Magnesium Activation reagent_prep->mg_activation Dry conditions reaction_setup Reaction Setup mg_activation->reaction_setup initiation Initiation of Reaction reaction_setup->initiation addition Slow Addition of This compound initiation->addition reflux Reflux & Monitoring addition->reflux quenching Quenching (for analysis) reflux->quenching storage Inert Atmosphere Storage reflux->storage titration Titration quenching->titration concentration Concentration Determination titration->concentration

Caption: Workflow for Grignard Reagent Synthesis and Analysis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%(Typical Supplier)---
Magnesium turnings>99.5%(Typical Supplier)---
IodineACS Reagent(Typical Supplier)For activation
Tetrahydrofuran (THF)Anhydrous, >99.9%(Typical Supplier)Inhibitor-free
(-)-Menthol>99%(Typical Supplier)For titration
1,10-PhenanthrolineReagent Grade(Typical Supplier)Indicator
TolueneAnhydrous(Typical Supplier)For titration
Hydrochloric Acid (HCl)1 M standardized(Typical Supplier)For quenching
Safety Precautions
  • Fire Hazard: Grignard reactions are highly exothermic and the solvents (THF, diethyl ether) are extremely flammable.[12][13] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[14]

  • Reactive Reagents: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide.[6][15] Strict anhydrous and inert atmosphere techniques are mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric substances).[13]

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) and a container of sand readily available. An ice bath should always be on hand to control the reaction temperature.[13][14]

Preparation of the Grignard Reagent
  • Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water.[15] This can be achieved by oven-drying at >120 °C for at least 4 hours and assembling the apparatus while hot, followed by cooling under a stream of dry nitrogen or argon. Alternatively, the assembled apparatus can be flame-dried under vacuum.[12]

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.[1] The iodine will etch the surface of the magnesium, removing the passivating layer of magnesium oxide.[1] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount (approx. 5-10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm.[15] If the reaction does not start, gentle warming or sonication may be necessary.[1]

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be used to control the temperature if the reflux becomes too vigorous.[12][14]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy gray to brown color.

Characterization: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the Grignard reagent before its use in subsequent reactions. Several titration methods are available; a direct titration with a colorimetric indicator is described here.[16][17]

Titration Protocol
  • Preparation of Titrant: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene.

  • Setup: Under an inert atmosphere, add a small amount (approx. 2-3 mg) of 1,10-phenanthroline to a dry flask equipped with a magnetic stir bar.[18]

  • Sample Preparation: Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask.[16] Using a calibrated syringe, carefully withdraw an aliquot (e.g., 1.00 mL) of the Grignard reagent solution and add it to the flask. The solution should turn a distinct color (often violet or reddish-brown) due to the formation of a complex between the Grignard reagent and the indicator.[17]

  • Titration: Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[16]

  • Endpoint: The endpoint is reached when the color of the solution sharply disappears, indicating that all of the active Grignard reagent has been consumed by the titrant.[16]

  • Calculation: The concentration of the Grignard reagent is calculated using the following formula:

    Molarity of Grignard Reagent = (Volume of Titrant × Molarity of Titrant) / Volume of Grignard Reagent Aliquot

    It is recommended to perform the titration in triplicate to ensure accuracy.

Storage

Grignard reagents are sensitive to air and moisture and should be used immediately after preparation.[1] If storage is necessary, the solution should be kept in a tightly sealed container under a positive pressure of an inert gas (nitrogen or argon) and stored at a low temperature (0-4 °C).

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiateWet glassware/reagents; Passivated magnesiumThoroughly dry all equipment and reagents; Use fresh, anhydrous solvent; Activate magnesium with iodine or 1,2-dibromoethane.[1]
Reaction becomes too vigorousAddition of alkyl halide is too fastSlow the rate of addition and cool the reaction flask with an ice bath.[12]
Low yield of Grignard reagentIncomplete reaction; Side reactions (e.g., Wurtz coupling)Ensure all magnesium is consumed; Maintain a moderate reaction temperature.
Inaccurate titration resultsMoisture contamination; Improper endpoint determinationUse dry equipment and solvents for titration; Observe the color change carefully.

Conclusion

The chemoselective formation of a Grignard reagent from this compound is a reliable and high-yielding process when conducted under the appropriate anhydrous and inert conditions. The higher reactivity of the carbon-bromine bond over the carbon-chlorine bond provides a strategic advantage in multistep syntheses, allowing for the preservation of the chloride functionality for subsequent chemical modifications. Adherence to the detailed protocols and safety precautions outlined in this application note is paramount for the successful and safe execution of this valuable synthetic transformation.

References

  • Formation of Grignard Reagents from Organic Halides. (n.d.). William H. Brown, Thomas Poon. Retrieved from [Link]

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  • Grignard Reagents | Haloalkanes and Haloarenes | Chemistry | Khan Academy. (2024, January 28). YouTube. Retrieved from [Link]

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Introduction: The 9-Chloro Position as a Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Substitution at the 9-Chloro Position of Heteroaromatic Systems

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds are considered "privileged structures" due to their ability to bind to multiple biological targets. Acridine and purine ring systems are prime examples of such scaffolds. Their derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[1][2][3] A critical gateway to unlocking the therapeutic potential of these molecules is the functionalization at the 9-position of the acridine ring or analogous positions in other heteroaromatic systems like purines.

The 9-chloro derivative, particularly 9-chloroacridine, serves as a highly versatile and reactive intermediate. The electron-deficient nature of the acridine nucleus activates the C9 position, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity allows for the strategic introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1][5]

This technical guide provides a comprehensive overview of the mechanistic principles, practical application notes, and detailed experimental protocols for performing nucleophilic substitution reactions at the 9-chloro position of acridine and related heterocyclic systems.

Pillar 1: The Underlying Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN1 and SN2 reactions seen in aliphatic chemistry.[6][7] Aryl halides are generally unreactive towards nucleophiles because the backside attack required for an SN2 reaction is sterically impossible, and the formation of an aryl cation for an SN1 reaction is energetically unfavorable.[6]

However, in heteroaromatic systems like acridine or purine, the presence of electronegative nitrogen atoms within the aromatic ring withdraws electron density, making the ring electrophilic. This electronic feature is the key to enabling the SNAr pathway. The mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][8] The aromaticity of the ring is temporarily disrupted during this step. The stability of this intermediate is crucial and is enhanced by the ability of the heteroaromatic system to delocalize the negative charge onto the electronegative nitrogen atom(s).[8][9]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion (the leaving group), yielding the final substituted product.

Figure 1: General Mechanism of SNAr at the 9-Position.

Pillar 2: Key Experimental Parameters and Causality

The success and efficiency of the substitution reaction depend on the careful selection of several parameters. Understanding the causality behind these choices is central to protocol optimization and troubleshooting.

  • The Nature of the Nucleophile : The reactivity follows the general trend of nucleophilicity. Thiols (S-nucleophiles) are often more reactive than amines (N-nucleophiles), which are in turn more reactive than alcohols or phenols (O-nucleophiles). The choice of nucleophile directly dictates the functionality of the final product, for example, leading to 9-aminoacridines, 9-thioacridines, or 9-phenoxyacridines.[4][10]

  • Solvent Selection : Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective.[4][11] These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive. Phenol is also uniquely employed, not just as a solvent but also as a mild acidic catalyst, particularly for reactions with less reactive amines.[4][12]

  • Reaction Temperature : Heat is almost always required. The initial addition step disrupts the energetically favorable aromatic system, creating a significant activation barrier. Heating the reaction mixture, often to temperatures between 70-120 °C or even reflux, provides the necessary energy to overcome this barrier.[4][11]

  • Role of a Base : For nucleophiles like thiols or phenols, a base (e.g., potassium carbonate, K₂CO₃) is required to deprotonate them, generating the more potent thiolate or phenoxide anion.[4][10] For amine nucleophiles, the amine itself can act as the base, or an excess of the amine is used to neutralize the HCl generated during the reaction.

Pillar 3: Application Notes and Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and rationales. They serve as a robust starting point for synthesizing libraries of 9-substituted heteroaromatic compounds.

General Experimental Workflow

The overall process for these substitution reactions follows a consistent workflow, from setup to final product characterization.

Experimental_Workflow start Start: Reagent Preparation reagents Combine 9-Chloro-Heterocycle, Nucleophile, Solvent, (Base) start->reagents reaction Heat Reaction Mixture (e.g., 70-120 °C) reagents->reaction monitoring Monitor Progress by TLC (Disappearance of Starting Material) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Cool, Quench (e.g., with water), and Isolate Crude Product monitoring->workup Reaction Complete purification Purification: Filtration, Recrystallization, or Column Chromatography workup->purification characterization Characterization: NMR, MS, m.p. purification->characterization finish End: Pure Product characterization->finish

Figure 2: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of 9-Aminoacridine Derivatives

9-Aminoacridines are a cornerstone of acridine chemistry, with applications ranging from antimalarials like quinacrine to anticancer agents.[2][12][13]

A. Using a Polar Aprotic Solvent

This method is suitable for reactive amines and allows for straightforward isolation.

  • Reagents & Equipment :

    • 9-Chloroacridine

    • Amine nucleophile (e.g., ammonia, methylamine, ethylamine)

    • Polar aprotic solvent (e.g., DMF, DMSO)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

    • Standard glassware for workup and filtration

  • Step-by-Step Procedure :

    • Setup : In a round-bottom flask, dissolve 9-chloroacridine (1 equivalent) in the chosen polar aprotic solvent (e.g., 4-5 mL per gram of 9-chloroacridine).[4]

    • Nucleophile Addition : Add the amine nucleophile (2-3 equivalents for liquid amines; for gaseous amines like ammonia, bubble through the solution). The excess amine acts as a base to neutralize the HCl formed.

    • Reaction : Heat the mixture with stirring to the target temperature (see Table 1). The reaction is heated to provide sufficient energy to overcome the activation barrier of disrupting the aromatic ring.

    • Monitoring : Follow the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., chloroform/methanol 9:1). The reaction is complete upon the disappearance of the 9-chloroacridine spot.

    • Workup : Cool the reaction mixture to room temperature. Pour the mixture into cold water. Adjust the pH to basic (12-14) with NaOH to precipitate the free amine product.[4]

    • Isolation & Purification : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then with a cold solvent like diethyl ether to remove nonpolar impurities. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol).

B. Using Phenol as Solvent

This classic method is particularly effective for aromatic amines (anilines).

  • Reagents & Equipment :

    • 9-Chloroacridine

    • Aniline derivative (e.g., p-toluidine, 2-aminobenzoic acid)

    • Phenol (acts as solvent and catalyst)

    • Ethanol, Diethyl ether for precipitation

  • Step-by-Step Procedure :

    • Setup : Melt phenol in a reaction flask by gentle heating. Add 9-chloroacridine (1 equivalent) and stir until dissolved.[4]

    • Nucleophile Addition : Add the aniline derivative (1 equivalent) to the molten phenol solution.

    • Reaction : Heat the mixture to reflux for the required time (see Table 1). The acidic nature of phenol protonates the acridine nitrogen, further activating the C9 position towards nucleophilic attack.

    • Workup : Cool the reaction to room temperature. Dissolve the resulting residue in a small amount of ethanol.[4]

    • Isolation : Pour the ethanolic solution into a larger volume of diethyl ether with stirring to precipitate the product, which often crystallizes as the hydrochloride salt. Collect the solid by vacuum filtration and wash with diethyl ether.[4]

Data Presentation: Synthesis of 9-Aminoacridines

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 9-aminoacridine derivatives.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaDMF70390[4]
AmmoniaDMSO120396[4]
EthylamineDMF100495[4]
p-ToluidinePhenolReflux286[4][12]
2-Aminobenzoic acidPhenolReflux290[4][12]
Various DiaminesDMSO1004Variable[13]

Table 1: Summary of reaction conditions for 9-aminoacridine synthesis.

Protocol 2: Synthesis of 9-Thioacridines (Aryl Thioethers)

This protocol is applicable for introducing sulfur-based nucleophiles.

  • Reagents & Equipment :

    • 9-Chloroacridine

    • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

    • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

    • Solvent (e.g., N,N-Dimethylacetamide, DMAc)

    • Standard reaction and workup equipment

  • Step-by-Step Procedure :

    • Setup : To a reaction vessel, add 9-chloroacridine (1 equivalent), the desired thiol (1-1.5 equivalents), and potassium carbonate (2-3 equivalents).[4][10] The base is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion.

    • Solvent Addition : Add anhydrous DMAc as the solvent.

    • Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.

    • Monitoring : Monitor the reaction by TLC until the starting material is consumed.

    • Workup : Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Synthesis of 6-Substituted Purine Derivatives (Analogous Reaction)

The same SNAr principles apply to other electron-deficient heteroaromatic systems like purines, which are fundamental to DNA, RNA, and numerous pharmaceuticals.[14] The substitution of 6-chloropurine is a common strategy in the synthesis of nucleoside analogues.[14][15]

  • Reagents & Equipment :

    • 6-Chloropurine or a 6-chloropurine ribonucleoside derivative

    • Amine nucleophile (e.g., cyclopentylamine, various substituted piperazines)[14][16]

    • Base (e.g., Triethylamine, TEA)

    • Solvent (e.g., Ethanol, Methanol)

    • Sealed tube or pressure vessel for reactions above the solvent's boiling point

  • Step-by-Step Procedure :

    • Setup : In a sealable reaction tube, combine the 6-chloropurine derivative (1 equivalent), the amine nucleophile (1.5-3 equivalents), and a base like triethylamine (2-3 equivalents) in ethanol.[14]

    • Reaction : Seal the tube and heat the mixture (e.g., 60-125 °C).[14][16] The sealed vessel is necessary to maintain pressure and prevent the evaporation of the solvent and volatile amines.

    • Monitoring : After the designated time, cool the reaction to room temperature and monitor for completion via TLC or LC-MS.

    • Workup & Purification : Concentrate the reaction mixture under reduced pressure. The crude residue can then be purified directly by column chromatography on silica gel to yield the pure 6-substituted purine derivative.

Troubleshooting Common Issues
  • Low or No Reactivity :

    • Cause: Insufficient temperature; weakly nucleophilic amine/thiol; starting material is not pure.

    • Solution: Increase the reaction temperature. For weak nucleophiles, switch to a more forcing solvent like NMP or DMSO. For thiols/phenols, ensure the base is anhydrous and in sufficient excess. Verify the purity of the 9-chloroacridine.

  • Formation of Side Products :

    • Cause: In the synthesis of 9-aminoacridines, a common side product is the corresponding 9-acridone, formed by hydrolysis of 9-chloroacridine if water is present.[2]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.

  • Difficult Purification :

    • Cause: Product and starting material have similar polarity; product is a salt.

    • Solution: For salt products, perform a basic workup to isolate the free base, which may have different solubility and chromatographic properties. Optimize the mobile phase for column chromatography, perhaps by adding a small percentage of triethylamine (for basic compounds) or acetic acid (for acidic compounds).

References

  • Anderson, M. O., et al. (2006). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PubMed Central. Available at: [Link]

  • Bojić, M., et al. (2021). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. Available at: [Link]

  • Kasparkova, J., et al. (2020). A new look at 9-substituted acridines with various biological activities. PubMed. Available at: [Link]

  • Kaur, H., et al. (2014). Synthesis and anticancer study of 9-aminoacridine derivatives. Der Pharma Chemica. Available at: [Link]

  • Anderson, M. O., et al. (2006). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Preparation method of 9-aminoacridine and derivatives thereof. Google Patents (CN111018782B).
  • Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • Su, T.-L., et al. (1995). 9-Substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Džoganovska, M., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. Available at: [Link]

  • de Sousa, J. C. C., et al. (2021). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. MDPI. Available at: [Link]

  • Mironovich, L. M., et al. (2016). Nucleophilic substitution of chlorine in 9-chloroacridine with amino(hydrazine, thioxo)-1,2,4-triazines. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Nucleophilic Substitution Reactions. SlideShare. Available at: [Link]

  • Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University. Available at: [Link]

  • Zhang, L., et al. (2023). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available at: [Link]

  • Elion, G. B., et al. (1959). Purines. VIII. The Aminolysis of Certain Chlorosubstituted Purines. ElectronicsAndBooks. Available at: [Link]

  • Anonymous. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • OpenStax. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chen, C., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

  • Ren, Y., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). 17.1 Nucleophilic aromatic substitution. Lumen Learning. Available at: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Walsh, B. T., & Wolfenden, R. (1967). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society. Available at: [Link]

  • Gawas, D. S., et al. (2024). An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. RSC Publishing. Available at: [Link]

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Application Notes and Protocols for the Cross-Metathesis of 2-Bromo-9-chloro-1-nonene with Terminal Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Olefin Metathesis for the Synthesis of Novel Dihaloalkenes

Olefin metathesis has emerged as a transformative tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolerance.[1][2] This catalytic reaction, which redistributes alkylidene fragments between two alkenes, has found widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3] Among the various classes of metathesis reactions, cross-metathesis (CM) offers a powerful strategy for the intermolecular coupling of two different olefins, providing access to a diverse array of substituted alkenes.[3][4]

This guide provides a detailed technical overview and robust protocols for a challenging yet synthetically valuable transformation: the cross-metathesis of 2-Bromo-9-chloro-1-nonene with various terminal alkenes. This specific substrate, possessing both a vinylic bromide and a terminal alkyl chloride, presents unique challenges and opportunities in organic synthesis. The resulting products, novel dihaloalkenes, are versatile intermediates for subsequent transformations, such as cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex halogenated natural products.

As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We will delve into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers to successfully implement and adapt these methods for their specific research needs.

Catalyst Selection: Navigating the Landscape of Ruthenium Catalysts

The success of a cross-metathesis reaction is critically dependent on the choice of the catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families of complexes, have become the workhorses of olefin metathesis due to their exceptional functional group tolerance and stability.[1] For the cross-metathesis of this compound, the presence of two distinct halogen atoms necessitates careful consideration of the catalyst's activity and selectivity.

Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally recommended for their higher activity and broader substrate scope, especially when dealing with potentially deactivating or sterically hindered olefins.[5][6] The N-heterocyclic carbene (NHC) ligand in these second-generation catalysts enhances their stability and reactivity compared to their first-generation counterparts.[7]

Below is a summary of recommended catalysts for the cross-metathesis of this compound with terminal alkenes, along with their key characteristics.

Catalyst Structure Key Features & Considerations Typical Catalyst Loading (mol%)
Grubbs II Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)rutheniumHigh activity, good general-purpose catalyst. May require higher temperatures for challenging substrates.1 - 5
Hoveyda-Grubbs II DichlororutheniumHigh stability, lower initiation rate than Grubbs II at room temperature. Often provides cleaner reactions with lower catalyst loadings.[1]0.5 - 3
Stewart-Grubbs Dichloro(tricyclohexylphosphine)rutheniumHighly active catalyst, particularly effective for sterically hindered olefins and electron-deficient substrates.[8]0.5 - 2

Expert Insight: For initial screenings, the Hoveyda-Grubbs II catalyst is often the preferred choice due to its excellent balance of stability and activity. Its slower initiation can lead to fewer side products. For more challenging or sterically demanding terminal alkenes, the Stewart-Grubbs catalyst may offer superior performance.[8] It is crucial to recognize that the presence of the vinylic bromide in this compound can influence catalyst activity, and empirical optimization of catalyst choice and loading is essential.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and the alkene substrate.[2][9] This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a new ruthenium alkylidene, propagating the catalytic cycle. The reaction is typically driven forward by the removal of a volatile byproduct, such as ethylene, when using terminal alkenes.[10]

Cross-Metathesis Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_turnover Turnover Catalyst_Precursor [Ru]=CHPh Intermediate_1 Metallacyclobutane Catalyst_Precursor->Intermediate_1 + Alkene 1 Alkene_1 R1-CH=CH2 Alkene_1->Intermediate_1 Catalyst_Active [Ru]=CHR1 Intermediate_1->Catalyst_Active Byproduct_1 Ph-CH=CH2 Intermediate_1->Byproduct_1 Intermediate_2 Metallacyclobutane Catalyst_Active->Intermediate_2 + Alkene 2 Catalyst_Active->Intermediate_2 Product R1-CH=CH-R2 Intermediate_2->Product Catalyst_Regen [Ru]=CH2 Intermediate_2->Catalyst_Regen Alkene_2 R2-CH=CH2 Alkene_2->Intermediate_2 Intermediate_3 Metallacyclobutane Catalyst_Regen->Intermediate_3 + Alkene 1 Catalyst_Regen->Intermediate_3 Catalyst_Active_2 [Ru]=CHR1 Intermediate_3->Catalyst_Active_2 Byproduct_2 H2C=CH2 (ethene) Intermediate_3->Byproduct_2 Alkene_1_2 R1-CH=CH2 Alkene_1_2->Intermediate_3 Catalyst_Active_2->Intermediate_2 Re-enters Propagation

Figure 1: The Chauvin mechanism for olefin cross-metathesis.

Stereoselectivity in cross-metathesis, particularly the E/Z ratio of the newly formed double bond, is influenced by the catalyst, substrates, and reaction conditions.[11] Generally, cross-metathesis reactions tend to favor the thermodynamically more stable E-isomer. However, kinetically controlled, Z-selective metathesis can be achieved with specialized catalysts.[12] For the protocols described herein, the formation of the E-isomer is generally expected to be favored.

Experimental Protocols

The following protocols provide a robust starting point for the cross-metathesis of this compound with a generic terminal alkene. It is imperative to note that optimization of reaction parameters may be necessary for each specific terminal alkene partner.

Materials and Reagents
  • This compound (substrate)

  • Terminal alkene (coupling partner)

  • Ruthenium catalyst (e.g., Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

General Procedure for Cross-Metathesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound and terminal alkene to a Schlenk flask. B 2. Dissolve in anhydrous, degassed solvent. A->B C 3. Degas the solution via three freeze-pump-thaw cycles. B->C D 4. Add the Ruthenium catalyst under a positive pressure of inert gas. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Quench the reaction by adding ethyl vinyl ether. F->G H 8. Concentrate the mixture in vacuo. G->H I 9. Purify the crude product by silica gel column chromatography. H->I

Figure 2: General experimental workflow for cross-metathesis.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv) and the terminal alkene (1.2-2.0 equiv).

    • Causality: Using a slight excess of the more readily available or volatile terminal alkene can help drive the reaction to completion and minimize the homodimerization of the dihaloalkene substrate.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

    • Causality: Proper degassing of the solvent is crucial as oxygen can deactivate the ruthenium catalyst.[3] The choice of solvent can influence reaction rates and catalyst stability; toluene is often used for higher temperatures.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Under a positive flow of inert gas, add the chosen ruthenium catalyst (0.5-2.0 mol%).

    • Trustworthiness: Weighing the catalyst in the air for a brief period is generally acceptable for second-generation catalysts, but it should be added to the degassed reaction mixture promptly.[3]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40 °C for dichloromethane or 80-110 °C for toluene) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active catalyst to form a stable, inactive species, which facilitates purification.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Conversion Insufficient catalyst activity or loadingIncrease catalyst loading in small increments (e.g., 0.5 mol%). Switch to a more active catalyst like Stewart-Grubbs. Increase the reaction temperature.
Catalyst decompositionEnsure rigorous exclusion of air and moisture. Use freshly purified and degassed solvents.
Formation of Homodimers Similar reactivity of the two alkenesIncrease the stoichiometry of one of the coupling partners (typically the less expensive or more volatile one).[13]
Isomerization of Product Prolonged reaction time or high temperatureMonitor the reaction closely and quench it as soon as the starting material is consumed. The addition of a mild acid, such as acetic acid, can sometimes suppress isomerization.[3]

Conclusion

The cross-metathesis of this compound with terminal alkenes represents a potent method for the synthesis of novel and synthetically useful dihalogenated compounds. By carefully selecting the appropriate second-generation ruthenium catalyst and rigorously controlling the reaction conditions to exclude oxygen, researchers can achieve high yields of the desired cross-coupled products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation and adaptation of this powerful transformation in diverse research and development settings.

References

  • Cross-metathesis reactions in the presence of the ruthenium catalysts Hov-II and Ind-II a. (n.d.). Google Scholar.
  • Olefin Metathesis Applic
  • The Organometallic HyperTextBook: Olefin Metathesis. (n.d.).
  • A comprehensive study of olefin metathesis catalyzed by Ru-based c
  • Olefin Metathesis, Grubbs Reaction. (n.d.). Organic Chemistry Portal.
  • Grubbs c
  • Cross Metathesis. (n.d.). Organic Chemistry Portal.
  • Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. (2022). NIH.
  • Olefin met
  • E/Z selectivity in ruthenium-mediated cross met
  • The Progress of Olefin Metathesis: Can It Handle Every Functional Group Now?. (2015).
  • Recent Developments in Olefin Cross-Met
  • Metathesis Catalysts. (n.d.). Umicore Precious Metals Chemistry.
  • A general model for selectivity in olefin cross met
  • Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. (2020). Frontiers.
  • Kinetically Controlled E-Selective Catalytic Olefin Met
  • Olefin Cross Metathesis. (2008). University of Illinois Urbana-Champaign.
  • Olefin Cross Metathesis: A Model in Selectivity. (n.d.).
  • Application Notes and Protocols for Olefin Cross-Metathesis Involving 2-Methyl-1,4-hexadiene. (n.d.). BenchChem.
  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroarom

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Palladium-catalyzed cross-coupling of vinyl bromides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Bromides

Abstract: The formation of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to the pharmaceutical, agrochemical, and materials science industries. Palladium-catalyzed cross-coupling reactions, a field of chemistry recognized with the 2010 Nobel Prize, stand as one of the most powerful and versatile tools for this purpose.[1][2] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of vinyl bromides. Vinyl bromides serve as ideal electrophilic partners, offering a practical balance between the high reactivity of vinyl iodides and the often-challenging activation of vinyl chlorides.[3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental mechanistic principles, field-proven insights, and detailed, reproducible protocols for key transformations.

The Mechanistic Core: A Unified Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational reaction design and troubleshooting. The process universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the vinyl bromide.[1] This is typically the rate-determining step of the reaction.[4] The C-Br bond is weaker than a C-Cl bond, making vinyl bromides significantly more reactive than their chloride counterparts, but stronger than a C-I bond, rendering them more stable and often more cost-effective than vinyl iodides.[3] This step transforms the palladium center from Pd(0) to a Pd(II) complex.

  • Transmetalation: The organic group (R') from a nucleophilic organometallic reagent is transferred to the palladium(II) center, displacing the bromide.[2][5] The nature of this organometallic partner defines the specific "named" reaction (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling).[2] This step assembles both coupling partners on the same palladium atom.[5]

  • Reductive Elimination: The two organic groups—the original vinyl group and the newly transferred R' group—couple together, forming the desired C-C bond and expelling the final product.[1][2] This step is crucial as it regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle and continue the transformation.[6]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n (Active Catalyst) PdII_OA Vinyl-Pd(II)L_n(Br) (Organopalladium Complex) Pd0->PdII_OA Oxidative Addition PdII_T Vinyl-Pd(II)L_n(R') PdII_OA->PdII_T Transmetalation PdII_T->Pd0 Reductive Elimination Product Vinyl-R' PdII_T->Product Byproduct M-Br PdII_T->Byproduct VinylBromide Vinyl-Br VinylBromide->PdII_OA Organometallic R'-M Organometallic->PdII_T

Figure 1: The general catalytic cycle for palladium-catalyzed cross-coupling.

The Chemist's Toolkit: Key Reaction Parameters

The success of any cross-coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic cycle's efficiency.

ComponentRole & RationaleCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) precursors like Pd(OAc)₂ are often used as they are more air-stable and are reduced in situ to Pd(0).[7] Pd(0) sources like Pd(PPh₃)₄ can be used directly.Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂[7][8]
Ligand Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and critically tunes reactivity. Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step, which is essential for less reactive bromides and sterically hindered substrates.[9][10][11]Standard: PPh₃Bulky Monophosphines: XPhos, SPhos, P(t-Bu)₃Bidentate: dppf
Base The role is reaction-dependent. In Suzuki coupling, it activates the boronic acid for transmetalation.[12] In Heck and Sonogashira couplings, it neutralizes the HBr byproduct to regenerate the Pd(0) catalyst.[4] The choice of base can significantly impact yield and side reactions.Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃[12][13]Organic: Et₃N, DIPEA, DBU
Solvent Must be anhydrous and degassed (via sparging with an inert gas) to prevent catalyst deactivation. The solvent solubilizes reactants and influences catalyst activity.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)[13]
Nucleophilic Partner The organometallic reagent that provides the second organic fragment. Its identity defines the specific named reaction and its scope.Suzuki: Boronic acids/estersStille: OrganostannanesSonogashira: Terminal alkynesHeck: Alkenes

Core Protocols for Major Cross-Coupling Reactions

The following section provides detailed, representative protocols for the most common cross-coupling reactions involving vinyl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, lauded for its use of generally non-toxic, stable, and commercially available organoboron reagents.[5][13] It displays broad functional group tolerance, making it a favorite in the pharmaceutical industry.[5]

Protocol: General Suzuki-Miyaura Coupling of a Vinyl Bromide [13]

  • Materials:

    • Vinyl bromide (1.0 mmol, 1.0 equiv)

    • Vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the vinyl bromide, vinylboronic acid pinacol ester, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Catalyst System Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)
Base K₃PO₄ (2 equiv)
Solvent 1,4-Dioxane / Water (10:1)
Temperature 80–100 °C
Stille Coupling

The Stille coupling utilizes organotin reagents and is renowned for its excellent functional group tolerance and its ability to proceed under neutral, base-free conditions.[13] Its primary disadvantage is the toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts from the final product.[14][15]

Protocol: General Stille Coupling of a Vinyl Bromide [13]

  • Materials:

    • Vinyl bromide (1.0 mmol, 1.0 equiv)

    • Vinyltributyltin (1.1 mmol, 1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF) (5-10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl bromide, vinyltributyltin, and Pd(PPh₃)₄.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the reaction mixture at the desired temperature, typically between 80-110 °C.

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Catalyst System Pd(PPh₃)₄ (5 mol%)
Base None required
Solvent Toluene or DMF
Temperature 80–110 °C

graph TD {
A[Start: Need to couple a vinyl bromide] --> B{Is toxicity of organotin reagents a major concern?};
B -- Yes --> C[Suzuki Coupling];
B -- No --> D{Does the substrate have base-sensitive functional groups?};
D -- Yes --> E[Stille Coupling];
D -- No --> C;
C --> F[Advantages: Low toxicity, easy byproduct removal];
E --> G[Advantages: Excellent functional group tolerance, mild conditions];
subgraph "Decision Workflow"
    A; B; C; D; E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124,fontcolor:#202124
style C fill:#E6F4EA,stroke:#34A853
style E fill:#E8F0FE,stroke:#4285F4
style F fill:#FFFFFF,stroke:#34A853

style G fill:#FFFFFF,stroke:#4285F4

}

Figure 2: Decision workflow for choosing between Suzuki and Stille coupling.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl halide with a terminal alkyne.[8][16] It is indispensable for the synthesis of enynes and arylalkynes. The classic protocol uses a copper(I) co-catalyst, though copper-free variants have been developed to avoid potential issues with copper contamination and alkyne homocoupling (Glaser coupling).[8]

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling [8]

  • Materials:

    • Vinyl bromide (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) or another amine base (2-3 mL, acts as base and solvent)

    • Anhydrous THF (optional co-solvent, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the vinyl bromide.

    • Add the anhydrous solvent (if used) and the amine base.

    • Add the terminal alkyne dropwise to the stirred reaction mixture.

    • Stir the reaction mixture at room temperature or heat as required (vinyl bromides may require gentle heating).[3]

    • Monitor reaction progress by TLC or GC/MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]

    • Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Concentrate the filtrate and purify by flash column chromatography.

ParameterRecommended Condition (Copper-Cocatalyzed)
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)
Base/Solvent Et₃N or Diisopropylamine
Temperature Room Temperature to 60 °C
Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[4][17] The mechanism is distinct from the others as it proceeds via migratory insertion of the alkene into the vinyl-palladium bond, followed by a syn-β-hydride elimination to release the product and a hydrido-palladium(II) species.[4] A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst.[4]

Protocol: General Heck Reaction of a Vinyl Bromide

  • Materials:

    • Vinyl bromide (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, PPh₃, and the base.

    • Add the degassed solvent, followed by the vinyl bromide and the alkene.

    • Heat the mixture to 80–120 °C with stirring.

    • Monitor the reaction progress by TLC or GC/MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

ParameterRecommended Condition
Catalyst System Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)
Base K₂CO₃ or Et₃N (2 equiv)
Solvent DMF or DMAc
Temperature 80–120 °C

Expertise & Troubleshooting: A Field Guide

Even with robust protocols, challenges can arise, particularly with complex or sterically hindered substrates.

  • Problem: Low or No Yield.

    • Cause - Inefficient Oxidative Addition: The steric bulk around the C-Br bond may be hindering the initial catalyst insertion.[9]

    • Solution: Switch to a more electron-rich and sterically bulky ligand, such as XPhos, SPhos, or other dialkylbiaryl phosphines.[9][10] These ligands promote the oxidative addition step.

    • Cause - Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) from start to finish.

    • Cause - Incorrect Base/Solvent Combination: The base and solvent are not merely additives; they are crucial for catalyst activity and substrate solubility.

    • Solution: For Suzuki couplings, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. Sometimes a biphasic system (e.g., toluene/water) can be beneficial.[18][19]

  • Problem: Side Reactions.

    • Observation - Hydrodehalogenation: The vinyl bromide is consumed, but the main product is the corresponding alkene (bromide replaced by hydrogen).

    • Cause: This can occur if β-hydride elimination happens from the organopalladium intermediate before transmetalation or if there are sources of hydride in the reaction.

    • Solution: Ensure anhydrous conditions. Re-evaluate the ligand and base choice.

    • Observation - Homocoupling: The nucleophilic partner couples with itself (e.g., formation of a biaryl from a boronic acid).

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[12]

    • Solution: Rigorous degassing is critical. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Scheme 1. Coupling reaction of vinyl bromide with phenylboronic acid... ResearchGate. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Michigan State University. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumCatalyst | Request PDF. ResearchGate. Available at: [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. Available at: [Link]

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

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  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

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  • Sonogashira coupling. Wikipedia. Available at: [Link]

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  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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Application Note: Strategic Functionalization of the Terminal Alkene in 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Dichotomy of Reactivity in a Dihalogenated Alkene

The selective functionalization of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, providing a gateway to a vast array of molecular architectures.[1] The substrate, 2-Bromo-9-chloro-1-nonene, presents a unique synthetic challenge and opportunity. It features a terminal alkene ripe for transformation, yet is flanked by two distinct halogen atoms: a vinylic bromide and a primary alkyl chloride. This duality of reactive sites necessitates a nuanced approach to reaction design, demanding high chemoselectivity to target the alkene without engaging in undesired side reactions at the halogenated positions.

This application note provides a detailed guide to several strategic functionalizations of the terminal alkene in this compound. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into how the electronic and steric environment of the substrate dictates the choice of reagents and reaction conditions. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind each experimental step.

I. Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation with Chemoselective Considerations

Hydroboration-oxidation stands as a premier method for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal olefins.[2][3] The reaction proceeds via a two-step sequence: the syn-addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane.[4]

Causality of Reagent Selection and Chemoselectivity

For a substrate like this compound, the primary concern is the potential for the borane reagent to react with the halogen atoms. Boranes are Lewis acidic and can interact with the lone pairs of the halogens. However, the reaction with the electron-rich alkene is generally much faster, especially with sterically hindered boranes. The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended. Its bulky nature enhances regioselectivity for the terminal carbon and minimizes side reactions.[5] The alkyl chloride is relatively unreactive towards 9-BBN under standard hydroboration conditions. The vinylic bromide is also less susceptible to reaction compared to the alkene.

Experimental Protocol: Synthesis of (2-Bromo-9-chloronon-1-yl)methanol

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationAmountMoles
This compound254.59-2.55 g10.0 mmol
9-BBN dimer243.950.5 M in THF22.0 mL5.5 mmol
Tetrahydrofuran (THF), anhydrous72.11-50 mL-
Sodium hydroxide solution40.003 M10 mL30 mmol
Hydrogen peroxide34.0130% (w/w)3.4 mL30 mmol
Diethyl ether74.12-100 mL-
Saturated sodium chloride solution--50 mL-
Anhydrous magnesium sulfate120.37-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (2.55 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add the 0.5 M solution of 9-BBN in THF (22.0 mL, 5.5 mmol of the dimer, which is 11.0 mmol of the monomer) to the stirred solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 3 M sodium hydroxide solution (10 mL, 30 mmol). Following this, add the 30% hydrogen peroxide solution (3.4 mL, 30 mmol) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Work-up: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 2 hours. Add diethyl ether (100 mL) and saturated sodium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-Bromo-9-chloronon-1-yl)methanol.

Workflow Diagram: Hydroboration-Oxidation

hydroboration_oxidation Substrate This compound Reagent1 1. 9-BBN, THF, 0°C to rt Substrate->Reagent1 Hydroboration Intermediate Trialkylborane Intermediate Reagent1->Intermediate Reagent2 2. H₂O₂, NaOH, H₂O Intermediate->Reagent2 Oxidation Product (2-Bromo-9-chloronon-1-yl)methanol Reagent2->Product

Caption: Hydroboration-Oxidation Workflow

II. Wacker-Tsuji Oxidation: Markovnikov Conversion to a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones, following Markovnikov's rule.[6][7] This reaction typically employs a Pd(II) catalyst and a co-oxidant, such as CuCl₂, to regenerate the active catalyst.[8]

Causality of Reaction Conditions and Chemoselectivity

The Wacker oxidation is generally tolerant of a wide range of functional groups, including alkyl halides.[9] The reaction conditions are typically not harsh enough to promote significant substitution of the primary chloride. The vinylic bromide is also unreactive under these conditions. The key to a successful Wacker oxidation on this substrate is to use a biphasic solvent system, such as DMF/water or acetonitrile/water, to ensure solubility of both the organic substrate and the inorganic catalyst components.[1]

Experimental Protocol: Synthesis of 1-Bromo-10-chloro-2-decanone

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationAmountMoles
This compound254.59-2.55 g10.0 mmol
Palladium(II) chloride177.33-177 mg1.0 mmol
Copper(I) chloride98.99-990 mg10.0 mmol
N,N-Dimethylformamide (DMF)73.09-40 mL-
Water18.02-10 mL-
Oxygen32.00-1 atm (balloon)-
Diethyl ether74.12-150 mL-
Saturated ammonium chloride--50 mL-
Anhydrous sodium sulfate142.04-As needed-

Procedure:

  • Catalyst Solution: In a 250 mL round-bottom flask, dissolve palladium(II) chloride (177 mg, 1.0 mmol) and copper(I) chloride (990 mg, 10.0 mmol) in a mixture of DMF (40 mL) and water (10 mL). Stir the mixture until a homogeneous solution is obtained.

  • Reaction: Add this compound (2.55 g, 10.0 mmol) to the catalyst solution. The flask is then fitted with a balloon filled with oxygen.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C and stir vigorously for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (150 mL) and saturated ammonium chloride solution (50 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 1-Bromo-10-chloro-2-decanone.

Mechanism Diagram: Wacker-Tsuji Oxidation

wacker_tsuji Alkene This compound Pi_Complex π-Complex Alkene->Pi_Complex + PdCl₂(H₂O)₂ PdCl2 PdCl₂(H₂O)₂ Oxypalladation Oxypalladation Intermediate Pi_Complex->Oxypalladation + H₂O H2O H₂O Beta_Hydride β-Hydride Elimination Oxypalladation->Beta_Hydride - H⁺ Enol_Complex Enol-Pd Complex Beta_Hydride->Enol_Complex Product 1-Bromo-10-chloro-2-decanone Enol_Complex->Product Tautomerization Pd0 Pd(0) Enol_Complex->Pd0 - HCl Pd0->PdCl2 + 2CuCl₂ CuCl2 2CuCl₂ CuCl 2CuCl CuCl->CuCl2 + ½O₂ + 2HCl O2 O₂ + 4HCl

Caption: Wacker-Tsuji Catalytic Cycle

III. Epoxidation: Synthesis of a Versatile Oxirane Intermediate

Epoxidation of the terminal alkene provides a highly versatile epoxide intermediate, which can be opened by a variety of nucleophiles.[10] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[11]

Chemoselectivity Considerations

The epoxidation of an electron-rich alkene with m-CPBA is a rapid and high-yielding reaction. The alkyl chloride and vinylic bromide moieties are inert to m-CPBA under standard conditions. The reaction proceeds via a concerted mechanism, so there are no charged intermediates that could lead to rearrangements or other side reactions.[10]

Experimental Protocol: Synthesis of 2-(bromomethyl)-2-(8-chlorooctyl)oxirane

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationAmountMoles
This compound254.59-2.55 g10.0 mmol
m-CPBA (77%)172.57 (pure)-2.90 g13.0 mmol
Dichloromethane (DCM)84.93-100 mL-
Saturated sodium bicarbonate--50 mL-
Saturated sodium sulfite--50 mL-
Anhydrous magnesium sulfate120.37-As needed-

Procedure:

  • Reaction Setup: Dissolve this compound (2.55 g, 10.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C.

  • Addition of m-CPBA: Add m-CPBA (77%, 2.90 g, 13.0 mmol) portion-wise to the stirred solution over 20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding saturated sodium sulfite solution (50 mL) to destroy any excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude epoxide can be purified by column chromatography (silica gel, hexane/ethyl acetate).

Workflow Diagram: Epoxidation

epoxidation Substrate This compound Reagent m-CPBA, DCM, 0°C to rt Substrate->Reagent Epoxidation Product 2-(bromomethyl)-2-(8-chlorooctyl)oxirane Reagent->Product

Caption: Epoxidation Workflow

IV. Syn-Dihydroxylation: Formation of a Vicinal Diol

Syn-dihydroxylation of the terminal alkene will produce a 1,2-diol, a valuable functional group in many biologically active molecules.[12] This can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[13][14]

Chemoselectivity and Safety

The reaction is highly selective for the alkene, with no reaction at the halide positions. Osmium tetroxide is, however, highly toxic and volatile, so it must be handled with extreme care in a well-ventilated fume hood. The use of a catalytic amount of OsO₄ with a stoichiometric amount of NMO is the standard, safer procedure.[15]

Experimental Protocol: Synthesis of 2-Bromo-9-chloro-1,2-nonanediol

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationAmountMoles
This compound254.59-2.55 g10.0 mmol
Osmium tetroxide254.234% in water0.64 mL0.1 mmol
N-Methylmorpholine N-oxide (NMO)117.1550% in water2.81 g12.0 mmol
Acetone58.08-40 mL-
Water18.02-10 mL-
Saturated sodium sulfite--50 mL-
Ethyl acetate88.11-150 mL-
Anhydrous sodium sulfate142.04-As needed-

Procedure:

  • Reaction Mixture: In a 250 mL round-bottom flask, dissolve this compound (2.55 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (10 mL).

  • Addition of Reagents: Add NMO solution (50% in water, 2.81 g, 12.0 mmol) followed by the catalytic amount of OsO₄ solution (4% in water, 0.64 mL, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction should turn from a pale yellow to a dark brown/black color.

  • Quenching: Add saturated sodium sulfite solution (50 mL) and stir for 30 minutes to quench the reaction and reduce the osmate ester.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude diol can be purified by column chromatography (silica gel, hexane/ethyl acetate).

V. Heck Reaction: A Note on Potential Dimerization and Intramolecular Reactions

The Heck reaction is a powerful tool for carbon-carbon bond formation, typically coupling an alkene with an aryl or vinyl halide.[16] In the case of this compound, the vinylic bromide is itself a potential coupling partner. This opens up the possibility of a self-coupling or dimerization reaction under Heck conditions. Furthermore, intramolecular cyclization could occur, though the formation of a nine-membered ring is entropically disfavored. A more likely scenario for a Heck-type reaction would be the cross-coupling with another aryl or vinyl halide. However, due to the inherent reactivity of the vinylic bromide, careful control of reaction conditions would be paramount to favor the desired intermolecular coupling over dimerization. Given these complexities, a detailed protocol is not provided here, as it would require significant optimization. Researchers interested in this pathway should consider using a large excess of the coupling partner and high dilution conditions to disfavor dimerization.

Conclusion: A Versatile Substrate for Complex Molecule Synthesis

This compound, while presenting a chemoselectivity challenge, is a highly versatile substrate for the synthesis of complex, functionalized molecules. The protocols detailed in this application note provide a roadmap for the selective transformation of the terminal alkene into a primary alcohol, a methyl ketone, an epoxide, or a vicinal diol. The choice of reaction will depend on the desired downstream application. By understanding the underlying principles of each transformation and carefully controlling the reaction conditions, researchers can unlock the synthetic potential of this unique dihalogenated alkene.

References

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22883-22906. [Link]

  • Braddock, D. C., et al. (2013). Epoxidation of bromoallenes connects red algae metabolites by an intersecting bromoallene oxide--Favorskii manifold. Chemical Communications, 49(95), 11176-8. [Link]

  • Johnson, K. A., Biswas, S., & Weix, D. J. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Chemistry – A European Journal, 22(22), 7402-7405. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Epoxidation. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Grokipedia. (n.d.). Dihydroxylation. [Link]

  • Chemistry LibreTexts. (2023). 10.23: Dihydroxylation of Alkenes. [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Dihydroxylation. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • Michel, B. W., et al. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Accounts of Chemical Research, 49(10), 2279–2289. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry LibreTexts. (2023). 13.4.14: Hydroboration-Oxidation of Alkenes. [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]

  • Wikipedia. (n.d.). Wacker process. [Link]

  • Cornell, T. P., & Sigman, M. S. (2010). The Wacker Reaction and Related Alkene Oxidation Reactions. Inorganic and Organometallic Reaction Mechanisms, 42, 1-24. [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

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Application Note: Synthesis of Novel Bifunctional Molecules for Targeted Protein Degradation Utilizing 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromo-9-chloro-1-nonene in Bifunctional Linker Synthesis

The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), represents a paradigm shift in modern drug discovery.[1][2] These modalities achieve therapeutic effects by linking a target-binding moiety to an effector molecule, such as an E3 ligase ligand or a cytotoxic agent, via a chemical linker.[3][4][5] The linker is a critical determinant of the final molecule's efficacy, influencing its stability, solubility, and ability to facilitate the desired biological outcome.[1][6][7]

This application note details the strategic use of this compound, a versatile and uniquely functionalized building block, for the synthesis of novel bifunctional linkers. Its structure, featuring a vinyl bromide, a primary alkyl chloride, and a terminal alkene, allows for a series of orthogonal chemical transformations. This enables the sequential and controlled introduction of different chemical moieties, a crucial aspect in the modular design of complex therapeutic agents.[8]

The differential reactivity of the three functional groups—the vinyl bromide's susceptibility to cross-coupling reactions, the primary alkyl chloride's propensity for nucleophilic substitution, and the alkene's availability for various addition reactions—provides a rich chemical playground for the design of linkers with tailored properties.

Synthetic Strategy Overview: Orthogonal Functionalization

The core of our synthetic strategy lies in the sequential and selective functionalization of the three reactive sites in this compound. The significant difference in reactivity between the primary alkyl chloride and the vinyl bromide allows for selective nucleophilic substitution at the primary carbon without affecting the vinyl bromide.[9][10][11][12][13] Subsequently, the vinyl bromide can be modified, for example, through a Suzuki or Sonogashira coupling, and finally, the terminal alkene can be functionalized, for instance, via a thiol-ene "click" reaction or hydroboration-oxidation. This stepwise approach ensures a high degree of control over the final molecular architecture.

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution of the Primary Chloride

This protocol describes the selective substitution of the primary chloride with a nucleophile, in this case, sodium azide, to introduce a versatile azide handle for subsequent "click" chemistry.[]

Materials:

  • This compound (CAS: 148252-45-3)[15][16][17][18]

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.17 mmol) in 20 mL of anhydrous DMF.

  • Add sodium azide (0.325 g, 5.00 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 9-azido-2-bromo-1-nonene, is then purified by column chromatography on silica gel.

Causality behind Experimental Choices: The choice of DMF as a solvent is due to its polar aprotic nature, which favors SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free to attack the electrophilic carbon.[10] A moderate temperature of 60 °C is used to ensure a reasonable reaction rate without promoting elimination side reactions. The primary alkyl chloride is significantly more reactive towards SN2 substitution than the vinyl bromide, ensuring high selectivity.[9][12]

Protocol 2: Suzuki Cross-Coupling of the Vinyl Bromide

This protocol details the installation of a target-binding moiety (represented by a boronic acid) onto the vinyl bromide via a Suzuki cross-coupling reaction.

Materials:

  • 9-azido-2-bromo-1-nonene (from Protocol 1)

  • Aryl boronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 9-azido-2-bromo-1-nonene (1.0 g, 3.87 mmol), the aryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous toluene (20 mL) and ethanol (5 mL).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 5 mL of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8 hours. Monitor by TLC.

  • Upon completion, cool to room temperature and add 50 mL of deionized water.

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality behind Experimental Choices: The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds. Palladium catalysts are essential for the catalytic cycle.[19] The use of a phosphine ligand like PPh₃ stabilizes the palladium complex and facilitates the reaction. A base, such as potassium carbonate, is required for the transmetalation step. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Protocol 3: Thiol-Ene "Click" Reaction on the Terminal Alkene

This protocol illustrates the final functionalization step, attaching an E3 ligase ligand precursor (containing a thiol group) to the terminal alkene via a radical-mediated thiol-ene reaction.

Materials:

  • Product from Protocol 2

  • Thiol-containing molecule (e.g., N-(2-mercaptoethyl)phthalimide)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the product from Protocol 2 (1.0 g, ~2.9 mmol) and the thiol-containing molecule (1.2 eq) in 20 mL of anhydrous toluene.

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to 80 °C under an inert atmosphere for 4 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the final bifunctional molecule by column chromatography.

Causality behind Experimental Choices: The thiol-ene reaction is a highly efficient "click" chemistry reaction that proceeds via a radical chain mechanism.[20][21][22][23] AIBN is a common radical initiator that decomposes upon heating to generate radicals that initiate the reaction. The reaction is typically high-yielding and tolerates a wide range of functional groups, making it ideal for late-stage functionalization.

Quantitative Data Summary

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)Key Spectroscopic Data (¹H NMR)
1 9-azido-2-bromo-1-noneneThis compound85>95δ 5.65 (s, 1H), 5.40 (s, 1H), 3.25 (t, 2H)
2 Aryl-substituted azido-nonene9-azido-2-bromo-1-nonene78>95δ 7.9-7.2 (m, 4H), 5.90 (s, 1H), 5.55 (s, 1H)
3 Final Bifunctional MoleculeAryl-substituted azido-nonene92>98Disappearance of alkene protons, new signals for the thioether moiety

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1_Product 9-azido-2-bromo-1-nonene Start->Step1_Product Protocol 1: Nucleophilic Substitution (NaN₃, DMF) Step2_Product Aryl-substituted azido-nonene Step1_Product->Step2_Product Protocol 2: Suzuki Coupling (Aryl-B(OH)₂, Pd cat.) Final_Product Final Bifunctional Molecule Step2_Product->Final_Product Protocol 3: Thiol-Ene Reaction (R-SH, AIBN)

Caption: Synthetic workflow for the preparation of a bifunctional molecule.

Potential Application in Targeted Protein Degradation

The synthesized bifunctional molecule can be further elaborated to a PROTAC. The azide can be reduced to an amine and coupled to a warhead that binds to a target protein. The aryl group can be modified to bind to an E3 ligase.

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary_Complex POI->Ternary_Complex:f0 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 PROTAC Bifunctional Molecule (PROTAC) PROTAC->Ternary_Complex:f1 Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC in targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex bifunctional molecules. Its unique arrangement of three orthogonally reactive functional groups allows for a controlled, stepwise synthesis of linkers with diverse functionalities. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and chemical biology to generate novel molecular entities for applications such as targeted protein degradation.

References

  • Bifunctional Small Molecules for Targeted Protein Degradation. Frontiers in Chemistry, 2022. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]

  • CD Biosynsis. Bifunctional linkers. [Link]

  • ChemRxiv. Bifunctional molecules that induce targeted degradation and transcytosis of extracellular proteins in brain cells. [Link]

  • Abu Ajaj, K., Biniossek, M. L., & Kratz, F. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate chemistry, 20(2), 390–396. [Link]

  • He, M., Lv, W., & Rao, Y. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Chemistry, 8, 634. [Link]

  • Henning, N. J., & Fesik, S. W. (2017). Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy. Expert opinion on drug discovery, 12(11), 1083–1090. [Link]

  • bioRxiv. De novo designed bifunctional proteins for targeted protein degradation. [Link]

  • University of Calgary. Nucleophilic Substitution of Alkyl Halides. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • Wang, Y., Bao, Z. P., Mao, X. D., Hou, M., & Wu, X. F. (2023). Intermolecular 1,2-difunctionalization of alkenes. Chemical Society Reviews, 52(20), 7013-7080. [Link]

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  • QxMD. Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. [Link]

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Application Note: Selective Cross-Coupling of Vinyl Bromides in the Presence of Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving chemoselective cross-coupling reactions, specifically targeting the activation of a C(sp²)–Br bond of a vinyl bromide in the presence of a C(sp³)–Cl bond of an alkyl chloride. This selectivity is crucial in the synthesis of complex molecules where multiple reactive sites are present. We will delve into the mechanistic principles governing this selectivity, provide robust experimental protocols for a model Suzuki-Miyaura coupling, and offer troubleshooting guidance.

Introduction

Halogenated organic compounds are fundamental building blocks in synthetic chemistry, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. A significant challenge in modern synthesis is the selective functionalization of polyhalogenated molecules, where different types of carbon-halogen bonds coexist. The ability to discriminate between a vinyl bromide and an alkyl chloride offers a powerful tool for stepwise molecular construction, enabling the synthesis of complex architectures with high precision. This note focuses on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic methodology, to achieve this selective transformation.

Mechanistic Insights: The Basis for Selectivity

The preferential reaction of a vinyl bromide over an alkyl chloride in palladium-catalyzed cross-coupling is rooted in the fundamental differences in their electronic and steric properties, which directly influence the kinetics of the catalytic cycle. The key to this selectivity lies in the oxidative addition step.

The Catalytic Cycle and Point of Selectivity

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The chemoselectivity between the vinyl bromide and the alkyl chloride is determined in the initial, often rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Vinyl-Pd(II)-Br Vinyl-Pd(II)(L₂)Br Pd(0)L2->Vinyl-Pd(II)-Br Oxidative Addition (SELECTIVE STEP) Vinyl-Pd(II)-R Vinyl-Pd(II)(L₂)R' Vinyl-Pd(II)-Br->Vinyl-Pd(II)-R Transmetalation Product Product (Vinyl-R') Vinyl-Pd(II)-R->Product Product->Pd(0)L2 Reductive Elimination Substrate Vinyl-Br + Alkyl-Cl Organometallic R'-[M] Experimental_Workflow A 1. Setup & Inerting - Add solids to Schlenk flask. - Evacuate and backfill with Argon (3x). B 2. Add Solvents - Add anhydrous dioxane. - Add degassed water. A->B C 3. Reaction - Heat to 80-100 °C. - Monitor by TLC or GC-MS. B->C D 4. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. C->D E 5. Purification - Dry over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. D->E F 6. Characterization - ¹H NMR, ¹³C NMR, HRMS. E->F

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling reaction.

Procedure:

  • To a Schlenk flask, add 1-bromo-4-(3-chloropropyl)benzene (248.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting vinyl bromide is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(3-chloropropyl)-1,1'-biphenyl.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting & Considerations

IssuePossible CauseSuggested Solution
Low or No Reactivity - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor quality base- Use a fresh catalyst or pre-catalyst.- Ensure all solvents are properly dried and degassed.- Use freshly ground, dry base.
Loss of Selectivity (Reaction at Alkyl-Cl) - High reaction temperature- Prolonged reaction time- Inappropriate ligand choice- Lower the reaction temperature.- Stop the reaction once the vinyl bromide is consumed.- Screen different ligands; less reactive catalysts may improve selectivity.
Protodebromination (Loss of Br) - Presence of water and base- Use thoroughly dried reagents and solvents.- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is run under a strictly inert atmosphere.

Conclusion

The selective cross-coupling of a vinyl bromide in the presence of an alkyl chloride is a highly achievable and valuable transformation in organic synthesis. The key to this selectivity lies in the inherent differences in reactivity between C(sp²)-Br and C(sp³)-Cl bonds towards palladium(0) catalysts. By carefully selecting the catalyst, ligands, base, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity. The protocols and insights provided in this application note serve as a robust starting point for the development of complex synthetic routes in pharmaceutical and materials science research.

References

  • Quora. (2018). Why are vinyl halides less reactive than alkyl halides?[Link]

  • Chemistry Stack Exchange. (2016). Hydrolysis of vinyl bromide vs alkyl chloride.[Link]

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents.[Link]

  • Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10856–10913. [Link]

  • ResearchGate. (2021). Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(13), 5798–5801. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability.[Link]

  • Ready, J. M., & Tang, H. (2013). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Angewandte Chemie International Edition, 52(40), 10640–10643. [Link]

  • National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[Link]

  • Vautravers, N. F., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4492–4495. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 12(8), 3168–3178. [Link]

  • ResearchGate. (2010). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-].[Link]

  • Wikipedia. Sonogashira coupling.[Link]

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  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.[Link]

  • American Chemical Society. (2025). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.[Link]

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  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules.[Link]

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  • Wikipedia. Oxidative addition.[Link]

  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.[Link]

  • ResearchGate. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).[Link]

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  • Books. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.[Link]

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  • RSC Publishing. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand.[Link]

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  • PubMed. (2009). Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides.[Link]

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Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of complex molecules using challenging substrates like 2-Bromo-9-chloro-1-nonene. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationalize and solve problems encountered in your work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most likely causes?

Low yields in this specific reaction can stem from several factors, often related to the unique bifunctional nature of the substrate and the general sensitivities of the catalytic cycle.[1][2] The primary areas to investigate are:

  • Sub-optimal Catalyst System: The reactivity of a vinyl bromide requires a carefully selected palladium catalyst and ligand. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]

  • Inefficient Base/Solvent Combination: The base is not just a proton scavenger; it's a key activator in the catalytic cycle.[4][5] Its effectiveness is intrinsically linked to the solvent system's ability to facilitate the interaction of both organic and inorganic reagents.[6]

  • Competing Side Reactions: The most common culprits that consume starting materials and reduce yield are protodeboronation (where the boronic acid is replaced by a hydrogen) and homocoupling of the boronic acid.[7]

  • Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing or reagent purity can lead to premature catalyst death.[8]

  • Substrate Purity: Impurities in this compound or the boronic acid partner can act as catalyst poisons.[9]

Q2: The this compound substrate has two halides. How do I ensure the reaction is selective for the vinyl bromide?

Selective coupling at the vinyl bromide position is highly achievable due to the significant difference in reactivity between C(sp²)-Br and C(sp³)-Cl bonds in palladium-catalyzed cross-coupling reactions.[10]

  • Reactivity Hierarchy: The oxidative addition step, which is often rate-determining, proceeds much more readily with aryl/vinyl halides than with alkyl halides. The established order of reactivity is generally R-I > R-OTf > R-Br >> R-Cl.[4][11][12] The C(sp²)-Br bond is significantly weaker and more accessible to the Pd(0) catalyst than the C(sp³)-Cl bond.

  • Reaction Conditions: Standard Suzuki-Miyaura conditions are optimized for C(sp²) halides. While specialized catalyst systems exist for coupling alkyl chlorides, they typically require different ligands, bases, and reaction conditions and are not favored when a more reactive vinyl bromide is present.[5][13]

Under a properly optimized protocol for the vinyl bromide, the alkyl chloride moiety should remain intact.

Q3: What is the best-in-class palladium catalyst and ligand system for coupling a vinyl bromide like this?

For challenging substrates, moving beyond simple triphenylphosphine-based systems is critical. The most effective modern catalysts for Suzuki couplings of vinyl bromides utilize bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[4][14]

  • Expertise & Rationale: These advanced ligands accelerate the rate-limiting oxidative addition step and the final reductive elimination step. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for efficient catalysis.

  • Recommendations:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[5][15] They offer excellent stability and high turnover numbers.

    • Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also powerful choices for promoting high reactivity.[5]

    • Pre-catalysts: Using commercially available pre-catalysts (e.g., SPhos Pd G3) can improve reproducibility by providing a stable, well-defined source of the active Pd(0) catalyst.

Q4: How does my choice of base and solvent impact the reaction, and what should I use?

The base and solvent work in concert and their selection is paramount for success.

  • The Role of the Base: The base has three critical functions in the catalytic cycle.[4][12]

    • It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for efficient transmetalation.[5]

    • It facilitates the formation of a palladium-alkoxide or -hydroxide complex from the initial oxidative addition product.

    • It can accelerate the final reductive elimination step.

  • The Role of the Solvent: The solvent must dissolve the organic substrate, the catalyst, and, crucially, interact with the inorganic base.[6] Biphasic systems are often highly effective.

    • Polar Aprotic Solvents with Water: Mixtures like 1,4-Dioxane/H₂O, THF/H₂O, or DMF/H₂O are frequently the most effective.[6][16] The water serves to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃), making it available to participate in the catalytic cycle at the organic interface.[17]

  • Recommendations:

    • Bases: For substrates that may have base-sensitive functional groups, potassium phosphate (K₃PO₄) is an excellent choice. Cesium carbonate (Cs₂CO₃) is another strong option, valued for its high solubility in many organic solvents.[2][8]

    • Solvent System: A 4:1 to 10:1 mixture of 1,4-Dioxane/Water is a robust starting point for optimization.[18]

Troubleshooting Guide: From Problem to Solution
Problem 1: My reaction shows low or no conversion of this compound.
  • Diagnosis: This points to an issue with the catalytic activity itself. The catalyst is either not activating or is being deactivated early in the reaction.

  • Causality & Solution Workflow:

    Troubleshooting workflow for low reaction conversion.
Problem 2: My starting material is consumed, but the yield of the desired product is low, with significant side products.
  • Diagnosis: The catalyst is active, but non-productive pathways are competing with the desired cross-coupling.

  • Causality & Solution Workflow:

    • Side Product: Protodeboronation (Ar-H instead of Ar-R)

      • Cause: This occurs when the boronic acid reacts with water or other protic sources, replacing the B(OH)₂ group with a hydrogen atom. It is often accelerated by strong bases and high temperatures.[7]

      • Solution:

        • Use a Milder Base: Switch from hydroxides or carbonates to potassium fluoride (KF).

        • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. These are significantly more resistant to protodeboronation.[7]

        • Reduce Water Content: Use a lower ratio of water in the solvent mixture or switch to a strictly anhydrous system if possible.

    • Side Product: Homocoupling (Ar-Ar)

      • Cause: This side reaction is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

      • Solution: Ensure rigorous exclusion of oxygen from the reaction. This is the most critical factor. Improve degassing procedures for all solvents and reagents.[8]

Key Parameter Optimization Summary

For ease of reference, the following table summarizes the recommended starting points and optimization pathways for the Suzuki coupling of this compound.

ParameterRecommended Starting ConditionOptimization PathwayRationale
Pd Source Pd(OAc)₂ (1-2 mol%)Use a pre-formed pre-catalyst (e.g., SPhos Pd G3) for reproducibility.Provides a reliable source of Pd(0) in situ. Pre-catalysts are more stable and provide consistent results.
Ligand SPhos (1.1-1.2 eq. to Pd)Screen other bulky, electron-rich ligands (XPhos, RuPhos, P(t-Bu)₃).These ligands accelerate oxidative addition and reductive elimination, increasing reaction rate and catalyst stability.[15][19]
Base K₃PO₄ (2.0 - 2.5 equiv)Try Cs₂CO₃ for improved solubility or KF for highly base-sensitive substrates.K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Cs₂CO₃'s solubility can be advantageous.[2][8]
Solvent 1,4-Dioxane / H₂O (5:1 v/v)Vary the solvent ratio (e.g., 10:1) or try THF/H₂O or Toluene/EtOH/H₂O.[20]A biphasic system is crucial for dissolving the inorganic base while maintaining solubility for the organic components.[6][16]
Temperature 80 - 90 °CIncrease to 100-110 °C if the reaction is sluggish.Provides sufficient thermal energy to overcome activation barriers, but excessively high temperatures can promote side reactions.[7]
Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Inert atmosphere techniques are critical for success.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol serves as a baseline using a common, readily available catalyst system.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv), this compound (1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[21]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.[18]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[22]

Protocol 2: Optimized High-Yield Suzuki-Miyaura Coupling

This protocol utilizes a modern catalyst system and best practices to maximize yield and minimize side reactions.

  • Reagent Preparation: To a flame-dried Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4.4 mol%). Add the arylboronic acid (1.2 equiv), this compound (1.0 equiv), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask and perform three vacuum/argon backfill cycles to ensure an oxygen-free environment.[20]

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction is often complete within 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting the roles of the catalyst, base, and reactants.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA PdII R1-Pd(II)-X L2 Complex OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)-R2 L2 Complex TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 Coupled Product RE->Product R1X R1-X (this compound) R1X->OA R2BY2 R2-B(OH)2 + Base -> [R2-B(OH)3]- R2BY2->TM

The catalytic cycle of the Suzuki-Miyaura reaction.[4][10][20]
References
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  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved January 14, 2026, from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 14, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved January 14, 2026, from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved January 14, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 14, 2026, from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved January 14, 2026, from [Link]

  • The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

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Technical Support Center: Formation and Stabilization of the Grignard Reagent from 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with complex Grignard reagents, specifically focusing on the preparation and prevention of decomposition of the Grignard reagent derived from 2-Bromo-9-chloro-1-nonene. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of this compound

This compound is a challenging substrate for Grignard reagent formation due to its multiple reactive sites: a primary alkyl bromide, a primary alkyl chloride, and a terminal alkene. The successful synthesis of the desired Grignard reagent, 9-chloro-1-nonen-2-ylmagnesium bromide, requires careful control of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. This guide will walk you through the critical aspects of this synthesis, from initial setup to troubleshooting common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the preparation of the Grignard reagent from this compound.

Q1: The Grignard reaction fails to initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the alkyl halide.[1][2]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water.[3][4] All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). The solvent (typically THF) must be anhydrous.

  • Activate the Magnesium: The MgO layer must be disrupted.

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1][2] The disappearance of the iodine's color or the evolution of ethylene gas from the 1,2-dibromoethane indicates that the magnesium surface is activated.

  • Gentle Heating: A small amount of heat from a heat gun can be applied to a small spot on the flask to initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction starts, as the formation is exothermic.[2]

  • Initiator: Adding a small amount of a pre-formed Grignard reagent can also initiate the reaction.

Q2: My reaction is producing a significant amount of a high-molecular-weight byproduct, likely a dimer.

A2: This is a classic case of Wurtz coupling, a common side reaction in Grignard preparations.[2][5][6] In this reaction, the Grignard reagent formed reacts with the starting alkyl bromide, or two alkyl bromide molecules react with the magnesium, to form a dimer. For this compound, this would result in the formation of 1,18-dichloro-2,16-octadecadiene.

Solutions to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl bromide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.[2]

  • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Higher temperatures can favor the Wurtz coupling side reaction.[2]

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for this substrate. THF is a better solvating agent for the Grignard reagent, which can help to stabilize it and reduce its tendency to undergo side reactions.[7]

Q3: I am observing the formation of a cyclic product, cyclonon-1-ene. How can I prevent this?

A3: The formation of cyclonon-1-ene suggests an intramolecular reaction where the Grignard reagent attacks the chloride at the other end of the carbon chain. This is a type of intramolecular Wurtz reaction.

Strategies to Prevent Intramolecular Cyclization:

  • Low Temperature: Performing the reaction at a lower temperature can disfavor the intramolecular cyclization. While initiation may require gentle heating, once the reaction is underway, maintaining a lower temperature (e.g., with an ice bath) can improve the yield of the desired linear Grignard reagent.

  • Dilution: Running the reaction at a higher dilution can also reduce the rate of intramolecular reactions.

Q4: The Grignard reagent forms, but the yield of my desired product in the subsequent reaction is low.

A4: This could be due to several factors related to the stability and reactivity of your Grignard reagent.

Potential Causes and Solutions:

  • Grignard Reagent Decomposition: If the Grignard reagent is not used immediately, it can decompose over time. It is best to prepare it fresh and use it directly.

  • Reaction with the Alkene: While generally less reactive than carbonyls, the terminal alkene could potentially react with the Grignard reagent, especially at elevated temperatures, leading to oligomerization or polymerization. Using the Grignard reagent at lower temperatures for subsequent reactions is advisable.

  • Reaction with the Chloro Group: Although the C-Cl bond is less reactive than the C-Br bond, some intermolecular reaction between the Grignard reagent and the chloro- group of another molecule cannot be entirely ruled out, especially if the reaction is allowed to proceed for an extended period or at higher temperatures.

Frequently Asked Questions (FAQs)

Q: Why is it possible to selectively form the Grignard reagent at the bromo- position in the presence of a chloro- group?

A: The reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[1] The carbon-bromine bond is weaker and more easily cleaved by magnesium than the carbon-chlorine bond. This difference in reactivity allows for the chemoselective formation of the Grignard reagent at the C-Br bond, leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

Q: What is the best solvent for preparing the Grignard reagent from this compound?

A: Tetrahydrofuran (THF) is the recommended solvent for this substrate. THF is a more polar ether than diethyl ether and is better at solvating and stabilizing the Grignard reagent.[7] This stabilization is crucial for minimizing side reactions like Wurtz coupling.

Q: How can I confirm the formation and determine the concentration of my Grignard reagent?

A: The formation of the Grignard reagent is usually indicated by the disappearance of the magnesium turnings and the formation of a cloudy, greyish solution. To determine the concentration, you can perform a titration. A common method is to titrate a sample of the Grignard solution with a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator (such as 1,10-phenanthroline) until the endpoint is reached.

Experimental Protocol: Preparation of 9-chloro-1-nonen-2-ylmagnesium bromide

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific experimental setup and subsequent reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware (flask, condenser, dropping funnel) and purge the system with an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible. Allow the flask to cool.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Initiation: Add a small portion (a few milliliters) of the alkyl halide solution to the magnesium suspension. If the reaction does not start on its own (indicated by bubbling and a gentle exotherm), gently warm the flask. Once initiated, the solution will become cloudy.

  • Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The final solution should be a cloudy, greyish color.

  • Use: The Grignard reagent is now ready for use in your subsequent reaction. It is best to use it immediately.

Parameter Recommendation Rationale
Solvent Anhydrous THFBetter stabilization of the Grignard reagent compared to diethyl ether.[7]
Initiator Iodine or 1,2-dibromoethaneEffective activation of the magnesium surface.[1][2]
Temperature Gentle reflux during additionPromotes reaction initiation and progression while minimizing side reactions.[2]
Addition Rate Slow, dropwiseMinimizes Wurtz coupling by keeping the concentration of the alkyl halide low.[2]

Visualizing the Process and Pitfalls

To better understand the reaction and potential side reactions, the following diagrams illustrate the key pathways.

Grignard_Formation cluster_main Desired Reaction Pathway Start This compound Mg Mg / THF Start->Mg Selective Reaction at C-Br Grignard 9-chloro-1-nonen-2-ylmagnesium bromide Mg->Grignard

Caption: Desired pathway for Grignard formation.

Side_Reactions cluster_wurtz Wurtz Coupling (Dimerization) cluster_intra Intramolecular Cyclization Start1 2 x this compound Mg_Wurtz Mg Start1->Mg_Wurtz Dimer 1,18-dichloro-2,16-octadecadiene Mg_Wurtz->Dimer Grignard_Intra 9-chloro-1-nonen-2-ylmagnesium bromide Cyclic Cyclonon-1-ene Grignard_Intra->Cyclic Intramolecular SN2

Caption: Common side reaction pathways.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes | Chemistry. [Link]

  • Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form?[Link]

  • European Patent Office. (1998, June 10). Process for the preparation of bromochloro-alkanes. [Link]

  • LibreTexts Chemistry. (2023, January 22). Wurtz reaction. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • CK-12 Foundation. (n.d.). Reaction with Metals - Haloalkanes. [Link]

  • Reddit. (2025, July 4). I can't understand the terminal alkene. [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Reddit. (2025, February 4). Grignard reaction and haloalkanes. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

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Technical Support Center: Cross-Metathesis of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for olefin metathesis. This guide is specifically designed for researchers, scientists, and drug development professionals engaged in the cross-metathesis of challenging substrates, such as 2-Bromo-9-chloro-1-nonene. As a dihalogenated terminal olefin, this substrate presents unique challenges that require careful consideration of catalyst selection and reaction optimization. This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Catalyst Selection: Navigating the Landscape for Halogenated Olefins

The success of a cross-metathesis reaction hinges on the appropriate choice of catalyst. For a substrate like this compound, which contains both vinylic bromine and an alkyl chloride, the catalyst must exhibit high activity and exceptional functional group tolerance.[1][2] Ruthenium-based catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, are generally the preferred choice due to their stability and broad applicability.[1][3][4]

Key Considerations for Catalyst Selection:
  • Electron-Deficient Nature: The presence of the electron-withdrawing bromine atom at the vinylic position renders the double bond electron-deficient. This characteristic often necessitates the use of more active, second-generation catalysts.[3][5][6] First-generation Grubbs catalysts may exhibit sluggish reactivity or fail to initiate altogether with such substrates.[7]

  • Steric Hindrance: While this compound itself is a terminal olefin, the steric environment of the cross-metathesis partner can influence catalyst choice. For sterically demanding partners, catalysts with smaller N-heterocyclic carbene (NHC) ligands, such as the Stewart-Grubbs catalyst, may offer enhanced performance.[8][9]

  • Potential for Catalyst Deactivation: Halogenated compounds can, in some instances, interact with the ruthenium center and lead to catalyst deactivation. However, modern Grubbs and Hoveyda-Grubbs catalysts generally exhibit good tolerance to halides.[10]

Recommended Catalysts for this compound Cross-Metathesis:
CatalystStructureKey Features & Rationale
Grubbs II Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)rutheniumHigh activity, good general-purpose catalyst for a wide range of olefins. A solid starting point for initial screening.[3]
Hoveyda-Grubbs II DichlororutheniumExcellent stability and high activity, particularly effective for electron-deficient olefins.[3] Often provides cleaner reactions and easier purification due to the chelating isopropoxybenzylidene ligand.
Stewart-Grubbs Dichlororuthenium with o-tolyl N-heterocyclic carbene ligandsReduced steric hindrance compared to the mesityl-substituted counterparts, which can lead to enhanced reactivity, especially with challenging substrates.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cross-metathesis of this compound in a question-and-answer format, providing actionable solutions based on established principles of olefin metathesis.

Q1: My cross-metathesis reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often stemming from several factors. A systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow:

G start Low/No Conversion catalyst Catalyst Inactivity start->catalyst conditions Suboptimal Reaction Conditions start->conditions impurities Presence of Impurities start->impurities catalyst_sol1 Switch to a more active catalyst (e.g., Hoveyda-Grubbs II) catalyst->catalyst_sol1 Cause: Insufficient catalyst activity catalyst_sol2 Increase catalyst loading (incrementally, e.g., from 1 mol% to 2.5 mol%) catalyst->catalyst_sol2 Cause: Low catalyst concentration catalyst_sol3 Ensure proper handling and storage of catalyst under inert atmosphere catalyst->catalyst_sol3 Cause: Catalyst degradation conditions_sol1 Increase reaction temperature (e.g., from RT to 40-60 °C) conditions->conditions_sol1 Cause: Insufficient thermal energy conditions_sol2 Increase reaction time and monitor by TLC/GC conditions->conditions_sol2 Cause: Incomplete reaction conditions_sol3 Ensure efficient removal of ethylene byproduct (e.g., by bubbling with N2 or Ar) conditions->conditions_sol3 Cause: Equilibrium limitation impurities_sol1 Purify substrates and solvent rigorously (distillation, passing through alumina) impurities->impurities_sol1 Cause: Catalyst poisons (water, peroxides) impurities_sol2 Degas solvent thoroughly to remove oxygen impurities->impurities_sol2 Cause: Oxygen-induced degradation

Troubleshooting Decision Tree

Detailed Explanation:

  • Catalyst Activity: As previously mentioned, the electron-deficient nature of 2-bromo-1-alkenes can be challenging for less active catalysts. Switching from a first-generation to a second-generation catalyst like Grubbs II or Hoveyda-Grubbs II is often the most effective solution.[3][7] Increasing the catalyst loading can also overcome activation barriers, but be mindful of potential side reactions at higher concentrations.

  • Reaction Conditions: Olefin metathesis is a reversible process, and the removal of the volatile ethylene byproduct can significantly drive the reaction towards the desired products.[2][11] This can be achieved by gently bubbling an inert gas through the reaction mixture or by performing the reaction under a slight vacuum.

  • Purity of Reagents: Ruthenium catalysts are sensitive to certain impurities. Peroxides, often found in ethereal solvents, can oxidize and deactivate the catalyst. Water and oxygen can also interfere with the catalytic cycle. Ensure all solvents and substrates are anhydrous and thoroughly degassed.

Q2: I am observing a significant amount of homodimers of my starting materials. How can I favor the formation of the cross-metathesis product?

A2: The formation of homodimers is a common competing reaction in cross-metathesis.[12][13] Selectivity can be controlled by exploiting the differing reactivities of the olefin partners.

Strategies to Enhance Cross-Metathesis Selectivity:

  • Stoichiometric Ratio: If one of the olefin partners is more valuable or less prone to homodimerization, using an excess of the other, less expensive or more reactive partner can push the equilibrium towards the cross-product.[9] For this compound, it is often advantageous to use it as the limiting reagent.

  • Olefin Reactivity Classification: A general model classifies olefins based on their propensity to homodimerize.[14] By pairing an olefin that homodimerizes readily (Type I) with one that is less reactive or sterically hindered (Type II or III), the cross-metathesis pathway is favored.[9][14]

  • Slow Addition: In some cases, the slow addition of one of the olefin partners to the reaction mixture containing the catalyst and the other olefin can maintain a low concentration of the added olefin, thereby disfavoring its homodimerization.

Q3: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity of the cross-metathesis product?

A3: While many standard second-generation catalysts tend to favor the thermodynamically more stable E-isomer, achieving high stereoselectivity can be challenging.[9]

  • Catalyst Choice: The ligand sphere of the ruthenium catalyst plays a crucial role in determining the stereochemical outcome. While achieving high Z-selectivity often requires specialized catalysts, some standard second-generation catalysts can provide good E-selectivity, particularly with sterically demanding substrates.[15]

  • Reaction Temperature: Lower reaction temperatures can sometimes enhance selectivity, although this may come at the cost of a slower reaction rate.

  • Substrate Structure: The steric and electronic properties of the substrates themselves significantly influence the E/Z ratio of the product.

Q4: I am observing isomerization of my product's double bond. What is causing this and how can I prevent it?

A4: Double bond isomerization is a known side reaction in olefin metathesis, often attributed to the formation of ruthenium-hydride species from catalyst decomposition.[16]

Preventing Isomerization:

  • Additives: The addition of a mild acid, such as acetic acid, or a hydrogen acceptor like 1,4-benzoquinone can help to suppress the formation of the ruthenium-hydride species responsible for isomerization.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to increased catalyst decomposition and subsequent isomerization. It is crucial to monitor the reaction and stop it once the desired conversion is reached.

  • Catalyst Choice: Some catalysts are more prone to decomposition than others. Hoveyda-Grubbs type catalysts, due to their higher stability, may exhibit less isomerization compared to other second-generation catalysts.

Experimental Protocol: Cross-Metathesis of this compound with a Generic Terminal Olefin

This protocol provides a general guideline for performing a cross-metathesis reaction with this compound.[8] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[17]

Materials:

  • Hoveyda-Grubbs II Catalyst

  • This compound

  • Partner Olefin

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk glassware

  • Magnetic stirrer and stir bar

  • Silica gel for purification

Reaction Setup Workflow:

G A 1. Prepare Reaction Vessel: Flame-dry a Schlenk flask with a stir bar and cool under inert gas. B 2. Dissolve Substrates: In the flask, dissolve this compound (1 equiv.) and the partner olefin (1.2-1.5 equiv.) in anhydrous, degassed DCM (to achieve 0.1-0.5 M concentration). A->B C 3. Add Catalyst: Add Hoveyda-Grubbs II catalyst (1-2.5 mol%) to the stirred solution as a solid or a solution in a small amount of DCM. B->C D 4. Monitor Reaction: Stir the reaction at room temperature or heat to 40 °C. Monitor progress by TLC or GC. C->D E 5. Quench Reaction: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether. D->E F 6. Workup and Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel. E->F

Experimental Workflow Diagram

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas.

  • Substrate Addition: In the inert atmosphere, dissolve this compound (1.0 equivalent) and the partner olefin (1.2-1.5 equivalents) in anhydrous, degassed dichloromethane. The typical concentration is between 0.1 and 0.5 M.

  • Catalyst Addition: To the stirred solution, add the Hoveyda-Grubbs II catalyst (typically 1-2.5 mol%). The catalyst can be added as a solid or as a solution in a small volume of the reaction solvent.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the desired cross-metathesis product.

References

  • Highly Efficient Ruthenium Catalyst for Olefin Metathesis: Understanding Hoveyda-Grubbs Catalyst 2nd Gener
  • The Cornerstone of Modern Synthesis: A Technical Guide to Olefin Metathesis with the Stewart-Grubbs C
  • A Comparative Guide to Olefin Metathesis: Validating Reaction Outcomes with the Stewart-Grubbs C
  • Olefin Metathesis Applic
  • Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis C
  • Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics.
  • Olefin Metathesis ~Well-Defined Ru C
  • Grubbs c
  • Cross Met
  • Synthesis of Functionalized Olefins by Cross and Ring-Closing Met
  • Olefin Met
  • Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses.
  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.
  • Metathesis Catalysts. Umicore Precious Metals Chemistry.
  • The Progress of Olefin Metathesis: Can It Handle Every Functional Group Now?.
  • Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support.
  • Olefin Cross Met
  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroarom
  • Recent Developments in Olefin Cross-Met
  • Application Notes and Protocols for Olefin Cross-Metathesis Involving 2-Methyl-1,4-hexadiene. Benchchem.
  • A General Model for Selectivity in Olefin Cross Metathesis.
  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society.
  • New Approaches to Olefin Cross-Met
  • Optimization of cross metathesis reaction a. Download Table.
  • A. Jana, P. Małecki, and K.
  • Application Notes and Protocols for Cross-Metathesis in cis-Alkene Synthesis. Benchchem.
  • Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers.

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Technical Support Center: Purification of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-9-chloro-1-nonene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this bifunctional haloalkene. The synthesis of this compound can often lead to a mixture of products and unreacted starting materials, making robust purification a critical step for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity of your target compound.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate possessing two distinct halogen functionalities and a terminal alkene, making it a versatile building block in organic synthesis. However, its synthesis, often involving organometallic reagents, can result in a complex crude product mixture. Key challenges in its purification stem from:

  • Similar Polarity of Byproducts: Side-products from the reaction may have polarities very close to the desired product, making chromatographic separation difficult.

  • Thermal Instability: The presence of the terminal double bond and the bromo-substituent can make the molecule susceptible to decomposition or rearrangement at elevated temperatures, posing a challenge for distillation.[1][2]

  • Reactivity of Halogens: The differential reactivity of the bromine and chlorine atoms can lead to side reactions if not handled under appropriate conditions.

This guide will address these challenges by providing practical solutions and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the purification of this compound:

Q1: My crude reaction mixture is a dark color. What is the likely cause?

A1: Dark coloration, especially after a reaction involving organometallic reagents like Grignard or organolithium compounds, often indicates the presence of colloidal metal particles or decomposition products.[3] Inadequate quenching of the reaction or exposure to air can lead to oxidation and the formation of these colored impurities. A proper aqueous work-up is crucial to remove these.

Q2: I am having trouble separating my product from a non-polar impurity using flash chromatography. What could this impurity be?

A2: A common non-polar byproduct in reactions utilizing organometallic reagents is a coupling product. For instance, if a Grignard reagent is formed, Wurtz-type coupling can occur, leading to a longer-chain hydrocarbon. These coupled products are often much less polar than the desired haloalkene.

Q3: How can I visualize this compound on a TLC plate?

A3: Alkyl halides can be challenging to visualize on TLC plates as they often do not absorb UV light and may not react with common stains.[4] However, you can try the following methods:

  • Potassium Permanganate Stain: The terminal alkene in your product is readily oxidized by potassium permanganate, which will result in a yellow or brown spot on a purple background.[5]

  • Iodine Chamber: Non-polar compounds, including haloalkenes, can often be visualized in an iodine chamber, where they will appear as brown spots.[6][7]

  • Phosphomolybdic Acid (PMA) Stain: This is a more universal stain that can visualize a wide range of organic compounds, including alkyl halides, upon heating.[4]

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a viable method, especially for larger-scale purifications.[1][8][9] It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the product.[2] A preliminary purification by extraction or a quick filtration through a silica plug is recommended to remove non-volatile impurities before distillation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation during Flash Column Chromatography

Symptom: Your product co-elutes with an impurity, resulting in broad or overlapping fractions.

Causality and Solution:

This issue typically arises from an inappropriate solvent system or improper column packing. The polarity of haloalkenes is relatively low, so a non-polar eluent system is required.

  • Optimize Your Solvent System:

    • Start with a very non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.[10]

  • Proper Column Packing:

    • Ensure your silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[10]

    • Use the correct ratio of silica gel to crude product, typically around 50:1 to 100:1 by weight for difficult separations.[10]

  • Dry Loading:

    • If your crude product is not very soluble in the initial chromatography solvent, consider dry loading. Dissolve your crude material in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting powder can be loaded onto the top of the column.[10]

Problem 2: Product Decomposition during Vacuum Distillation

Symptom: The distillation pot turns dark, and the yield of the distilled product is low.

Causality and Solution:

Even under vacuum, some compounds can decompose if the temperature is too high or if acidic/basic impurities are present.

  • Ensure a High Vacuum: Use a good quality vacuum pump and check for leaks in your system to achieve the lowest possible pressure, which will, in turn, lower the boiling point.

  • Use a Fractionating Column: For separating compounds with close boiling points, a short path distillation apparatus may not be sufficient. A Vigreux or packed fractionating column can improve separation efficiency.[9]

  • Pre-treat the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a water wash and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.

Problem 3: Emulsion Formation during Aqueous Work-up

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction, making separation difficult.

Causality and Solution:

Emulsions are often caused by the presence of fine particulate matter or amphiphilic byproducts.

  • Add Brine: Add a saturated solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

  • Filter the Mixture: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.

  • Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers. Sometimes, allowing the funnel to stand for an extended period can lead to the separation of the layers.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for small to medium-scale purification (100 mg to 5 g).

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

    • Visualize the plate using a potassium permanganate stain or an iodine chamber.

  • Column Preparation:

    • Select an appropriate size column.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with your chosen eluent.[11]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying gentle pressure with air or nitrogen.[12]

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation

This protocol is ideal for larger quantities of product (>5 g) that are thermally stable under reduced pressure.

  • Pre-treatment:

    • Perform an aqueous work-up as described in the troubleshooting section to remove salts and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

    • Use a heating mantle with a magnetic stirrer to heat the distillation flask.

  • Distillation Process:

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply the vacuum to the system.

    • Once the desired pressure is reached, begin heating the flask gently.

    • Collect any low-boiling fractions first.

    • Increase the temperature gradually until the desired product begins to distill. Collect this fraction in a separate receiving flask.

    • Monitor the temperature and pressure throughout the distillation.

  • Product Collection:

    • Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.

    • The purified product will be in the receiving flask.

Data Presentation

Technique Typical Scale Advantages Disadvantages
Flash Column Chromatography 100 mg - 5 gHigh resolution for separating closely related compounds.Can be time-consuming and uses large volumes of solvent.
Vacuum Distillation > 5 gEfficient for large quantities, removes non-volatile impurities.Risk of thermal decomposition, less effective for separating isomers with similar boiling points.[8]

Visualizations

Purification Workflow Decision Tree

This diagram can help you decide which purification method to use based on the scale of your reaction and the nature of the impurities.

Purification_Workflow Start Crude this compound Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash, brine) Start->Aqueous_Workup Scale_Check Reaction Scale? Aqueous_Workup->Scale_Check Small_Scale < 5 g Scale_Check->Small_Scale Small Large_Scale > 5 g Scale_Check->Large_Scale Large Chromatography Flash Column Chromatography Small_Scale->Chromatography Distillation_Check Thermally Stable? Large_Scale->Distillation_Check Pure_Product Pure Product Chromatography->Pure_Product Vacuum_Distillation Vacuum Distillation Distillation_Check->Vacuum_Distillation Yes Consider_Alternatives Consider Alternative Purification (e.g., Crystallization if solid derivative) Distillation_Check->Consider_Alternatives No Vacuum_Distillation->Pure_Product

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Flash Chromatography

This diagram illustrates the logical steps to take when troubleshooting poor separation in flash chromatography.

Chromatography_Troubleshooting Start Poor Separation in Flash Chromatography Check_Rf Is product Rf between 0.2-0.3 on TLC? Start->Check_Rf Adjust_Solvent Adjust Solvent Polarity (change solvent ratio or type) Check_Rf->Adjust_Solvent No Check_Loading How was the sample loaded? Check_Rf->Check_Loading Yes Adjust_Solvent->Start Wet_Load Wet Loading Check_Loading->Wet_Load Wet Dry_Load Dry Loading Check_Loading->Dry_Load Dry Consider_Dry_Load Consider Dry Loading to improve band sharpness Wet_Load->Consider_Dry_Load Check_Packing Is the column packed uniformly? Dry_Load->Check_Packing Consider_Dry_Load->Check_Packing Repack_Column Repack Column (ensure no air bubbles or cracks) Check_Packing->Repack_Column No Successful_Separation Successful Separation Check_Packing->Successful_Separation Yes Repack_Column->Start

Caption: Troubleshooting logic for flash chromatography.

References

  • Google Patents. (2021). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ChemUCSD. (2011, October 9). Flash Chromatography 101 [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • ResearchGate. (2019). The Recovery Process of Used Hydrocarbon Solvent by Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ResearchGate. (2025). Halo Columns: New Generation Technology for High Speed Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2015, October 29). Vacuum distillation [Video]. [Link]

  • University of Missouri–St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes | Chemistry [Video]. YouTube. [Link]

  • Solubility of Things. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Reddit. (2023, May 2). Alkane visualization on TLC? r/chemistry. [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • OMICS International. (n.d.). A Short Note on Vacuum Distillation. Retrieved from [Link]

  • YouTube. (2019, May 22). Quick Revision - Haloalkanes [Video]. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromomalondialdehyde.
  • University of Rochester. (n.d.). Organolithium Reagents. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 2-Bromo-9-chloro-1-nonene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of 2-Bromo-9-chloro-1-nonene derivatives.

Welcome to the technical support resource for the synthesis and scale-up of this compound derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile bifunctional intermediate. The unique structure, featuring a reactive vinyl bromide and a terminal alkyl chloride, makes it a valuable building block in multi-step syntheses. However, its preparation, particularly at scale, presents specific challenges that require careful control of reaction parameters.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and providing robust protocols to ensure success in your laboratory and pilot-plant operations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of the target molecule.

Q1: What is the most effective and scalable synthetic route to this compound? The most prevalent and industrially viable method is the allylic bromination of a suitable precursor, 9-chloro-1-nonene. This reaction specifically targets the hydrogen atom on the carbon adjacent to the double bond (the allylic position).[1][2] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator.

Q2: Why is N-Bromosuccinimide (NBS) strongly preferred over elemental bromine (Br₂) for this synthesis? While elemental bromine (Br₂) can perform brominations, it is not suitable for selective allylic bromination of an alkene like 9-chloro-1-nonene for two critical reasons.[3] Firstly, Br₂ readily adds across the double bond via an electrophilic addition mechanism, which would yield an undesired vicinal dibromide (1,2-dibromo-9-chlorononane).[3][4] Secondly, NBS provides a constant, but very low, concentration of Br₂ in situ throughout the reaction.[1][5][6] This low concentration is key to favoring the radical substitution pathway at the allylic position while suppressing the competing ionic addition reaction.[7] Furthermore, NBS is a crystalline solid, making it significantly easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[5]

Q3: What are the primary impurities and byproducts to anticipate when scaling up? Several byproducts can arise, and their formation is highly dependent on reaction conditions:

  • Isomeric Products: Due to the resonance-stabilized nature of the allylic radical intermediate, bromination can occur at either end of the radical system.[1][8] This can lead to the formation of constitutional isomers.

  • Vicinal Dibromide: As mentioned, if the concentration of Br₂ becomes too high, electrophilic addition to the alkene will occur, producing 1,2-dibromo-9-chlorononane.[3]

  • Succinimide: This is the byproduct from the NBS reagent itself and is typically removed during workup. It is poorly soluble in non-polar solvents like CCl₄, which can be a visual indicator of reaction progress.[6]

  • Unreacted Starting Material: Incomplete conversion will leave residual 9-chloro-1-nonene.

Q4: How does the terminal chloro- group at the 9-position influence the reaction? The chloro- group is sufficiently remote from the reactive alkene and allylic position, so it does not exert a significant electronic influence (inductive or resonance effect) on the radical bromination process. Its primary role is as a second functional handle for subsequent derivatization. The key consideration is ensuring that the reaction and workup conditions are not harsh enough to cause its displacement or elimination (e.g., via reaction with strong bases or nucleophiles).

Q5: What are the critical safety considerations for scaling up this synthesis?

  • Exothermicity: Radical chain reactions can be highly exothermic. Heat removal is paramount. The reaction should be conducted in a reactor with adequate cooling capacity, and the addition of the radical initiator should be carefully controlled to manage the rate of heat generation.

  • Reagent Handling: NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Radical initiators like benzoyl peroxide can be explosive under certain conditions (shock, heat) and must be handled according to safety data sheet (SDS) guidelines.

  • Solvent Safety: Chlorinated solvents like carbon tetrachloride (CCl₄), while effective, are toxic and environmentally harmful.[6] Safer alternatives like cyclohexane or acetonitrile should be considered and evaluated. Acetonitrile, in particular, has been shown to be a good replacement.[6]

  • Inert Atmosphere: Oxygen can interfere with radical reactions. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and to prevent the formation of unwanted oxidized byproducts.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Conversion of Starting Material 1. Inactive Radical Initiator: Initiators like AIBN or benzoyl peroxide have a finite shelf life and can decompose.1. Use a fresh, verified batch of the radical initiator. Ensure it has been stored correctly (typically refrigerated and protected from light).
2. Presence of Radical Inhibitors: The starting alkene may contain stabilizers (e.g., phenols) that quench the radical chain reaction.2. Purify the 9-chloro-1-nonene before use. A common method is to pass it through a short column of activated basic alumina to remove acidic impurities and inhibitors.
3. Insufficient Initiation Energy: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate.3. Consult the initiator's documentation for its 10-hour half-life temperature (T½) and ensure the reaction is run at or slightly above this temperature to generate a steady stream of radicals.
High Percentage of 1,2-Dibromo Impurity 1. High Local Concentration of Br₂: This indicates the ionic addition pathway is outcompeting the radical substitution.[3][6]1. Ensure excellent mixing to disperse NBS and any generated HBr/Br₂. Consider using a solvent in which NBS has low solubility (like CCl₄ or cyclohexane) to further control the release of bromine.[6] Avoid adding the entire batch of NBS at once in a large-scale reaction.
2. Presence of Protic/Polar Solvents: Polar solvents can stabilize ionic intermediates, favoring the electrophilic addition mechanism.2. Use non-polar solvents. If alternatives to CCl₄ are needed, cyclohexane is a good choice. Acetonitrile can also be effective.[6]
Formation of Multiple Isomeric Products 1. Inherent Radical Resonance: The allylic radical intermediate is resonance-stabilized, presenting two potential sites for the bromine radical to attack.[1][8]1. This is a mechanistic reality and cannot be fully suppressed. The product ratio is often difficult to control. The primary solution is to develop a robust purification method, such as fractional distillation under reduced pressure or preparative chromatography, to isolate the desired 2-bromo isomer.
Reaction Stalls or is Sluggish 1. Insufficient Light (for photo-initiation): If using UV light, the lamp may be too weak or the reactor material may block the required wavelength.1. Ensure the light source is of the correct wavelength and intensity. Use a reactor made of borosilicate or quartz glass that is transparent to UV light.
2. Low Temperature: While avoiding high temperatures is important, a temperature that is too low will slow down both initiation and propagation steps.2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) while monitoring the reaction progress by GC or TLC.
Troubleshooting Workflow Diagram

G start Reaction Issue Detected check_conversion Low or No Conversion? start->check_conversion check_purity High Impurity Levels? check_conversion->check_purity No initiator_issue Check Initiator: 1. Is it fresh? 2. Is temp correct for T½? check_conversion->initiator_issue Yes other_issues Consult further documentation check_purity->other_issues No dibromo_impurity Is impurity the 1,2-dibromide? check_purity->dibromo_impurity Yes inhibitor_issue Check Starting Material: - Contains inhibitors? initiator_issue->inhibitor_issue If initiator is OK solution1 Purify alkene via alumina plug. inhibitor_issue->solution1 Yes isomer_impurity Is it an isomeric bromo-alkene? dibromo_impurity->isomer_impurity No solution2 Improve mixing. Use non-polar solvent. Control reagent addition. dibromo_impurity->solution2 Yes solution3 Inherent to mechanism. Optimize purification (distillation/chromatography). isomer_impurity->solution3 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Section 3: Protocols and Methodologies

The following protocol is a representative procedure for the synthesis of this compound on a laboratory scale, with considerations for scale-up.

Protocol 1: Synthesis of this compound

Materials:

  • 9-chloro-1-nonene (purified through basic alumina)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Cyclohexane (or other suitable non-polar solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel (for larger scale, a dosing pump for initiator solution).

  • Heating/cooling circulator.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 9-chloro-1-nonene (1.0 eq) and anhydrous cyclohexane (approx. 5-10 volumes). Begin stirring and maintain a slow nitrogen purge.

  • Inerting: Heat the mixture to a gentle reflux (approx. 80°C for cyclohexane) for 30 minutes to drive off any dissolved oxygen, then cool to 40-50°C.

  • NBS Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) to the mixture. NBS is largely insoluble and will form a slurry.

  • Initiation: Begin heating the mixture back to a gentle reflux. Once the temperature is stable, add the radical initiator (AIBN, ~0.02 eq) in one portion for lab scale. For larger scale, add the initiator portion-wise or as a slow solution feed in cyclohexane to control the exotherm.

  • Reaction Monitoring: The reaction is exothermic. Maintain a gentle reflux using the circulator. The reaction mixture will turn yellow-orange. Monitor the reaction progress by GC or TLC, analyzing for the disappearance of 9-chloro-1-nonene. The reaction is typically complete in 2-4 hours. A key visual cue is the consumption of the dense NBS slurry, with the lighter succinimide byproduct floating to the surface.[6]

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of fresh cyclohexane.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with:

      • Saturated sodium thiosulfate solution (to quench any remaining bromine).

      • Saturated sodium bicarbonate solution (to remove any HBr).

      • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude brown oil must be purified to remove isomeric byproducts and non-volatile impurities. Purify by vacuum distillation. Collect the fraction corresponding to this compound.

Diagram: Radical Chain Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Br2 (from NBS+HBr) 2 Br• 2 Br• I->2 Br• Heat/Light Alkene 9-chloro-1-nonene Allyl_Radical Allylic Radical (Resonance Stabilized) Product This compound Allyl_Radical->Product + Br2 Br• Br• Allyl_Radical->Br• - HBr Product->Br• - Br• Br•->Allyl_Radical + Alkene Br•_t Br• Br2_t Br2 Br•_t->Br2_t Br•_t2 Br• Br•_t2->Br2_t

Caption: Radical chain mechanism for allylic bromination with NBS.

Section 4: Derivatization for Drug Development

The this compound is a bifunctional molecule, allowing for sequential, selective reactions. This is highly valuable in constructing complex molecules for drug development.

Q: How can I selectively react with the vinyl bromide in the presence of the alkyl chloride? The vinyl bromide is significantly more reactive in certain C-C bond-forming reactions, such as Suzuki or Stille couplings. The alkyl chloride is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Q: Can I form a Grignard reagent from this molecule? This is challenging but potentially feasible. The formation of a Grignard reagent at the vinyl bromide position (R-MgBr) is possible.[9] However, careful control of conditions is required.

  • Challenge: The newly formed Grignard reagent is a strong nucleophile and base and could potentially react intramolecularly with the terminal alkyl chloride, leading to cyclization or oligomerization.[10][11]

  • Strategy: Use low temperatures during Grignard formation and reaction with an electrophile to favor the intermolecular reaction over the slower intramolecular side reaction. This approach is often referred to as "kinetic control." The use of Rieke magnesium (highly activated magnesium) can facilitate Grignard formation at lower temperatures.

References

  • The Essential Guide to NBS: Mastering Allylic and Benzylic Bromin
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts.
  • What is Allylic Bromination?. (2013). Master Organic Chemistry.
  • Wohl-Ziegler Reaction. Organic Chemistry Portal.
  • Method for preparing α,ω-bromochloroalkanes.
  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
  • Allylic Bromination and Benzylic Bromination with NBS. (2020). Organic Chemistry - YouTube.
  • Grignard Reaction. Organic Chemistry Portal.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Preparing Alkyl Halides from Alkenes - Allylic Bromin
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry.

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Technical Support Center: Managing Competing Reactions at Two Halide Centers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing selectivity in dihalogenated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of controlling reactivity at two distinct or identical halide centers. Here, we provide in-depth, field-proven insights through a series of frequently asked questions, troubleshooting scenarios, and validated experimental protocols. Our goal is to empower you to move beyond trial-and-error and make informed, mechanism-driven decisions in your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about achieving selectivity in cross-coupling reactions involving dihalogenated substrates.

Q1: What are the primary factors controlling selectivity between two identical halides (e.g., in 1,4-dibromobenzene)?

A1: Achieving selective mono-functionalization over di-functionalization on a substrate with identical halides is a classic challenge of kinetic control. The reaction must be stopped after the first coupling event occurs at a sufficient rate, but before the second coupling begins. The key factors to manipulate are:

  • Stoichiometry: Precise control over the limiting reagent (usually the organometallic partner, e.g., boronic acid) is critical. Using 0.95–1.05 equivalents of the coupling partner is a common starting point.

  • Catalyst System (Ligand Choice): This is arguably the most powerful tool. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[1][2] After the first coupling, the product-catalyst complex is significantly more sterically hindered, which kinetically disfavors the second oxidative addition step.[1][3] The electronic properties of the ligand also play a crucial role in tuning the reactivity of the metal center.[4]

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can significantly enhance selectivity by slowing down the less-favored second coupling event.

Q2: How can I achieve a chemoselective reaction at one type of halide over another (e.g., C-I vs. C-Br)?

A2: This form of selectivity, known as chemoselectivity, relies on the inherent reactivity differences of the carbon-halogen bonds. The rate of oxidative addition to a Pd(0) center generally follows the trend: C–I > C–OTf > C–Br >> C–Cl .[5][6]

  • For C-I vs. C-Br: The C-I bond is substantially more reactive. Selective coupling at the iodine center can often be achieved with high fidelity by using standard palladium catalysts (e.g., Pd(PPh₃)₄) at or slightly above room temperature. The C-Br bond will typically remain untouched under these milder conditions.[7][8]

  • For C-Br vs. C-Cl: The reactivity difference is smaller, making this a more challenging transformation. Success often requires careful tuning of the catalyst system. Specialized ligands have been developed that can promote reactivity at the C-Br bond while leaving the C-Cl bond intact.[5]

Q3: What is the mechanistic role of a bulky phosphine ligand in promoting mono-substitution?

A3: Bulky phosphine ligands, such as the Buchwald-type biarylphosphines, create a sterically demanding environment around the palladium catalyst.[2] This has a profound impact on the catalytic cycle:

  • First Oxidative Addition: The Pd(0) complex, supported by the bulky ligand, readily undergoes oxidative addition into one of the C-X bonds of the dihalide.

  • Product Formation: After transmetalation and reductive elimination, the mono-substituted product is formed.

  • Second Oxidative Addition (Hindered): The resulting mono-substituted aryl halide is now a much bulkier substrate. The steric clash between the newly installed group and the large phosphine ligand on the palladium center creates a high activation barrier for the second oxidative addition, effectively shutting down or dramatically slowing the path to di-substitution.[1]

This relationship is visualized in the diagram below.

cluster_cycle1 First Catalytic Cycle (Favored) cluster_cycle2 Second Catalytic Cycle (Disfavored) A Pd(0)L₂ + Br-Ar-Br B Oxidative Addition 1 (Low Steric Hindrance) A->B C Br-Ar-Pd(II)L₂-Br B->C D Transmetalation & Reductive Elimination C->D D->A Regenerates Pd(0)L₂ E Product 1: Br-Ar-R' D->E F Pd(0)L₂ + Br-Ar-R' E->F Product from Cycle 1 becomes substrate G Oxidative Addition 2 (High Steric Hindrance) F->G High Ea H R'-Ar-Pd(II)L₂-Br G->H I Transmetalation & Reductive Elimination H->I J Product 2: R'-Ar-R' I->J

Caption: Steric hindrance from bulky ligands (L) disfavors the second oxidative addition.

Q4: My reaction is giving a mixture of starting material, mono-, and di-substituted products. What is the first parameter I should adjust?

A4: A complex mixture indicates that both reaction steps are occurring but neither is going to completion or achieving selectivity. The most logical first step is to lower the reaction temperature . A modest decrease (e.g., from 100 °C to 80 °C) can significantly impact the relative rates of the first and second couplings, often improving selectivity for the mono-substituted product without completely halting the reaction. If this fails, the next step should be to re-evaluate the ligand choice or precisely control the stoichiometry of the limiting reagent.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving specific experimental failures.

Issue 1: Low Selectivity for Mono-substitution (Excess Di-substituted Product)

You are aiming for the mono-substituted product but observe a significant amount (>10-15%) of the di-substituted byproduct.

Logical Troubleshooting Workflow:

G start Problem: High Di-substitution check_stoi 1. Verify Stoichiometry (Is Boronic Acid truly limiting?) start->check_stoi lower_temp 2. Lower Temperature (e.g., decrease by 20 °C) check_stoi->lower_temp If stoichiometry is correct change_ligand 3. Increase Ligand Bulk (e.g., PPh₃ → XPhos) lower_temp->change_ligand If still unselective reduce_time 4. Reduce Reaction Time (Monitor by TLC/LCMS) change_ligand->reduce_time If conversion is slow success Success: High Mono-selectivity reduce_time->success

Caption: Decision tree for optimizing mono-substitution selectivity.

Solutions Table:

ParameterRecommended ChangeRationale
Stoichiometry Re-weigh coupling partner; use exactly 0.95-1.0 eq.The most common cause of over-reaction is an excess of the limiting reagent. Ensure accurate measurement.
Temperature Decrease in 10-20 °C increments.The second coupling step often has a higher activation energy. Lowering the temperature will slow it down more significantly than the first coupling, increasing selectivity.[9]
Ligand Switch to a bulkier, more electron-rich ligand.Bulky ligands like Buchwald's biarylphosphines (XPhos, SPhos) or cataCXium® ligands are designed to sterically block the second oxidative addition.[1][10][11]
Base Switch to a weaker base (e.g., K₃PO₄ instead of K₂CO₃).A weaker base can slow the overall catalytic turnover, sometimes allowing for better kinetic differentiation between the two reaction sites.[9]
Reaction Time Monitor the reaction closely and quench as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, will inevitably lead to the formation of the thermodynamically favored di-substituted product.
Issue 2: Poor Conversion / Stalled Reaction

The reaction stops prematurely, leaving a significant amount of starting material, or fails to initiate at all.

Potential Causes & Solutions:

  • Catalyst Deactivation: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition.[6]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (degas solvents thoroughly).[6] Using more robust, sterically hindered ligands can protect the palladium center and prevent aggregation.[11] Consider using a pre-catalyst that forms the active Pd(0) species more readily.[12]

  • Reagent Quality:

    • Solution: Use high-purity, anhydrous solvents and reagents. Boronic acids can degrade over time; use a fresh bottle or verify its quality. Impurities, especially water in some cases, can poison the catalyst or interfere with the catalytic cycle.[13]

  • Base Incompatibility:

    • Solution: The base is crucial for activating the organoboron reagent in Suzuki couplings.[14] Ensure the chosen base is strong enough for the specific coupling partners but not so strong that it causes substrate decomposition. K₃PO₄ and Cs₂CO₃ are often effective and well-tolerated choices.

  • Slow Oxidative Addition: This is particularly common with less reactive halides like aryl chlorides.

    • Solution: Increase the temperature carefully. More importantly, use a catalyst system known for activating C-Cl bonds, which typically involves very electron-rich ligands like tBuXPhos or N-heterocyclic carbenes (NHCs).[1]

Section 3: Key Experimental Protocols

These protocols provide validated starting points for achieving high selectivity.

Protocol 1: Selective Mono-Arylation of 1,4-Dibromobenzene (Suzuki Coupling)

This protocol is designed to favor the synthesis of 4-bromo-4'-methylbiphenyl.

  • Reagents & Stoichiometry:

    • 1,4-Dibromobenzene (1.0 eq, 236 mg)

    • 4-Methylphenylboronic acid (1.05 eq, 143 mg)

    • Pd(OAc)₂ (2 mol%, 4.5 mg)

    • SPhos (4 mol%, 16.4 mg)

    • K₃PO₄ (2.0 eq, 424 mg)

    • Toluene/H₂O (5:1 mixture, 6 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 1,4-dibromobenzene, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion (consumption of starting material), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: High selectivity for the mono-arylated product (>90%) with minimal formation of the di-arylated byproduct.

Protocol 2: Chemoselective Sonogashira Coupling of 1-Bromo-4-iodobenzene

This protocol demonstrates highly selective C-C bond formation at the more reactive C-I position.[6]

  • Reagents & Stoichiometry:

    • 1-Bromo-4-iodobenzene (1.0 eq, 283 mg)

    • Phenylacetylene (1.1 eq, 112 mg, 122 µL)

    • Pd(PPh₃)₂Cl₂ (1.5 mol%, 10.5 mg)

    • CuI (3 mol%, 5.7 mg)

    • Triethylamine (TEA) (5 mL)

    • THF (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous, degassed THF and TEA via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by column chromatography to yield (4-bromophenyl)(phenyl)acetylene.

  • Expected Outcome: Excellent chemoselectivity (>98%) for coupling at the iodo- position.[6][7]

References

  • Engle, K. M., & Yu, J.-Q. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . ACS Catalysis, 3(6), 1363–1373. [Link]

  • Gonsalvi, L., Adams, H., Sunley, G. J., Ditzel, E., & Haynes, A. (2002). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis . Journal of the American Chemical Society, 124(45), 13597–13612. [Link]

  • Shields, J. D., Ahn, J., & Sanford, M. S. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) . Organometallics, 39(1), 138-142. [Link]

  • Wang, Y., & Gevorgyan, V. (2013). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions . The Journal of organic chemistry, 78(11), 5373-5378. [Link]

  • Chan, C. T. (2021). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions . PolyU Electronic Theses. [Link]

  • Sonogashira Coupling . (2024). Chemistry LibreTexts. [Link]

  • Ligand design for cross-couplings: phosphines . (2024). OpenChemHub via YouTube. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction . (2007). ResearchGate. [Link]

  • Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study . (2023). ACS Omega. [Link]

  • Understanding Site Selectivity in the Palladium-Catalyzed Cross-Coupling of Allenylsilanolates . (2011). ResearchGate. [Link]

  • Lennon, G., O'Boyle, C., Carrick, A. I., & Dingwall, P. (2022). Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions . Catalysis Science & Technology, 12(23), 7214-7224. [Link]

  • Steric and Electronic Effect from Bidentate Phosphine Ligand on the Ru(Ⅱ) Catalyzed Hydrogenation of Carbon Dioxide . (2016). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . (2010). Nobel Prize Outreach. [Link]

  • Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions . (2022). Catalysis Science & Technology (RSC Publishing). [Link]

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  • Buchwald–Hartwig amination . Wikipedia. [Link]

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  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes . (2020). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Dihalogenated Alkenes in Synthesis: The Strategic Advantage of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Differentiated Reactivity

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, building blocks with multiple, orthogonally reactive functional groups are invaluable. Dihalogenated alkenes serve as versatile scaffolds, offering at least three potential sites for chemical modification: the two carbon-halogen bonds and the carbon-carbon double bond. However, the true synthetic power is unlocked when the reactivity of these sites can be precisely controlled. This guide provides an in-depth comparison of 2-bromo-9-chloro-1-nonene against other classes of dihalogenated alkenes, highlighting its unique advantages derived from the inherent electronic and steric differences between its reactive centers. We will explore how these differences enable highly chemoselective transformations, streamlining complex synthetic routes.

The Unique Reactivity Profile of this compound

This compound is not merely another dihalogenated alkene; it is a sophisticated synthetic intermediate designed for sequential, controlled functionalization.[1][2] Its utility stems from the presence of three distinct reactive sites with a predictable hierarchy of reactivity.

  • Vinylic Bromide (C-Br): The C(sp²)-Br bond is the most versatile site for many transformations. It is readily activated for organometallic reagent formation (e.g., Grignard) and is a prime substrate for palladium-catalyzed cross-coupling reactions.

  • Primary Alkyl Chloride (C-Cl): The C(sp³)-Cl bond is significantly less reactive towards oxidative addition with metals like magnesium compared to the C-Br bond.[3] It primarily acts as a handle for nucleophilic substitution (SN2) reactions.

  • Terminal Alkene (C=C): The double bond can undergo a wide range of addition reactions, including halogenation, epoxidation, and hydroboration, typically after the more labile halide positions have been addressed.

This inherent differentiation allows a chemist to perform a reaction at one site while leaving the others intact, a concept known as chemoselectivity.[4]

cluster_molecule This compound mol Br-(C=CH2)-(CH2)7-Cl node_br Vinylic Bromide node_alkene Terminal Alkene node_cl Alkyl Chloride react_br • Grignard Formation • Cross-Coupling (Suzuki, etc.) • Lithiation node_br->react_br react_alkene • Epoxidation • Dihalogenation • Hydroboration-Oxidation node_alkene->react_alkene react_cl • SN2 Substitution (e.g., with N3-, CN-) • Finkelstein Reaction node_cl->react_cl

Figure 1: Reactivity map of this compound.

Comparative Analysis in Key Synthetic Transformations

The strategic advantage of this compound becomes evident when its performance is compared with other dihalogenated alkenes in cornerstone synthetic reactions.

Chemoselective Grignard Reagent Formation

The formation of a Grignard reagent is a fundamental C-C bond-forming reaction.[5][6] The success of this reaction with dihalogenated substrates hinges on the ability to form a mono-Grignard reagent selectively.

  • This compound: This molecule excels in this area. The carbon-bromine bond is significantly weaker and more polarized than the carbon-chlorine bond, leading to preferential oxidative insertion of magnesium at the vinylic bromide position.[3] This chemoselectivity is crucial, as it leaves the alkyl chloride terminus available for subsequent reactions. The greater reactivity of organobromides over organochlorides in forming Grignard reagents is a well-established principle in organic chemistry.[7]

  • Alternative Dihaloalkenes (e.g., 1,8-dibromooctene): When both halogens are identical, achieving selective mono-Grignard formation is challenging. The reaction often yields a mixture of the starting material, the desired mono-Grignard reagent, the di-Grignard reagent, and products from intermolecular Wurtz-type coupling. This lack of selectivity complicates purification and reduces the overall yield of the desired product.

  • Alternative Dihaloalkenes (e.g., 1-bromo-8-iodooctene): While a C-I bond is even more reactive than a C-Br bond, organoiodides can be less stable and more prone to side reactions. The Br/Cl combination in this compound offers an optimal balance of differential reactivity and reagent stability.

cluster_br_cl This compound cluster_br_br 1,8-Dibromooctene start React Dihaloalkene with Mg(0) in THF path1_start Preferential Reaction Site? start->path1_start path2_start Equivalent Reaction Sites start->path2_start path1_br C-Br Bond (Weaker, More Reactive) path1_start->path1_br Yes path1_cl C-Cl Bond (Stronger, Less Reactive) path1_start->path1_cl No path1_end Selective Mono-Grignard BrMg-(C=CH2)-(CH2)7-Cl path1_br->path1_end path2_end Mixture of Products: • Mono-Grignard • Di-Grignard • Wurtz Coupling path2_start->path2_end

Figure 2: Logical workflow for chemoselective Grignard formation.
Sequential Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis.[8] The ability to perform multiple, different coupling reactions on the same molecule in a defined order is a powerful strategy.

  • This compound: The vinylic bromide is an excellent substrate for a wide range of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Negishi couplings.[9][10] Under typical conditions for these reactions, the primary alkyl chloride remains untouched. This allows for the initial installation of a desired group at the C2 position. The resulting product, now containing a chloroalkyl chain, can then be subjected to a second, different coupling reaction that is effective for alkyl chlorides (e.g., using specific nickel or palladium catalysts with specialized ligands) or used in a nucleophilic substitution reaction.

  • Vicinal Dihaloalkenes (e.g., 1,2-dibromoethene): These are classic substrates for the stereospecific synthesis of di- and tri-substituted alkenes.[11] It is possible to achieve mono-coupling, but it often requires careful control of stoichiometry and reaction conditions to prevent double addition. The reactivity difference between the first and second coupling is not as pronounced as the Br/Cl difference in our target molecule.

  • Geminal Dihaloalkenes (e.g., 1,1-dichloro-1-nonene): These are valuable precursors for synthesizing alkynes (via elimination) or for introducing two substituents at the same carbon atom through sequential cross-coupling. However, they do not offer the ability to functionalize two distant points of a carbon chain in the way that this compound does.

Intramolecular Cyclization Reactions

The nine-carbon chain of this compound is well-suited for the formation of medium-sized rings, which are common motifs in natural products.

  • This compound: A classic strategy involves converting one halide into a nucleophile and the other into an electrophile to trigger cyclization. For instance, one could perform a Finkelstein reaction on the alkyl chloride to generate a more reactive alkyl iodide. Simultaneously, the vinylic bromide could be converted to a vinyl lithium or Grignard reagent. The subsequent intramolecular reaction would form a nine-membered ring. Alternatively, radical cyclization methodologies can be employed where a radical generated at one end of the chain adds to the double bond.[12]

  • Shorter Dihaloalkenes (e.g., 1-bromo-4-chloro-1-butene): These substrates are used to form smaller, more common five- or six-membered rings. The comparison is not one of superiority, but of applicability; this compound provides access to larger ring systems that are synthetically more challenging to construct via other methods.

Data Summary: A Head-to-Head Comparison

FeatureThis compoundVicinal Dihaloalkenes (e.g., 1,2-dibromoethene)Geminal Dihaloalkenes (e.g., 1,1-dibromoethene)Symmetrical Dihaloalkanes (e.g., 1,8-dibromooctene)
Primary Advantage Orthogonal reactivity for sequential functionalizationStereospecific alkene synthesisAlkyne synthesis; gem-disubstitutionAccess to α,ω-difunctional alkanes
Chemoselectivity Excellent (C-Br vs. C-Cl)Moderate (requires careful control)Good (first coupling is usually faster)Poor (statistical mixtures)
Grignard Formation Selective mono-Grignard at C-BrNot typically used for this purposeCan form vinyllithium reagentsProne to di-Grignard and coupling
Cross-Coupling Ideal for sequential, different couplingsIdeal for sequential, same/similar couplingsGood for sequential couplings at one carbonDifficult to control mono-coupling
Key Applications Convergent synthesis of complex molecules with long chainsSynthesis of substituted alkenes and polymersSynthesis of terminal alkynes and ketonesSynthesis of symmetrical molecules, polymers

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and laboratory conditions. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Chemoselective Grignard Formation from this compound

This protocol is adapted from established procedures for selective Grignard formation from bromo-chloro substrates.[3]

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a small crystal of iodine to the flask and gently warm under a flow of nitrogen until the iodine color dissipates. This indicates the activation of the magnesium surface.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Addition: Once the exothermic reaction begins (as evidenced by gentle refluxing), add the remaining THF solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Usage: The resulting grey-black solution of (9-chloro-1-nonen-2-yl)magnesium bromide is used directly in the next step without isolation.

Causality Note: Anhydrous THF is critical. Grignard reagents are strong bases and are rapidly quenched by protic solvents like water.[6] The C-Br bond's lower bond dissociation energy compared to the C-Cl bond is the fundamental reason for the selective reaction with magnesium.

Protocol 2: Sequential Suzuki Coupling and Nucleophilic Substitution

This protocol demonstrates the sequential functionalization capabilities.

start This compound step1 Step 1: Suzuki Coupling - Arylboronic Acid - Pd(PPh3)4, Base (Na2CO3) - Toluene/H2O start->step1 prod1 Intermediate: 2-Aryl-9-chloro-1-nonene step1->prod1 step2 Step 2: Nucleophilic Substitution - Sodium Azide (NaN3) - DMF, 80 °C prod1->step2 final_prod Final Product: 9-Azido-2-aryl-1-nonene step2->final_prod

Figure 3: Workflow for sequential functionalization of this compound.
  • Suzuki Coupling (Vinyl Bromide):

    • To a solution of this compound (1.0 eq) in toluene, add the desired arylboronic acid (1.1 eq), an aqueous solution of sodium carbonate (2 M, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Heat the reaction to 90 °C and stir vigorously for 12-18 hours until TLC or GC-MS analysis shows consumption of the starting material.

    • Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the 2-aryl-9-chloro-1-nonene intermediate.

  • Nucleophilic Substitution (Alkyl Chloride):

    • Dissolve the purified intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the mixture to 80 °C and stir for 6-12 hours until the reaction is complete.

    • Cool the reaction, pour into water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield the final 9-azido-2-aryl-1-nonene product.

Causality Note: The choice of a palladium catalyst with phosphine ligands is standard for activating aryl/vinyl halides for Suzuki coupling, while the alkyl chloride remains inert.[13] The subsequent SN2 reaction requires a polar aprotic solvent like DMF to solvate the cation (Na⁺) and accelerate the reaction of the azide nucleophile with the primary alkyl chloride.

Conclusion and Outlook

While various dihalogenated alkenes have their place in the synthetic chemist's toolbox, this compound stands out for its pre-programmed, hierarchical reactivity. Its ability to undergo selective Grignard formation at the C-Br bond and its amenability to sequential cross-coupling and substitution reactions make it a superior choice for the convergent synthesis of complex, multifunctional molecules. For researchers and drug development professionals, employing such a strategically designed building block can significantly reduce the number of synthetic steps, improve overall yields, and facilitate the rapid generation of molecular diversity. The principles of chemoselectivity demonstrated by this molecule underscore a fundamental goal of modern organic synthesis: to build complex structures with precision and efficiency.

References

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A Comparative Guide to NMR Analysis of 2-Bromo-9-chloro-1-nonene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. For drug development professionals and researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the structure of novel compounds and reaction products. This guide provides an in-depth comparative analysis of the NMR spectra of potential reaction products derived from 2-Bromo-9-chloro-1-nonene, a versatile bifunctional building block. By understanding the subtle yet significant shifts and coupling patterns in their NMR spectra, scientists can confidently identify and differentiate between various structural isomers and reaction outcomes.

The presence of two distinct halogen atoms at different positions in this compound, one on a vinylic carbon and the other on a primary alkyl carbon, presents a unique platform for selective chemical transformations. This guide will explore the expected ¹H and ¹³C NMR spectral data for products resulting from nucleophilic substitution and electrophilic addition reactions, providing a framework for the analysis of these complex molecules.

Potential Reaction Pathways of this compound

To illustrate the comparative NMR analysis, we will consider two plausible reaction pathways for this compound:

  • Nucleophilic Substitution at the C9 position: Reaction with a nucleophile, such as sodium methoxide (NaOCH₃), is expected to selectively displace the chlorine atom at the C9 position, leaving the vinylic bromide intact. This selectivity is due to the higher reactivity of primary alkyl halides in Sₙ2 reactions compared to vinylic halides.[1]

  • Electrophilic Addition to the Alkene: The double bond can undergo electrophilic addition. For instance, reaction with hydrobromic acid (HBr) would lead to the addition of a proton and a bromide ion across the double bond, following Markovnikov's rule where the bromine adds to the more substituted carbon.

The following diagram illustrates these potential transformations:

G cluster_0 Reaction Pathways Start This compound Subst Nucleophilic Substitution (e.g., NaOCH₃) Start->Subst C9-Cl targeted Add Electrophilic Addition (e.g., HBr) Start->Add C1=C2 targeted Prod_Subst Product A: 2-Bromo-9-methoxy-1-nonene Subst->Prod_Subst Prod_Add Product B: 2,2-Dibromo-9-chlorononane Add->Prod_Add

Caption: Potential reaction pathways for this compound.

Experimental Protocols

General NMR Acquisition Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • DEPT-135 Experiment: To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 experiment should be performed.[2][3][4][5][6]

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters should be optimized according to the instrument manufacturer's recommendations.

The following diagram outlines the general workflow for NMR data acquisition and analysis:

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D DEPT-135 Acquisition A->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E->F G Structure Elucidation F->G

Caption: General workflow for NMR sample analysis.

Comparative NMR Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectral data for the starting material and the two potential reaction products. This data is simulated based on established principles of NMR spectroscopy for halogenated and unsaturated compounds.[7][8][9][10][11][12][13]

Starting Material: this compound
¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H1a~5.6d1H=CH₂ (geminal)
H1b~5.4d1H=CH₂ (geminal)
H3~2.4t2H-CH₂-C=
H9~3.5t2H-CH₂-Cl
H4-H8~1.3-1.8m10H-(CH₂)₅-
¹³C NMR Predicted δ (ppm) DEPT-135 Assignment
C1~118Positive (CH₂)=CH₂
C2~138No SignalC=C-Br
C3~35Negative (CH₂)-CH₂-C=
C9~45Negative (CH₂)-CH₂-Cl
C4-C8~28-32Negative (CH₂)-(CH₂)₅-

The key features in the NMR spectra of the starting material are the vinylic proton signals between 5.4 and 5.6 ppm and the downfield shifts of the carbons bearing the halogen atoms.[14] The geminal protons on C1 will exhibit a small coupling constant.[15][16]

Product A: 2-Bromo-9-methoxy-1-nonene
¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H1a~5.6d1H=CH₂ (geminal)
H1b~5.4d1H=CH₂ (geminal)
H3~2.4t2H-CH₂-C=
H9~3.4t2H-CH₂-OCH₃
OCH₃~3.3s3H-OCH₃
H4-H8~1.3-1.6m10H-(CH₂)₅-
¹³C NMR Predicted δ (ppm) DEPT-135 Assignment
C1~118Positive (CH₂)=CH₂
C2~138No SignalC=C-Br
C3~35Negative (CH₂)-CH₂-C=
C9~73Negative (CH₂)-CH₂-OCH₃
OCH₃~59Positive (CH₃)-OCH₃
C4-C8~26-30Negative (CH₂)-(CH₂)₅-

The most significant changes in the NMR spectra upon substitution of chlorine with a methoxy group are the appearance of a sharp singlet at ~3.3 ppm in the ¹H NMR spectrum, integrating to three protons, and a new signal at ~59 ppm in the ¹³C NMR spectrum, corresponding to the methoxy carbon. The chemical shift of C9 will also shift significantly downfield to ~73 ppm due to the deshielding effect of the oxygen atom.

Product B: 2,2-Dibromo-9-chlorononane
¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H1~2.1s3H-CH₃
H3~2.3t2H-CH₂-CBr₂-
H9~3.5t2H-CH₂-Cl
H4-H8~1.3-1.9m10H-(CH₂)₅-
¹³C NMR Predicted δ (ppm) DEPT-135 Assignment
C1~35Positive (CH₃)-CH₃
C2~70No Signal-CBr₂-
C3~45Negative (CH₂)-CH₂-CBr₂-
C9~45Negative (CH₂)-CH₂-Cl
C4-C8~28-32Negative (CH₂)-(CH₂)₅-

Following the electrophilic addition of HBr, the vinylic signals in both ¹H and ¹³C NMR spectra will disappear. A new singlet corresponding to a methyl group (C1) will appear around 2.1 ppm in the ¹H NMR spectrum. The C2 carbon, now bonded to two bromine atoms, will be significantly deshielded and appear around 70 ppm in the ¹³C NMR spectrum as a quaternary carbon (no signal in DEPT-135).

Conclusion

The NMR analysis of the reaction products of this compound provides a clear and definitive method for their structural elucidation. By carefully examining the chemical shifts, coupling patterns, and integration of the proton signals, alongside the carbon chemical shifts and DEPT-135 data, researchers can unambiguously distinguish between products of nucleophilic substitution and electrophilic addition. This guide serves as a foundational reference for scientists working with this and structurally related halogenated alkenes, enabling more efficient and accurate characterization of their synthetic products. The ability to monitor these reactions in real-time using NMR can also provide valuable kinetic and mechanistic insights.[17][18][19][20][21]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-9-chloro-1-nonene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the mass spectrometric analysis of 2-Bromo-9-chloro-1-nonene and its derivatives. This document is intended for researchers, scientists, and drug development professionals who are tasked with the structural elucidation and quantification of these complex halogenated alkenes. In the following sections, we will delve into the nuanced fragmentation behaviors of these molecules, compare leading analytical methodologies, and provide a robust, field-tested experimental protocol.

Introduction: The Analytical Challenge

This compound presents a unique set of analytical challenges due to its bifunctional nature, long aliphatic chain, and the presence of two different halogen atoms. The vinyl bromide moiety, the terminal double bond, and the long alkyl chain terminating in a chlorine atom all influence the molecule's ionization and fragmentation behavior in a mass spectrometer. A thorough understanding of these influences is paramount for accurate structural confirmation and isomeric differentiation.

The primary objectives when analyzing this class of compounds are typically:

  • Unambiguous identification of the molecular ion.

  • Characterization of the fragmentation pathways to confirm the structure.

  • Development of a robust and reproducible analytical method for separation and detection.

This guide will address these objectives by providing both theoretical insights and practical, actionable protocols.

Deciphering the Fragmentation Puzzle: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. While this can make spectral interpretation challenging, it also provides a wealth of structural information. For this compound, the 70 eV EI mass spectrum is predicted to be rich with structurally significant ions.

The Molecular Ion and its Isotopic Signature

A key feature in the mass spectrum of any halogenated compound is the isotopic pattern of the molecular ion (M⁺˙). Both bromine and chlorine have two stable isotopes with significant natural abundances:

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), an approximate 1:1 ratio.

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), an approximate 3:1 ratio.

For a molecule containing one bromine and one chlorine atom, such as this compound, the molecular ion region will exhibit a characteristic cluster of peaks at M⁺˙, (M+2)⁺˙, and (M+4)⁺˙. The theoretical relative abundances of these peaks are approximately 3:4:1, a distinctive signature that provides strong evidence for the presence of one bromine and one chlorine atom.[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of the this compound radical cation is expected to be driven by the presence of the double bond and the two halogen atoms. The most probable cleavage events are those that lead to the formation of stable carbocations and radicals.[4]

2.2.1. Allylic Cleavage

The presence of the double bond makes the allylic C-C bond susceptible to cleavage, leading to the formation of a resonance-stabilized allylic cation.[4][5][6]

Figure 1: Proposed allylic cleavage of this compound.

2.2.2. Halogen Loss

The C-Br and C-Cl bonds are relatively weak and can undergo homolytic or heterolytic cleavage. The loss of a bromine radical is generally more favorable than the loss of a chlorine radical.

Figure 2: Loss of halogen radicals from the molecular ion.

2.2.3. Alpha-Cleavage

Cleavage of the C-C bond adjacent to the halogen-bearing carbon (alpha-cleavage) can also occur, particularly for the chlorine atom at the end of the long alkyl chain.

Figure 3: Alpha-cleavage leading to the formation of a chloromethyl cation.

2.2.4. Long-Chain Fragmentation

The long C7 alkyl chain connecting the two functional ends of the molecule will also undergo fragmentation, typically resulting in a series of carbocation fragments separated by 14 amu (CH₂).[7][8]

A summary of the predicted key fragments is presented in Table 1.

m/z (nominal) Proposed Fragment Ion Formation Pathway Isotopic Pattern
238/240/242[C₉H₁₆BrCl]⁺˙Molecular Ion3:4:1
159/161[C₉H₁₆Cl]⁺Loss of •Br3:1
195/197[C₉H₁₆Br]⁺Loss of •Cl1:1
135/137[C₃H₄Br]⁺Allylic Cleavage1:1
49/51[CH₂Cl]⁺Alpha-Cleavage3:1
41, 55, 69...[CₙH₂ₙ₊₁]⁺Alkyl Chain Cleavage-

Table 1: Predicted key fragment ions for this compound in EI-MS.

Comparative Guide to Analytical Methodologies

The choice of analytical technique is critical for the successful analysis of this compound derivatives. The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its own set of advantages and disadvantages for this particular analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of this compound, GC-MS is a highly suitable technique.[9][10][11]

  • Strengths:

    • Excellent chromatographic resolution of isomers and impurities.

    • Robust and widely available instrumentation.

    • EI ionization provides detailed, reproducible fragmentation patterns for structural elucidation and library matching.

  • Considerations:

    • Thermal lability of the analyte could lead to degradation in the injector or column.

    • Not suitable for non-volatile derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique, but the nonpolar nature of this compound makes ionization challenging with standard Electrospray Ionization (ESI).

  • Electrospray Ionization (ESI): ESI is inefficient for nonpolar compounds. Derivatization to introduce a readily ionizable group would be necessary, adding complexity to the workflow.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds and could be a viable option. It typically produces protonated molecules ([M+H]⁺) with less fragmentation than EI.[13][14]

  • Atmospheric Pressure Photoionization (APPI): APPI is another alternative for nonpolar analytes and can be more sensitive than APCI for certain compounds.[15][16]

Head-to-Head Comparison
Parameter GC-MS (EI) LC-MS (ESI) LC-MS (APCI)
Analyte Polarity Ideal for volatile, nonpolar to semi-polar compounds.Best for polar, ionizable compounds.Suitable for a wide range of polarities, including nonpolar.
Ionization Hard ionization, extensive fragmentation.Soft ionization, minimal fragmentation. Requires derivatization for this analyte.Soft ionization, some fragmentation possible.
Structural Information Rich fragmentation patterns for detailed structural elucidation.Primarily molecular weight information.Molecular weight and some structural information from in-source CID.
Sensitivity Generally high for amenable compounds.Can be very high for ionizable compounds.Good sensitivity for a broad range of compounds.
Sample Preparation Relatively simple, dissolution in a volatile solvent.May require derivatization, adding complexity.Dissolution in a suitable mobile phase.
Recommendation Recommended for structural confirmation and isomeric separation. Not recommended without derivatization.A viable alternative to GC-MS, particularly for less volatile derivatives.

Table 2: Comparison of analytical techniques for this compound analysis.

Recommended Experimental Protocol: GC-MS with Electron Ionization

Based on the comparative analysis, GC-MS with EI is the recommended method for the comprehensive characterization of this compound derivatives.

Sample Preparation
  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve in 1 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

Instrumentation and Conditions

Figure 4: A simplified workflow for GC-MS analysis.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides excellent performance and reproducibility.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentA robust and sensitive single quadrupole mass spectrometer.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar column suitable for the separation of long-chain hydrocarbons.
Injector Temperature 250 °CEnsures efficient volatilization without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of potential isomers and impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with optimal flow rate for separation efficiency.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Electron Ionization (EI)Provides reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating comparable mass spectra.
Source Temperature 230 °COptimal temperature for ionization efficiency and stability.
Mass Scan Range m/z 40-400Covers the expected molecular ion and fragment masses.

Table 3: Recommended GC-MS parameters.

Data Analysis and Interpretation
  • Identify the Molecular Ion Cluster: Look for the characteristic 3:4:1 isotopic pattern at the expected molecular weight of this compound.

  • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pathways (allylic cleavage, halogen loss, alpha-cleavage, and alkyl chain fragmentation).

  • Confirm with Isotopic Patterns: Verify the presence of bromine and/or chlorine in fragment ions by their respective isotopic signatures.

  • Utilize Mass Spectral Libraries: Search the acquired spectrum against commercial libraries (e.g., NIST, Wiley) for potential matches, though a perfect match for this specific compound may not be available.

Conclusion

The mass spectrometric analysis of this compound derivatives, while challenging, can be systematically approached. GC-MS with Electron Ionization stands out as the most powerful technique for providing detailed structural information through its reproducible and informative fragmentation patterns. The characteristic isotopic signature arising from the presence of both bromine and chlorine is a key diagnostic feature for the identification of the molecular ion and halogen-containing fragments. By understanding the interplay of the vinyl bromide, terminal chloroalkane, and the long aliphatic chain, researchers can confidently interpret the resulting mass spectra. For applications where volatility is a concern or for the analysis of non-volatile derivatives, LC-MS with APCI presents a strong alternative. This guide provides a solid foundation for developing robust and reliable analytical methods for this important class of compounds.

References

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

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A Comparative Guide to the Structural Validation of Suzuki Coupling Products of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural verification of novel compounds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, when the substrate, such as 2-Bromo-9-chloro-1-nonene, possesses multiple reactive sites, the structural validation of the resulting products becomes a critical challenge, demanding a multi-faceted analytical approach.

This guide provides an in-depth comparison of analytical techniques for the definitive structural elucidation of Suzuki coupling products derived from this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating system for your research.

The Synthetic Challenge: Regioselectivity in Dihaloalkenes

The Suzuki coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid) presents a regiochemical question. The palladium catalyst can facilitate oxidative addition at either the C-Br or the C-Cl bond. Generally, the reactivity of halogens in Suzuki couplings follows the trend: I > Br > OTf > Cl.[3] This suggests a preferential reaction at the C2-Br bond over the C9-Cl bond. However, factors such as the choice of palladium catalyst, ligands, and reaction conditions can influence this selectivity.[4] Consequently, the reaction mixture could potentially contain the desired product, an isomeric byproduct, and unreacted starting material.

A Multi-pronged Approach to Structural Validation

A single analytical technique is often insufficient for the complete and unambiguous structural determination of the Suzuki coupling product. A combination of spectroscopic methods provides complementary information, leading to a confident structural assignment. The recommended workflow involves a preliminary purity assessment followed by detailed structural analysis using a suite of spectroscopic techniques.

Structural Validation Workflow Figure 1: Experimental Workflow for Structural Validation cluster_0 Reaction & Preliminary Analysis cluster_1 Comprehensive Structural Elucidation Reaction_Mixture Suzuki Coupling Reaction Mixture TLC_GCMS TLC / GC-MS Analysis (Purity & Preliminary ID) Reaction_Mixture->TLC_GCMS Purification Column Chromatography TLC_GCMS->Purification Isolated_Product Isolated Product Purification->Isolated_Product FTIR FT-IR Spectroscopy (Functional Group Analysis) Isolated_Product->FTIR MS High-Resolution Mass Spectrometry (Molecular Formula & Fragmentation) Isolated_Product->MS NMR 1D & 2D NMR Spectroscopy (Connectivity & Stereochemistry) Isolated_Product->NMR Final_Structure Validated Structure FTIR->Final_Structure MS->Final_Structure NMR->Final_Structure Definitive Structure

Caption: Figure 1: A comprehensive workflow for the validation of Suzuki coupling products.

Comparative Analysis of Spectroscopic Techniques

The following sections detail the application and comparative strengths of FT-IR, Mass Spectrometry, and NMR spectroscopy in the structural validation of the Suzuki coupling product of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A First Look at Functional Groups

FT-IR spectroscopy provides a rapid, non-destructive method to identify the functional groups present in a molecule. While not sufficient for definitive structure elucidation on its own, it offers crucial preliminary data.

Expected Spectral Features:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Significance
C=C (alkene)Stretch~1640-1680Confirmation of the double bond's presence.
=C-H (vinyl)Stretch~3010-3100Indicates the terminal alkene is intact.
C-Cl (alkyl chloride)Stretch~600-800Presence suggests the chloro group did not react.
C-H (alkane)Stretch~2850-2960Characteristic of the nonene backbone.

Comparison: FT-IR is an excellent initial screening tool. The disappearance of a C-Br stretch (typically in the far-IR region and often weak) and the retention of the C=C and C-Cl stretches would provide the first piece of evidence for the desired reaction.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

High-resolution mass spectrometry (HRMS) is indispensable for determining the accurate mass and, consequently, the elemental composition of the product.[5] Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for analyzing the reaction mixture, separating components before their mass analysis.[6]

Expected Mass Spectrometry Data for the Phenyl-Coupled Product:

IonExpected m/z (for ³⁵Cl)Significance
[M]⁺250.15Molecular ion peak for the desired product.
[M+2]⁺252.15Isotopic peak for ³⁷Cl, with an intensity of ~1/3 of the [M]⁺ peak.
[M-Cl]⁺215.20Loss of the chlorine atom.
[M-C₆H₅]⁺173.08Loss of the newly introduced phenyl group.

Distinguishing Isomers: While constitutional isomers will have the same molecular weight, their fragmentation patterns can differ.[7] For instance, if coupling occurred at the C9 position, the fragmentation pattern would likely show a prominent peak corresponding to the loss of the C₉H₁₈Br fragment.

MS_Fragmentation_Comparison Figure 2: Logical Comparison of MS Fragmentation Product_Ion Molecular Ion (m/z 250/252) Isomer_A Expected Product (Coupling at C2) Product_Ion->Isomer_A Isomer_B Potential Isomer (Coupling at C9) Product_Ion->Isomer_B Frag_A1 Loss of Cl (m/z 215) Isomer_A->Frag_A1 Frag_A2 Loss of Phenyl (m/z 173) Isomer_A->Frag_A2 Frag_B1 Loss of Br (m/z 171/173) Isomer_B->Frag_B1 Frag_B2 Loss of Phenyl (m/z 173) Isomer_B->Frag_B2

Caption: Figure 2: Distinguishing isomers based on predicted mass spectrometry fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, and HMBC), provides the most definitive evidence for the structure of the Suzuki coupling product.[8]

¹H NMR Spectroscopy:

The ¹H NMR spectrum will reveal the chemical environment of all protons in the molecule. Key diagnostic signals include:

  • Vinyl Protons: The protons on the C1 and C2 of the double bond will have characteristic chemical shifts and coupling constants. In the starting material, the proton at C2 is absent. In the product, a new vinyl proton will appear, coupled to the C1 protons.

  • Protons adjacent to Chlorine: The chemical shift of the protons on the carbon bearing the chlorine atom (C9) will be a key indicator.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton.[9]

  • Alkene Carbons: The chemical shifts of the C1 and C2 carbons will change significantly upon substitution of the bromine atom.[10]

  • Carbon bonded to Chlorine: The C9 carbon will have a characteristic chemical shift in the range of 40-50 ppm.

2D NMR Spectroscopy for Unambiguous Assignments:

When 1D NMR spectra are complex, 2D NMR techniques are essential for confirming connectivity.[11][12]

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton-proton connectivity along the nonene chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most powerful tool for establishing the overall connectivity of the molecule, including the position of the newly introduced group.[13] For example, an HMBC correlation between the protons of the new substituent and the C2 of the nonene backbone would definitively confirm the desired regiochemistry.

Comparative NMR Data for Expected Product vs. Potential Isomer:

Technique Expected Product (Coupling at C2) Potential Isomer (Coupling at C9)
¹H NMR - New vinyl proton signal at C2. - Protons at C9 shifted downfield due to adjacent Cl.- Absence of a vinyl proton at C2. - Protons at C9 would be replaced by the new substituent.
¹³C NMR - Significant shift of the C2 signal into the aromatic/vinylic region. - C9 signal in the alkyl halide region (~45 ppm).- C2 signal remains similar to the starting material. - C9 signal would show a significant shift depending on the substituent.
HMBC - Correlations between the new substituent's protons and C2 and C3.- Correlations between the new substituent's protons and C8 and C9.

Experimental Protocols

Protocol 1: GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Method: Use a standard non-polar column (e.g., HP-5MS). A typical temperature program would be: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Method: Set the mass spectrometer to scan a range of m/z 50-500.

  • Analysis: Analyze the resulting chromatogram to identify peaks corresponding to the starting material, product, and any byproducts. Compare the mass spectra of these peaks with the expected fragmentation patterns.

Protocol 2: 1D and 2D NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14] Ensure the sample is fully dissolved; filter if necessary.[15]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • COSY Acquisition: Acquire a standard gradient-enhanced COSY spectrum.

  • HSQC Acquisition: Acquire a standard gradient-enhanced HSQC spectrum optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • HMBC Acquisition: Acquire a standard gradient-enhanced HMBC spectrum optimized for long-range couplings (²J(C,H) and ³J(C,H)), typically with a delay corresponding to a coupling constant of 8 Hz.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Use the HSQC to assign carbons directly attached to protons. Use the COSY to establish proton-proton spin systems. Finally, use the HMBC to piece together the molecular fragments and confirm the overall structure.[8]

Conclusion

The structural validation of the Suzuki coupling products of this compound requires a systematic and multi-technique approach. While FT-IR and MS provide valuable initial information regarding functional groups and molecular formula, they are often insufficient for unambiguous isomer differentiation. A comprehensive analysis of 1D and 2D NMR spectra is essential for the definitive determination of the product's constitution and regiochemistry. By employing the integrated workflow and comparative data analysis outlined in this guide, researchers can confidently and rigorously validate their synthetic products, ensuring the scientific integrity of their findings.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the starting materials and the derived CPP. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

  • Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]

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  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum. [Link]

  • ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). 8-TECH-9 Two Dimensional NMR. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Journal of the American Chemical Society. (n.d.). Investigations by 13C NMR Spectroscopy of Ethene-Initiated Catalytic CO Hydrogenation. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

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  • Defense Technical Information Center. (n.d.). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. [Link]

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A Comparative Guide to the Mechanistic Pathways of 2-Bromo-9-chloro-1-nonene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Competing Reactivities

2-Bromo-9-chloro-1-nonene is a bifunctional organic molecule that presents a fascinating case study in chemoselectivity.[1][2] Its structure, featuring a vinyl bromide at one end and a primary alkyl chloride at the other, offers multiple reactive sites. This guide provides an in-depth technical comparison of the mechanistic pathways governing its reactions, supported by illustrative experimental data. We will explore how reaction conditions can be tailored to selectively target different functionalities within the molecule, leading to diverse and predictable synthetic outcomes. This information is particularly valuable for researchers in drug development and synthetic chemistry who seek to leverage the unique reactivity of such building blocks.

The core of this compound's chemistry lies in the distinct electronic and steric environments of its two halogenated carbons. The vinyl bromide is characterized by an sp²-hybridized carbon, which makes it generally less susceptible to classical nucleophilic substitution (SN1 and SN2) pathways due to the high energy of a potential vinyl cation and the strength of the C-Br bond.[3] Conversely, the primary alkyl chloride at the other end of the nine-carbon chain is a classic substrate for SN2 reactions.[4] This inherent difference in reactivity forms the basis for the selective transformations we will explore.

Comparative Mechanistic Studies: A Tale of Two Halides

We will now delve into a series of comparative studies designed to elucidate the factors that dictate the reaction pathway of this compound. The following sections will present detailed experimental protocols and comparative data for key transformations.

Study 1: Intramolecular Cyclization - A Battle of Radicals versus Organometallics

One of the most intriguing possibilities for a molecule like this compound is its potential for intramolecular cyclization to form substituted cyclic compounds. Here, we compare two distinct mechanistic approaches to achieve this: a free-radical-mediated cyclization and an organometallic approach via an intramolecular Barbier reaction.

This protocol utilizes the well-established method of generating a radical at the alkyl chloride terminus, which then undergoes an intramolecular addition to the vinyl bromide.[3][5][6][7]

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Argon gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add a solution of this compound (1.0 equiv) in anhydrous toluene.

  • Add AIBN (0.1 equiv) to the solution.

  • Slowly add a solution of tributyltin hydride (1.1 equiv) in anhydrous toluene to the reaction mixture via a syringe pump over 8 hours.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Barbier reaction offers a one-pot method for generating an organometallic intermediate that can undergo intramolecular cyclization.[8][9][10][11] In this case, the more reactive alkyl chloride is expected to form the organometallic species.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Argon gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, place magnesium turnings (1.5 equiv).

  • Add a small crystal of iodine.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the magnesium suspension.

  • Initiate the reaction by gentle warming. Once initiated, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Type Major Product Illustrative Yield (%) Key Mechanistic Features
Radical Cyclization1-bromo-1-(cyclopentylmethyl)ethene75Formation of a primary radical at C9, followed by 5-exo-trig cyclization onto the vinyl bromide. The bromine atom is retained in the product.
Intramolecular Barbier1-(cyclopentyl)vinylmagnesium bromide (intermediate), leading to 1-(cyclopentyl)ethene after workup65In-situ formation of a Grignard-like reagent at the C9 position, followed by intramolecular nucleophilic attack on the vinyl bromide, displacing the bromide.

The results highlight a key mechanistic divergence. The radical pathway, initiated by the abstraction of the chlorine atom, leads to a cyclized product where the vinyl bromide functionality is modified, but the bromine atom is retained. In contrast, the Barbier reaction results in the complete removal of both halogens, forming a new carbon-carbon bond and an exocyclic double bond.

Diagram of Radical vs. Barbier Cyclization

G cluster_0 Radical Cyclization cluster_1 Intramolecular Barbier Reaction start_rad This compound alkyl_rad Primary Alkyl Radical at C9 start_rad->alkyl_rad - Bu3SnCl rad_init Bu3Sn• (from AIBN/Bu3SnH) rad_init->start_rad cyclized_rad Cyclopentylmethyl Vinyl Radical alkyl_rad->cyclized_rad 5-exo-trig cyclization product_rad 1-bromo-1-(cyclopentylmethyl)ethene cyclized_rad->product_rad + Bu3SnH - Bu3Sn• start_barbier This compound grignard_intermediate Intramolecular Grignard Reagent start_barbier->grignard_intermediate in situ formation mg Mg(0) mg->start_barbier cyclized_product 1-(cyclopentyl)ethene grignard_intermediate->cyclized_product Intramolecular nucleophilic attack workup Aqueous Workup cyclized_product->workup

Caption: Comparative workflows for radical and Barbier cyclizations.

Study 2: Chemoselective Nucleophilic Substitution

This study investigates the selective reaction of an external nucleophile with either the primary alkyl chloride or the vinyl bromide. The choice of nucleophile and reaction conditions is critical in directing the outcome.

This protocol uses a classic SN2 reaction to displace the chloride ion, leaving the vinyl bromide intact.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF.

  • Add sodium azide (1.2 equiv).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product, 9-azido-2-bromo-1-nonene, by column chromatography.

To further illustrate the principles of chemoselectivity, we can compare the reaction of sodium azide with an isomeric substrate, 2-chloro-9-bromo-1-nonene. In this case, the more reactive alkyl bromide would be displaced.

Substrate Nucleophile Major Product Illustrative Yield (%) Rationale for Selectivity
This compoundNaN₃9-azido-2-bromo-1-nonene90The primary alkyl chloride is significantly more susceptible to SN2 attack than the vinyl bromide.
2-Chloro-9-bromo-1-noneneNaN₃9-azido-2-chloro-1-nonene95The primary alkyl bromide is an even better leaving group than the chloride, leading to a faster and more efficient SN2 reaction.

This comparison underscores the importance of the leaving group ability (Br > Cl) and the inherent unreactivity of the vinyl halide in SN2 reactions.

Diagram of Chemoselective Nucleophilic Substitution

G start_mol This compound product 9-azido-2-bromo-1-nonene start_mol->product SN2 at C9 no_reaction Vinyl Bromide (unreactive to SN2) start_mol->no_reaction No reaction at C2 nucleophile NaN3 nucleophile->start_mol

Caption: Selective SN2 reaction at the alkyl chloride.

Conclusion: Harnessing Competing Reactivities for Synthetic Advantage

The mechanistic studies of this compound reveal a molecule with a rich and controllable reactivity profile. By understanding the fundamental principles governing the behavior of vinyl bromides and alkyl chlorides, researchers can selectively manipulate this bifunctional substrate to achieve a variety of synthetic goals. The choice between radical, organometallic, or nucleophilic reaction conditions allows for the targeted formation of either cyclic or acyclic products, with predictable regioselectivity. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to design and execute more efficient and innovative synthetic strategies.

References

  • Barbier, P. (1899). Synthèse du diéthylhepténol. Compt. Rend., 128, 110. [Link]

  • Organic Syntheses Procedure for the preparation of vinyl bromide. Organic Syntheses. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Princeton University. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Radical Reactions. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2021). Addition of Bromine and Chlorine to Alkenes. [Link]

  • Semantic Scholar. (n.d.). Intramolecular Barbier reaction in water: cyclopentane and cyclohexane ring closure. [Link]

  • YouTube. (2024). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved ChemOrgChem. [Link]

  • ResearchGate. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • ResearchGate. (n.d.). Grignard Reactions. [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • Royal Society of Chemistry. (2005). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality. [Link]

  • National Institutes of Health. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ResearchGate. (n.d.). Intramolecular version of the CoI‐catalyzed Barbier reaction. [Link]

  • Organic Syntheses Procedure. (n.d.). 6-CHLORO-1-HEXENE. [Link]

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A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Reactive Centers

The molecule 2-Bromo-9-chloro-1-nonene presents a fascinating case study in chemical reactivity and kinetic analysis. It possesses two distinct electrophilic centers susceptible to nucleophilic attack: a vinylic carbon bonded to bromine (C2) and a primary alkyl carbon bonded to chlorine (C9). The electronic and steric environments of these two centers are fundamentally different, leading to a dramatic divergence in their reaction kinetics and mechanistic pathways.

This guide provides a comprehensive comparison of the nucleophilic substitution reactions at these two sites. We will delve into the theoretical underpinnings that govern their reactivity, present a robust experimental protocol for kinetically analyzing the system, and offer insights into the interpretation of the resulting data. The objective is to equip researchers with the knowledge to predict, control, and quantify the outcomes of nucleophilic substitution on this bifunctional substrate.

Theoretical Framework: Predicting Reactivity

A priori, we can predict a significant disparity in the rate of nucleophilic substitution at the C2 and C9 positions. This prediction is grounded in the established principles of physical organic chemistry.

The C9-Cl Position: A Classic Sₙ2 Substrate

The 9-chloro position is a primary alkyl halide. This configuration is an ideal substrate for the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3]

  • Mechanism: The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This process involves a five-coordinate transition state.[2]

  • Kinetics: The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[R-X][Nu⁻].[1][3][4]

  • Influencing Factors:

    • Steric Hindrance: The reaction is highly sensitive to steric bulk around the reaction center. Primary halides, like the C9 position, are the least hindered and thus react the fastest via the Sₙ2 pathway.[1][2][5]

    • Nucleophile Strength: Stronger nucleophiles lead to faster Sₙ2 reactions.[5]

    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[6][7][8][9] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[6][7][8]

The C2-Br Position: The Unreactive Vinylic Halide

In stark contrast, the 2-bromo position is a vinylic halide. Nucleophilic substitution at an sp²-hybridized carbon is notoriously difficult and significantly slower than at an sp³-hybridized carbon.

  • Mechanistic Unfavorability:

    • Sₙ2 Inaccessibility: A backside attack, which is the cornerstone of the Sₙ2 mechanism, is sterically impossible. The incoming nucleophile would have to pass through the plane of the double bond, which is highly repulsive.[1][5]

    • Sₙ1 Instability: The Sₙ1 mechanism, which proceeds through a carbocation intermediate, is also disfavored. A vinylic carbocation is extremely unstable due to the positive charge residing on a more electronegative sp-hybridized carbon (in the canonical form) and poor orbital overlap.[1]

  • Potential (but Slow) Pathways: While direct Sₙ1 and Sₙ2 reactions are ruled out, other high-energy pathways like addition-elimination or elimination-addition can sometimes occur, particularly with very strong bases or under forcing conditions.[10][11] However, for typical nucleophiles, the activation energy for these processes is prohibitively high. Theoretical studies have explored various pathways, including in-plane (SₙVσ) and out-of-plane (SₙVπ) attacks, confirming the high energy barriers for unactivated systems.[10][12]

Comparative Summary & Prediction

The table below summarizes the key differences and provides a clear prediction for the competitive reaction.

FeatureC9-Cl (Primary Alkyl Halide)C2-Br (Vinylic Halide)
Carbon Hybridization sp³sp²
Primary Mechanism Sₙ2 (Bimolecular Substitution)Extremely slow; no standard Sₙ1/Sₙ2
Rate Determining Step Concerted backside attackHigh-energy intermediate/transition state
Relative Rate FastNegligible under Sₙ2 conditions
Key Influences Steric hindrance, nucleophile strength, solventCarbocation/carbanion instability, steric repulsion

Prediction: Under conditions conducive to nucleophilic substitution (e.g., a strong nucleophile in a polar aprotic solvent), the reaction will proceed almost exclusively at the C9 position. The rate of substitution at C2 will be kinetically insignificant in comparison.

Experimental Design for Kinetic Analysis

The following protocol is designed to quantitatively measure the rate of nucleophilic substitution on this compound and validate the theoretical predictions. We will use Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring, a powerful technique for separating and identifying volatile organic compounds.[13][14]

Workflow Overview

The overall experimental workflow is designed to ensure reproducible and accurate kinetic data.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Int. Std.) setup_gc Develop & Calibrate GC-MS Method start_rxn Initiate Reaction at Constant Temperature setup_gc->start_rxn sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling quench Quench Reaction in Each Aliquot sampling->quench prep_sample Prepare Sample for GC-MS (Dilution, Filtration) quench->prep_sample inject Inject Sample into GC-MS prep_sample->inject analyze Quantify Components vs. Internal Standard inject->analyze plot Plot ln[Substrate] vs. Time analyze->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with sodium azide in DMSO.

Materials:

  • This compound (Substrate)

  • Sodium Azide (NaN₃, Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • Dodecane (Internal Standard)

  • Diethyl Ether (for extraction/dilution)

  • Saturated Sodium Bicarbonate solution (for quenching)

  • Anhydrous Magnesium Sulfate

  • Reaction vials, magnetic stirrer, constant temperature bath, precision microsyringes, GC vials.

Step 1: Preparation of Stock Solutions

  • Substrate Solution: Accurately prepare a 0.1 M solution of this compound in anhydrous DMSO. Add dodecane as an internal standard to a final concentration of 0.02 M.

  • Nucleophile Solution: Accurately prepare a 1.0 M solution of sodium azide in anhydrous DMSO. Rationale: Using a 10-fold excess of the nucleophile allows us to treat the reaction under pseudo-first-order conditions, simplifying the kinetic analysis.

Step 2: Reaction Setup and Execution

  • Place 5.0 mL of the Substrate Solution into a jacketed reaction vessel equipped with a magnetic stirrer. Equilibrate the vessel to the desired temperature (e.g., 50 °C) using a constant temperature bath.

  • To initiate the reaction (t=0), rapidly add 5.0 mL of the pre-heated Nucleophile Solution to the reaction vessel. This results in initial concentrations of [Substrate] = 0.05 M and [NaN₃] = 0.5 M.

  • Immediately withdraw the first aliquot (t=0 sample, ~100 µL) using a microsyringe.

Step 3: Sampling and Quenching

  • At regular, timed intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a ~100 µL aliquot from the reaction mixture.

  • Immediately quench each aliquot by injecting it into a vial containing 1 mL of cold saturated sodium bicarbonate solution and 1 mL of diethyl ether. Cap and vortex vigorously. Rationale: Quenching rapidly stops the reaction by diluting the reactants and neutralizing any potential side reactions. The ether extracts the organic components for analysis.

  • Allow the layers to separate. Transfer the top ether layer to a new vial containing a small amount of anhydrous magnesium sulfate to remove any residual water.

Step 4: GC-MS Analysis

  • Transfer the dried ether extract to a GC vial.

  • Inject the sample into the GC-MS. The method should be optimized to clearly separate the peaks for dodecane (internal standard), this compound (starting material), and the expected product, 2-Bromo-9-azido-1-nonene.

  • Record the peak areas for the starting material and the internal standard for each time point.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate constant, k.

1. Quantification: The concentration of the substrate at each time point is proportional to the ratio of its peak area to the peak area of the internal standard.

[Substrate]t ∝ (Area_Substrate)t / (Area_Internal_Standard)t

2. Kinetic Plot: For a pseudo-first-order reaction, the integrated rate law is:

ln[A]t = -kt + ln[A]₀

Where [A]t is the concentration of the substrate at time t, and k is the pseudo-first-order rate constant.

Plot ln(Area_Substrate / Area_Internal_Standard) versus time (s). The data should yield a straight line.

3. Determining the Rate Constant: The slope of this line will be equal to -k. The rate constant k can therefore be calculated directly from a linear regression analysis of the plot.

4. Product Identification: The mass spectrum of the product peak should be analyzed to confirm its identity as 2-Bromo-9-azido-1-nonene (substitution at C9). We expect to see a negligible peak, if any, corresponding to 2-azido-9-chloro-1-nonene (substitution at C2).

Comparative Guide: C9-Cl vs. C2-Br Reactivity

This section synthesizes the theoretical principles and expected experimental outcomes into a direct comparison.

Reaction Pathways

The following diagram illustrates the kinetically favored pathway versus the disfavored one.

Caption: Competing reaction pathways for nucleophilic attack.

Expected Kinetic Data

A hypothetical dataset from the described experiment would resemble the following:

Time (min)Substrate Area / Int. Std. Area (Normalized)ln(Normalized Area)Product (C9-Azido) Area / Int. Std. Area
01.0000.0000.000
50.779-0.2500.221
100.607-0.5000.393
200.368-1.0000.632
300.223-1.5000.777
450.111-2.2000.889
600.061-2.8000.939

When ln(Normalized Area) is plotted against time, a straight line with a negative slope will be observed, confirming the pseudo-first-order kinetics of the substitution at the C9 position. The peak corresponding to substitution at C2 is expected to be below the limit of detection.

Conclusion

The kinetic analysis of this compound serves as an excellent practical example of how fundamental principles of reaction mechanisms govern chemical selectivity. The primary sp³-hybridized C9-Cl center is highly susceptible to Sₙ2 attack, exhibiting clean, measurable second-order kinetics. In contrast, the vinylic sp²-hybridized C2-Br center is kinetically inert to substitution under the same conditions due to insurmountable steric and electronic barriers. This guide provides the theoretical basis and a validated experimental protocol for researchers to quantitatively explore and confirm this pronounced difference in reactivity.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Rappoport, Z. (2000). Nucleophilic vinylic substitution. A single- or a multi-step process? Accounts of Chemical Research, 25(10), 474-481.
  • Lee, I., Kim, C. K., & Lee, B. S. (2000). Nucleophilic Substitution at Unactivated Vinylic Carbon. Factors Conducive to the Energetic Preference for the In-Plane SN2 Pathway. Journal of the American Chemical Society, 122(45), 11162-11171. [Link]

  • Chemguide. (n.d.). The SN2 Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • JoVE. (2023, April 30). SN2 Reaction: Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]

Sources

A Comparative Guide to Stereoselective Reactions of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of a Bifunctional Building Block

2-Bromo-9-chloro-1-nonene is a bifunctional organic molecule offering two distinct reactive centers: a vinyl bromide at one terminus and a primary alkyl chloride at the other. This unique structure presents both a challenge and an opportunity in synthetic chemistry. The prochiral nature of the terminal alkene and the presence of two different halogenated carbons allow for a variety of stereoselective transformations, making it a potentially valuable, albeit under-explored, building block for the synthesis of complex chiral molecules.

This guide provides a comparative analysis of potential stereoselective reactions involving this compound. As direct experimental data for this specific substrate is limited in the literature, this document leverages well-established, stereoselective methods applied to analogous structures. By examining these proven protocols, we can predict and compare the likely stereochemical outcomes for our target molecule, offering a strategic roadmap for its synthetic applications. We will explore reactions at both the alkene and the alkyl halide moieties, providing theoretical underpinnings, detailed experimental protocols, and comparative data to guide your synthetic design.

I. Stereoselective Transformations of the 2-Bromo-1-nonene Moiety

The terminal double bond in this compound is a prochiral center, making it an excellent target for asymmetric synthesis. The following sections compare three powerful methods for introducing chirality at this position.

A. Asymmetric Dihydroxylation: The Sharpless Approach

The Sharpless Asymmetric Dihydroxylation is a highly reliable and predictable method for the syn-dihydroxylation of alkenes, yielding chiral vicinal diols with high enantioselectivity.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the experimental procedure.[3]

Mechanistic Rationale for Stereoselectivity:

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. The bulky chiral ligand creates a binding pocket that preferentially accommodates the alkene from one face, thus dictating the stereochemical outcome.[4] The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is produced. A well-established mnemonic allows for the prediction of the stereochemistry based on the substitution pattern of the alkene.[5]

G cluster_0 Sharpless Asymmetric Dihydroxylation cluster_1 Catalytic Cycle Alkene This compound Intermediate Osmylate Ester Intermediate Alkene->Intermediate [3+2] Cycloaddition (Face-selective) OsO4_Ligand OsO₄-Chiral Ligand Complex (from AD-mix) OsO4_Ligand->Intermediate Diol Chiral Diol Product Intermediate->Diol Hydrolysis Os(VI) Os(VI) Os(VIII) Os(VIII) Os(VI)->Os(VIII) Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->Os(VI)

Caption: Mechanism of Sharpless Asymmetric Dihydroxylation.

Comparative Data for Terminal Alkenes:

While specific data for 2-bromo-1-nonene is unavailable, the Sharpless dihydroxylation is known to be effective for terminal alkenes. The following table provides expected outcomes based on reactions with similar substrates.

Alkene SubstrateAD-mixYield (%)ee (%)Reference
1-DeceneAD-mix-β~95>98[5]
StyreneAD-mix-β~9697[5]
This compound (Predicted) AD-mix-β ~90-95 >95 N/A

Experimental Protocol: Asymmetric Dihydroxylation of this compound

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (14 g).

  • Stir the mixture until both phases are clear, then cool to 0 °C in an ice bath.

  • Add this compound (1.0 mmol, 239.6 mg).

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature with stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the chiral diol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a Mosher's ester and subsequent ¹H NMR analysis.

B. Asymmetric Epoxidation: A Comparison of Jacobsen-Katsuki and Shi Epoxidations

Asymmetric epoxidation offers another powerful route to functionalize the alkene moiety, providing chiral epoxides that are versatile synthetic intermediates. We will compare two leading methods: the metal-catalyzed Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation.

1. The Jacobsen-Katsuki Epoxidation:

This method utilizes a chiral manganese-salen complex (Jacobsen's catalyst) to catalyze the enantioselective epoxidation of unfunctionalized alkenes.[6][7] It is particularly effective for cis-disubstituted alkenes but can be adapted for terminal alkenes.[8][9] The oxidant is typically a buffered solution of sodium hypochlorite (bleach).

2. The Shi Epoxidation:

This organocatalytic method employs a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the oxidant.[10] The active oxidizing species is a chiral dioxirane generated in situ. This method is advantageous as it avoids the use of transition metals and is effective for a broad range of alkenes, including terminal ones.[11]

Mechanistic Comparison:

G cluster_0 Jacobsen-Katsuki Epoxidation cluster_1 Shi Epoxidation J_Alkene Alkene J_Epoxide Chiral Epoxide J_Alkene->J_Epoxide Oxygen Transfer J_Cat Chiral Mn(III)-Salen Catalyst J_Active Active Mn(V)=O Species J_Cat->J_Active Oxidation J_Active->J_Epoxide J_Oxidant NaOCl J_Oxidant->J_Active S_Alkene Alkene S_Epoxide Chiral Epoxide S_Alkene->S_Epoxide Oxygen Transfer S_Cat Chiral Ketone Catalyst S_Active Chiral Dioxirane S_Cat->S_Active Oxidation S_Active->S_Epoxide S_Oxidant Oxone® S_Oxidant->S_Active

Caption: Comparison of Jacobsen-Katsuki and Shi Epoxidation Pathways.

Comparative Performance for Terminal Alkenes:

MethodAlkene SubstrateYield (%)ee (%)Reference
Jacobsen Styrene8586[6]
Shi trans-β-Methylstyrene9592[12]
Jacobsen (Predicted) This compound~70-85~80-90N/A
Shi (Predicted) This compound~80-95~90-95N/A

For a simple, unfunctionalized terminal alkene like that in our target molecule, the Shi epoxidation is generally expected to provide higher enantioselectivity compared to the Jacobsen epoxidation.[13][14]

Experimental Protocol: Shi Asymmetric Epoxidation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile (5 mL) and dimethoxymethane (2 mL).

  • Add a solution of Shi catalyst (0.2 mmol) in acetonitrile (1 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a buffered solution by dissolving Oxone® (3.0 mmol) and potassium carbonate (4.0 mmol) in water (5 mL).

  • Add the aqueous Oxone® solution dropwise to the stirred reaction mixture over 1 hour.

  • Stir the reaction at 0 °C for 18-24 hours, monitoring by TLC.

  • Upon completion, add water (10 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

II. Stereoselective Carbon-Carbon Bond Formation: The Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, providing a powerful method for constructing new carbon-carbon bonds.[7][15] For a vinyl bromide like that in this compound, the reaction is highly stereoselective for the formation of the E (trans) isomer of the product alkene.[9]

Mechanistic Basis for E-Selectivity:

The stereochemical outcome is determined during the β-hydride elimination step. The intermediate palladium-alkyl complex rotates to adopt a conformation where the palladium and a β-hydrogen are syn-periplanar, which is required for elimination. Steric factors generally favor a transition state that leads to the E-alkene product.

G Vinyl-Br This compound OxAdd Oxidative Addition (Vinyl-Pd(II)-Br) Vinyl-Br->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Coord Alkene Coordination OxAdd->Coord Alkene Coupling Partner (e.g., Styrene) Alkene->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Syn-periplanar conformation Elim->Pd(0) Reductive Elimination (with Base) Product E-Alkene Product Elim->Product Base Base Base->Elim

Caption: Key Stereodetermining Step in the Heck Reaction.

Comparative Data for Heck Reactions of Vinyl Bromides:

Vinyl BromideAlkene PartnerProduct StereochemistryYield (%)Reference
β-BromostyreneStyreneE,E-1,4-Diphenyl-1,3-butadiene>95[16]
1-Bromo-1-octeneStyrene(E)-1-phenyldec-1-en-3-yne(Varies)(General)
This compound (Predicted) Styrene (E) -isomer ~70-90 N/A

Experimental Protocol: Heck Reaction of this compound with Styrene

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and triethylamine (2.0 eq).

  • Add anhydrous DMF (5 mL), followed by this compound (1.0 mmol) and styrene (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to afford the (E)-diene.

  • Confirm the stereochemistry by ¹H NMR, observing the large coupling constant (~15 Hz) typical of trans-vinylic protons.

III. Stereoselective Reactions at the 9-Chloro Terminus

The primary alkyl chloride at the other end of the molecule is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. A key feature of the Sₙ2 mechanism is the inversion of configuration at the electrophilic carbon.[17][18] While the carbon bearing the chlorine in this compound is not a stereocenter itself, we can introduce chirality by using a chiral nucleophile.

Mechanistic Principle: The Walden Inversion

The Sₙ2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[17] This concerted mechanism involves a five-coordinate transition state and results in a predictable inversion of stereochemistry if the carbon is a stereocenter. When using a chiral nucleophile, this can lead to the formation of diastereomers in unequal amounts.

G Start Substrate (Primary Alkyl Chloride) + Chiral Nucleophile TS Transition State (Backside Attack) Start->TS Product Product (Diastereomeric Mixture) TS->Product

Caption: Sₙ2 Reaction with a Chiral Nucleophile.

Alternative Approach: Using a Chiral Amine Nucleophile

A common strategy involves the use of chiral amines as nucleophiles. For example, reacting this compound with a chiral α-methylbenzylamine would result in a mixture of two diastereomers. The facial selectivity of the attack on the primary chloride is influenced by the stereochemistry of the amine.

Experimental Protocol: Sₙ2 Reaction with (R)-(+)-α-Methylbenzylamine

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and (R)-(+)-α-methylbenzylamine (2.5 eq) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR or chiral HPLC. The expected outcome is a non-racemic mixture of two diastereomers.

IV. Potential for Intramolecular Reactions: A Conceptual Outlook

The bifunctional nature of this compound opens up the possibility of intramolecular reactions to form cyclic structures. For example, conversion of the alkyl chloride to a nucleophilic species (e.g., via a Grignard reagent, though this would be challenging in the presence of the vinyl bromide) could lead to an intramolecular attack on the vinyl bromide.

More plausibly, a stereoselective reaction at the alkene could be followed by an intramolecular cyclization. For instance, after asymmetric dihydroxylation, one of the newly formed hydroxyl groups could act as a nucleophile to displace the chloride in an intramolecular Williamson ether synthesis, forming a chiral cyclic ether. The stereochemistry of the diol would directly influence the stereochemistry of the cyclized product. This tandem approach offers a compelling strategy for the synthesis of complex, stereodefined cyclic compounds.

Conclusion

This compound, while not extensively studied, presents a versatile platform for stereoselective synthesis. By applying well-established methodologies such as the Sharpless Asymmetric Dihydroxylation, Shi epoxidation, and the Heck reaction to its vinyl bromide moiety, chiral centers or defined alkene geometries can be installed with high fidelity. Concurrently, the primary chloride terminus is amenable to stereocontrolled functionalization via Sₙ2 reactions with chiral nucleophiles. The strategic combination of reactions at both ends of the molecule, including potential intramolecular cyclizations, unlocks a vast chemical space for the synthesis of novel, high-value chiral molecules. This guide serves as a foundational resource for researchers looking to exploit the synthetic potential of this promising bifunctional building block.

References

  • Jacobsen, E. N., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Shi epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Harvard University. Retrieved from [Link]

  • Scribd. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • The Journal of Organic Chemistry. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. 86(12), 8402–8413. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane. BenchChem.
  • Leah4sci. (2013). SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of (-)-2-Chlorooctane. BenchChem.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-9-chloro-1-nonene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of novel chemical entities, such as 2-Bromo-9-chloro-1-nonene and its derivatives, serves as a cornerstone in the discovery pipeline for new therapeutic agents and advanced materials. As these molecules are often precursors or active pharmaceutical ingredients (APIs), their purity is not merely a quality metric but a critical determinant of efficacy, safety, and reproducibility in downstream applications.[1][2] The presence of unknown impurities, even at trace levels, can lead to undesirable side effects, altered biological activity, or failed batches, making rigorous purity assessment an indispensable part of the development process.[3][4] This guide presents a comprehensive, field-proven strategy for the purity assessment of this compound derivatives, moving beyond a simple checklist of techniques to a logical, integrated workflow. We will explore the causality behind a multi-technique, orthogonal approach, providing detailed experimental protocols and comparative data to empower researchers to achieve a validated, in-depth understanding of their synthesized compounds.

The Imperative of an Orthogonal, Workflow-Driven Strategy

Relying on a single analytical technique for purity determination is a significant scientific risk. Each method has inherent biases and limitations. For instance, a compound that appears as a single sharp peak in Gas Chromatography (GC) may co-elute with a structurally similar impurity. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the only self-validating system to ensure comprehensive purity analysis.

Our recommended workflow is structured to answer three fundamental questions in a logical sequence:

  • Identity: Is the synthesized compound the correct molecule?

  • Purity: What is the percentage of the desired compound in the sample?

  • Impurity Profile: What are the structures and quantities of the other components present?

This strategic progression ensures that quantitative analysis is performed on a compound whose identity has been unequivocally confirmed.

Purity_Assessment_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, DEPT) GC_FID Gas Chromatography (GC-FID) (Primary Method) NMR->GC_FID MS Mass Spectrometry (GC-MS) MS->GC_FID HPLC_UV HPLC-UV (Orthogonal Method) GC_FID->HPLC_UV Orthogonal Validation Imp_ID Impurity Identification (GC-MS) GC_FID->Imp_ID Report Certificate of Analysis HPLC_UV->Report Imp_ID->Report Synthesis Synthesized Product Synthesis->NMR Synthesis->MS

Caption: High-level workflow for comprehensive purity assessment.

Phase 1: Definitive Structural Elucidation (Identity)

Before any quantitative assessment, the primary task is to confirm that the synthesis yielded the target molecule, this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled, non-destructive view of the molecule's carbon-hydrogen framework.[5][6] It is the most powerful tool for unambiguous structure confirmation.[7][8][9] For this compound, we expect to see specific signals in both ¹H and ¹³C spectra that correspond to the vinyl protons, the long alkyl chain, and the carbons directly bonded to the bromine and chlorine atoms.

Causality Behind the Protocol: The choice of solvent (CDCl₃) is crucial as it solubilizes the non-polar analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[6] Acquiring ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra allows for a complete assignment of all protons and carbons, and differentiation between CH, CH₂, and CH₃ groups.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized, dried compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

MS provides the molecular weight of the compound, offering a direct confirmation of the elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The presence of both atoms in this compound will result in a unique and easily identifiable isotopic cluster for the molecular ion, serving as a definitive fingerprint. Coupling MS with GC allows for the separation of the main compound from volatile impurities before mass analysis.[10][11][12]

Causality Behind the Protocol: A non-polar capillary column (e.g., ZB-5) is selected because it separates compounds primarily based on their boiling points, which is ideal for the hydrocarbon-like structure of the analyte.[13] Electron Impact (EI) ionization is a standard, robust method that provides reproducible fragmentation patterns, which can be compared to libraries or used for further structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.

  • GC Column: Zebron ZB-5 fused silica capillary column (30 m x 0.25 mm i.d. x 0.25 µm).[13]

  • GC Conditions:

    • Injector: Split mode (e.g., 50:1), 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the main component. Analyze its mass spectrum, paying close attention to the molecular ion (M+) cluster to confirm the presence of one Br and one Cl atom.

Phase 2: Quantitative Purity Determination

Once identity is confirmed, the next step is to quantify the purity. This is typically expressed as a percentage area from a chromatographic peak. Both GC with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) are workhorse techniques for this purpose.

Gas Chromatography (GC-FID)

For a volatile and thermally stable compound like this compound, GC-FID is the preferred primary method for quantification. The FID detector offers excellent sensitivity and a wide linear range for hydrocarbons. Its response is proportional to the number of carbon atoms, providing a relatively uniform response factor for the analyte and any structurally similar organic impurities.

Experimental Protocol: Quantitative GC-FID

  • Instrumentation: Use a GC system equipped with an FID detector.

  • Sample and GC Conditions: Use the same sample preparation, column, and GC conditions as described in the GC-MS protocol.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. This is known as the "area percent" method. For highest accuracy, a reference standard and multi-level calibration would be used.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC serves as an excellent orthogonal technique to GC. Since the separation mechanism is based on partitioning between a liquid mobile phase and a solid stationary phase, it provides a different selectivity profile. This compound is a non-polar compound, which presents a retention challenge in the common reversed-phase mode.[14][15]

Causality Behind the Protocol: A C18 stationary phase is chosen for its non-polar character.[16] To achieve adequate retention of the highly non-polar analyte, the mobile phase must have a very high percentage of a strong organic solvent like acetonitrile or methanol.[14][17] UV detection is possible due to the weak chromophore of the carbon-carbon double bond, typically monitored at a low wavelength (~205 nm).

Experimental Protocol: Quantitative HPLC-UV

  • HPLC Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with 95% Acetonitrile / 5% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (~200 µg/mL).

  • Data Analysis: Calculate the purity using the area percent method, as described for GC-FID.

Performance Comparison: GC-FID vs. HPLC-UV

The choice between GC and HPLC depends on the specific goals and available equipment. For this particular analyte, GC is generally superior.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale for this compound
Principle Separation by volatility/boiling pointSeparation by polarity/partitioningOrthogonal principles provide complementary data.
Suitability Excellent for volatile, thermally stable compoundsGood for non-volatile or thermally labile compoundsAnalyte is volatile and stable, making GC a natural fit.
Sensitivity High (ng to pg range)Moderate (µg to ng range)GC-FID is generally more sensitive for this compound class.
Resolution Very high due to long capillary columnsHigh, but can be lower than capillary GCGC offers superior separation efficiency for closely related isomers.
Run Time Typically faster (10-20 min)Can be longer depending on retentionGC provides faster throughput.
Solvent Use Minimal (carrier gas)High (mL/min of organic solvent)GC is a "greener," more cost-effective technique.
Recommendation Primary Method Orthogonal Validation Method GC-FID is the more efficient, sensitive, and appropriate primary technique. HPLC is crucial for confirming the absence of non-volatile impurities.

Phase 3: Characterization of the Impurity Profile

Identifying the impurities is critical for understanding the synthesis, optimizing reaction conditions, and meeting regulatory requirements.[18] The GC-MS data acquired during the identity confirmation phase is the primary tool for this task. Potential impurities could include:

  • Starting Materials: Unreacted 1,9-nonadiene or other precursors.

  • Regioisomers: e.g., 1-Bromo-9-chloro-2-nonene.

  • Side-Products: Di-brominated or di-chlorinated alkanes/alkenes from secondary reactions.[19][20][21]

By analyzing the mass spectra of the smaller peaks in the chromatogram, these impurities can often be tentatively identified, guiding further synthetic purification efforts.

Technique_Information_Map NMR NMR Identity Molecular Structure (Connectivity) NMR->Identity Primary Method Purity Quantitative Purity (Area %) NMR->Purity qNMR (Advanced) GC_MS GC-MS MolWeight Molecular Weight & Formula GC_MS->MolWeight Primary Method Impurity_ID Impurity Identity GC_MS->Impurity_ID Primary Method GC_FID GC-FID GC_FID->Purity Primary Method HPLC_UV HPLC-UV HPLC_UV->Purity Orthogonal Method

Caption: Relationship between analytical techniques and the purity information they provide.

Conclusion

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-9-chloro-1-nonene. As a bifunctional halogenated alkene, this compound requires specific handling procedures to mitigate risks to personnel and the environment. The protocols outlined herein are synthesized from established best practices for halogenated organic waste management and are designed to meet stringent regulatory standards.

Immediate Safety Profile & Hazard Assessment

  • Vinyl Halides: The vinyl bromide moiety is structurally related to vinyl chloride, which is classified as a Group A human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2][3] Vinyl halides as a class are considered potential carcinogens.[4] Exposure can cause central nervous system effects, and chronic exposure is linked to liver damage.[1][3]

  • Halogenated Hydrocarbons: This class of compounds can cause skin and eye irritation.[5] Inhalation of vapors should be minimized by working in a well-ventilated area, preferably a chemical fume hood.

  • Reactivity: The alkene functional group can undergo various reactions.[6] While this specific compound's reactivity profile is not fully characterized, it should be stored away from strong oxidizing agents, bases, and reactive metals.[7][8]

Based on this assessment, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Immediate Safety & Handling Protocol
Engineering Controls Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.
Personal Protective Equipment (PPE) Eyes/Face: Chemical safety goggles and a face shield. Hands: Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for halogenated organics).[9] Always inspect gloves for integrity before use. Body: A flame-resistant laboratory coat.
Storage Store in a tightly sealed, compatible container in a cool, dry, well-ventilated area designated for hazardous chemicals. Ensure segregation from incompatible materials such as strong oxidizers, bases, and reactive metals.[7][8][10]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the regulations for hazardous waste, specifically as a halogenated organic compound.[11][12] The primary disposal method for such waste is high-temperature incineration at a licensed facility.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[9][12]

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [11][13][14]

  • Rationale: Halogenated solvents require different disposal processes than non-halogenated ones.[14] Mixing them needlessly classifies the entire volume as the more expensive halogenated waste.[12] Never mix this waste with acids, bases, or aqueous waste.[10][14]

All hazardous waste must be accumulated in appropriate containers at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10][15]

  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof screw cap.[9][10] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, free of cracks or deformation.[5][16]

    • Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[10]

  • Labeling:

    • Label the container before adding the first drop of waste.[5][17]

    • The label must be clear, legible, and securely affixed.[18]

    • According to EPA / Resource Conservation and Recovery Act (RCRA) regulations, the label must include specific information.[18][19]

Required Information on Hazardous Waste Label
Text The words "HAZARDOUS WASTE" must be prominent.[17][18]
Chemical Identification List the full chemical name: "this compound." Do not use abbreviations or formulas.[5] If it is part of a mixture, list all constituents with approximate percentages.[14]
Hazard Identification Indicate the relevant hazards (e.g., Toxic, Irritant).[17]
Generator Information Include the generator's name and laboratory location (building and room number).[18]
Accumulation Start Date The date the first drop of waste was added to the container.[17]
  • Action: Store the sealed and labeled waste container in your designated SAA.[15]

  • Regulations: Keep the container closed at all times except when actively adding waste.[5][14][15][20] This is a critical compliance point to prevent the release of hazardous vapors. Laboratories are required to have their hazardous waste removed within twelve months of the accumulation start date.[21]

  • Action: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Procedure: Follow your institution's specific procedures for requesting a waste pickup. Do not transport hazardous waste yourself.[20] Trained EHS personnel will collect the waste and ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Disposal Decision Workflow"

Spill and Emergency Procedures

Accidental spills require immediate and proper response to minimize exposure and environmental contamination.[22]

If you are trained and have the appropriate materials, you can clean up a minor spill.

  • Alert & Secure: Immediately alert personnel in the area.[22] Secure the location to prevent others from entering.

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Work from the outside of the spill inward to prevent spreading.[22]

  • Collect Waste: Carefully scoop the absorbent material into a compatible, sealable container.[9]

  • Label as Spill Debris: Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.[9][22]

  • Decontaminate: Clean the spill surface with a mild detergent and water.[22] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office, as per institutional policy.[22]

  • EVACUATE: Immediately evacuate the area, alerting others as you leave.[16][22] If there is a fire or medical emergency, activate the nearest fire alarm and call emergency services.[22]

  • CONFINE: Close the doors to the laboratory to confine the vapors.[23]

  • REPORT: From a safe location, report the spill to your institution's emergency number or EHS office. Provide details: location, chemical name, estimated quantity, and any injuries.[23]

  • SECURE: Secure the area to prevent re-entry until emergency responders arrive.[23] Do not attempt to clean up a major spill yourself.

SpillResponse

References

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  • Hazardous Waste Segreg
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  • Chemical Comp

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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-9-chloro-1-nonene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment Based on Chemical Structure

2-Bromo-9-chloro-1-nonene is a difunctionalized aliphatic alkene. A proactive risk assessment must be grounded in the known hazards of its structural components:

  • Vinyl Bromide Moiety (C=C-Br): Vinyl halides are often reactive and can be potent lachrymators (tear-inducing agents). The double bond is susceptible to addition reactions, and the molecule may be unstable in the presence of heat, light, or certain catalysts.[5][6]

  • Primary Alkyl Chloride Moiety (-CH2Cl): Halogenated hydrocarbons are a class of compounds with well-documented toxicological profiles. They are often skin and respiratory irritants, and some are suspected carcinogens.[7] Dermal absorption can be a significant route of exposure.

  • Overall Reactivity: The presence of two different halogens on a flexible nine-carbon chain presents potential for various chemical incompatibilities. It should be considered reactive and potentially combustible.

Given these factors, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, with potential for long-term toxicity. All work must be conducted with appropriate engineering controls and personal protective equipment to minimize any chance of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect against chemical hazards in the laboratory.[8][9] The selection of PPE must be based on a thorough assessment of the potential routes of exposure for the specific task at hand.

Task-Based PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level cluster_controls Engineering Controls Start Assess Task: Handling this compound Procedure What is the scale and nature of the operation? Start->Procedure LowExposure Standard PPE: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat Procedure->LowExposure  Small scale (<1g)  Weighing, solution prep HighExposure Enhanced PPE: - Chemical Splash Goggles - Face Shield - Neoprene/Butyl Gloves - Chemical-Resistant Apron Procedure->HighExposure Large scale (>1g) Reaction workup, distillation, potential for splash Controls Work must be performed in a certified chemical fume hood. LowExposure->Controls HighExposure->Controls

Caption: Task-Based PPE Selection Workflow for this compound.

Detailed PPE Specifications
Protection Type Specification and Rationale
Hand Protection Incidental Contact (e.g., handling sealed containers): Double-gloving with standard nitrile gloves is the minimum requirement. Extended Contact (e.g., reaction setup, purification): Halogenated hydrocarbons can degrade nitrile and latex gloves.[10][11] For extended exposure, use gloves with superior chemical resistance. Recommended: Neoprene or Butyl rubber gloves over a nitrile inner glove. Always consult the glove manufacturer's compatibility chart.[12][13]
Eye & Face Protection Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. Recommended for Splash Hazard: Chemical splash goggles are required. For procedures with a higher risk of splashing or energetic reaction (e.g., quenching a reaction), a face shield must be worn in addition to goggles.
Body Protection A flame-resistant laboratory coat is mandatory. For larger-scale operations (>5g), a chemical-resistant apron should be worn over the lab coat.[14]
Respiratory Protection All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[15] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. This includes training, fit testing, and medical evaluation.[16]

Operational and Disposal Plans

A self-validating protocol ensures safety at every step, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any incompatible materials, especially strong oxidizing agents or bases.

  • PPE Donning: Don all required PPE as determined by the task-based workflow. Check gloves for any signs of degradation or punctures before use.

  • Aliquotting: When transferring the chemical, use a grounded spatula for solids or a properly functioning pipette for liquids to minimize static discharge. Keep containers sealed when not in use.

  • Post-Handling: After use, securely seal the primary container. Wipe down the external surface with a cloth lightly dampened with isopropanol to remove any residual contamination.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the apron, lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water immediately after.

Emergency Procedures
Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Spill For small spills (<100 mL) inside a fume hood: Absorb with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills or any spill outside a fume hood: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry and wait for the emergency response team.[7]
Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix halogenated waste with non-halogenated organic waste. [18][19] This is critical as disposal methods differ and mixing can increase costs and environmental impact.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or volume of the contents.[7]

  • Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

The treatment of halogenated organic waste often involves high-temperature incineration or other specialized chemical degradation processes to prevent the release of harmful substances into the environment.[20][21]

References

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  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Glove Selection Guide. University of South Alabama.

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  • OSHA Laboratory Standard. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.